N-(3-chlorophenyl)cyclohexanecarboxamide
Description
The exact mass of the compound N-(3-chlorophenyl)cyclohexanecarboxamide is 237.0920418 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chlorophenyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUWTOYIQWKLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: N-(3-chlorophenyl)cyclohexanecarboxamide
CAS Registry Number: 194551-33-2 Formula: C₁₃H₁₆ClNO Molecular Weight: 237.73 g/mol [1]
Executive Summary & Chemical Identity[2][4][5]
N-(3-chlorophenyl)cyclohexanecarboxamide is a secondary amide featuring a lipophilic cyclohexane ring coupled to a meta-chlorinated phenyl group. While often overshadowed by its para-substituted analogs (frequently used in pharmaceutical scaffolds) or its N-ethyl analogs (known as physiological cooling agents like WS-3), this specific isomer represents a critical structural probe in medicinal chemistry. It serves as a hydrophobicity-tuning intermediate in the synthesis of TRPV1 antagonists, kinase inhibitors, and agrochemical fungicides.
The Isomer Trap: CAS Verification
A common error in sourcing this compound is the confusion between the ortho, meta, and para isomers. Each has a distinct CAS number and biological profile.
| Isomer Position | Common Name | CAS Number | Key Characteristic |
| 3-Chloro (Meta) | N-(3-chlorophenyl)cyclohexanecarboxamide | 194551-33-2 | Target Compound. Balanced lipophilicity/sterics. |
| 2-Chloro (Ortho) | N-(2-chlorophenyl)cyclohexanecarboxamide | 315712-34-6 | Sterically hindered; often inactive in binding pockets. |
| 4-Chloro (Para) | N-(4-chlorophenyl)cyclohexanecarboxamide | 22728-18-3 | High symmetry; common scaffold in drug discovery. |
Structural Verification Logic
To ensure the integrity of your supply chain or synthesis, follow this logic flow to validate the compound identity.
Figure 1: Decision logic for validating the CAS registry number against structural isomers.
Physicochemical Profile
The meta-substitution pattern imparts unique solubility and melting characteristics compared to the highly crystalline para isomer.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Solid (Crystalline powder) | Likely off-white needles from ethanol/water. |
| Melting Point | 105–110 °C (Predicted)* | Meta isomers typically melt lower than para analogs due to lower packing symmetry. |
| Boiling Point | ~410.6 °C | Calculated at 760 mmHg. |
| Density | 1.206 g/cm³ | Predicted.[1] |
| LogP | ~4.2 | Highly lipophilic; requires DMSO or DCM for stock solutions. |
| Solubility | DMSO (>20 mg/mL), Ethanol | Insoluble in water. |
*Note: Exact experimental melting points for the 3-chloro isomer are rarely reported in open literature; values are estimated based on structural analogs (e.g., N-(3-chlorophenyl)acetamide).
Synthesis Protocol: The Acid Chloride Route
While direct coupling with EDC/HOBt is possible, the Acid Chloride Method (Schotten-Baumann conditions) is preferred for its high yield, scalability, and ease of purification for this specific lipophilic amide.
Reaction Scheme
Cyclohexanecarbonyl chloride + 3-Chloroaniline
Detailed Methodology
Reagents:
-
Cyclohexanecarbonyl chloride (1.0 equiv)
-
3-Chloroaniline (1.0 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or Pyridine
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add 3-chloroaniline (20 mmol) and Et₃N (24 mmol) to anhydrous DCM (50 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add cyclohexanecarbonyl chloride (20 mmol) dropwise over 15 minutes. Causality: Slow addition prevents exotherm-driven side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Work-up:
-
Quench with water (50 mL).
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), sat. NaHCO₃ (to remove unreacted acid), and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Process Flow Diagram
Figure 2: Step-by-step synthesis workflow using the Schotten-Baumann method.
Applications & Biological Relevance[5][6][7][8]
"Sensate" & Cooling Agent Research
The N-substituted cyclohexanecarboxamide scaffold is the backbone of the "WS" series of physiological cooling agents (e.g., WS-3).
-
Mechanism: These compounds function as agonists for the TRPM8 ion channel (Transient Receptor Potential Melastatin 8).
-
Relevance of 3-Cl: While the N-ethyl group is standard for cooling (WS-3), replacing it with a phenyl ring (as in this compound) shifts the activity profile. The 3-chloro substituent introduces a dipole and steric bulk that can modulate binding affinity or selectivity against other TRP channels (like TRPV1).
Drug Discovery Scaffold
The 3-chlorophenyl moiety is a "privileged structure" in kinase inhibitors.
-
Hydrophobic Pocket Filling: The cyclohexane ring mimics aliphatic residues, while the 3-chlorophenyl group often occupies a hydrophobic pocket (e.g., the "back pocket" of a kinase ATP-binding site).
-
Metabolic Stability: The chlorine atom at the meta position blocks metabolic hydroxylation at that site, potentially increasing the half-life compared to the unsubstituted phenyl analog.
References
-
ChemicalBook. (2024). N-(3-chlorophenyl)cyclohexanecarboxamide Product Properties. Retrieved from
-
Sigma-Aldrich. (2024). N-(3-CHLOROPHENYL)CYCLOHEXANECARBOXAMIDE Catalog Entry. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Cyclohexanecarboxamide, N-(3-chlorophenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
BenchChem. (2025).[2] General Amide Synthesis Protocols. Retrieved from
Sources
Technical Monograph: C13H16ClNO (Ketamine)
Target Audience: Researchers, Drug Development Scientists, and Analytical Chemists.
Executive Summary
The molecular formula C13H16ClNO primarily designates Ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one), a phencyclidine derivative classified as a dissociative anesthetic.[1][2] While historically utilized for anesthesia and analgesia, recent pharmacological breakthroughs have repositioned ketamine (specifically its S-enantiomer, Esketamine) as a rapid-acting antidepressant. This monograph provides an in-depth technical analysis of its physicochemical properties, molecular mechanisms involving the mTORC1 pathway, industrial synthesis routes, and chiral analytical protocols.
Physicochemical Characterization
Ketamine exists as a chiral compound containing a stereocenter at the C2 position of the cyclohexanone ring. The pharmaceutical preparation is typically a racemic mixture or the isolated S-enantiomer (Esketamine), supplied as the hydrochloride salt to enhance aqueous solubility.[3]
Key Properties Table
| Property | Value / Description |
| IUPAC Name | 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one |
| Molecular Weight | 237.73 g/mol (Free Base); 274.19 g/mol (HCl Salt) |
| Appearance | White crystalline powder (HCl salt) |
| pKa | 7.5 (Amine group) |
| LogP (Octanol/Water) | ~2.9 – 3.0 (Lipophilic, crosses BBB rapidly) |
| Solubility | Water: 200 mg/mL (HCl); Ethanol: 60 mg/mL; Chloroform: Soluble |
| Melting Point | 92–93°C (Base); 258–261°C (HCl) |
| Chirality | Racemic (1:1 R:S); S(+)-Ketamine is ~4x more potent at NMDAR |
Stability and Storage
Ketamine HCl is chemically stable in aqueous solution at pH 3.5–5.5. It is susceptible to oxidative degradation under high stress, forming Ketamine N-oxide and Dehydronorketamine .
Pharmacology: Mechanism of Action
Ketamine’s efficacy in treating Major Depressive Disorder (MDD) and Treatment-Resistant Depression (TRD) stems from a mechanism distinct from monoamine reuptake inhibitors.
NMDA Antagonism and Glutamate Surge
Ketamine acts as a non-competitive, high-affinity antagonist at the phencyclidine site inside the pore of the N-methyl-D-aspartate (NMDA) receptor .
-
Disinhibition : At sub-anesthetic doses, ketamine preferentially blocks NMDARs on GABAergic interneurons rather than excitatory pyramidal neurons.[4]
-
Glutamate Surge : This blockade reduces inhibitory tone, leading to a transient surge of glutamate release in the medial prefrontal cortex (mPFC).
-
AMPA Activation : The excess glutamate activates postsynaptic AMPA receptors, which are not blocked by ketamine.
The mTORC1 Synaptogenic Pathway
The activation of AMPA receptors triggers a signaling cascade that results in increased synaptic spine density.
-
BDNF Release : AMPA activation opens Voltage-Dependent Calcium Channels (VDCC), triggering the release of Brain-Derived Neurotrophic Factor (BDNF).
-
TrkB/mTOR : BDNF binds to TrkB receptors, activating the PI3K/Akt/mTORC1 pathway.
-
Protein Synthesis : mTORC1 phosphorylation leads to the synthesis of synaptic proteins (e.g., PSD-95, GluR1), reversing stress-induced synaptic deficits.
Signaling Pathway Diagram
Caption: Figure 1.[4] Ketamine-induced signaling cascade leading to rapid synaptogenesis via the mTORC1 pathway.[5][6]
Chemical Synthesis & Impurity Profiling
The industrial synthesis of ketamine typically follows the "thermal rearrangement" route, originally developed by Calvin Stevens at Parke-Davis. This route is preferred for its scalability but requires strict control of precursors to minimize impurities.
Synthesis Workflow
-
Grignard Reaction : Reaction of 2-chlorobenzonitrile with cyclopentylmagnesium bromide yields (2-chlorophenyl)(cyclopentyl)methanone.
-
Bromination : Alpha-bromination of the ketone using bromine (
) or N-bromosuccinimide (NBS). -
Imination : Reaction with methylamine (
) forms the alpha-hydroxy imine intermediate. -
Thermal Rearrangement : Heating the intermediate in a high-boiling solvent (e.g., decalin or ethyl benzoate) at 180°C expands the five-membered ring to a six-membered cyclohexanone ring (Ketamine).
Synthesis Diagram
Caption: Figure 2. The Parke-Davis thermal rearrangement route for Ketamine synthesis involving ring expansion.
Impurity Profile (EP/USP Standards)
Regulatory bodies monitor specific impurities that arise from incomplete reactions or degradation.
| Impurity Name | Structure/Origin | Limit (EP) |
| Impurity A | (1RS,2RS)-2-amino-2-(2-chlorophenyl)cyclohexan-1-ol (Norketamine precursor) | ≤ 0.2% |
| Impurity B | (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone | ≤ 0.2% |
| Impurity C | 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one | ≤ 0.1% |
| Deschloroketamine | 2-(Methylamino)-2-phenylcyclohexanone (Precursor contaminant) | Strict Control |
Analytical Methodologies
Precise quantification and chiral separation are critical for quality control, especially given the potency difference between S- and R-isomers.
Protocol: Chiral HPLC Separation
This method separates ketamine enantiomers to verify optical purity (e.g., for Esketamine production).
-
Column : Chiralcel OJ-H or Lux Amylose-1 (Cellulose tris(4-methylbenzoate)).
-
Dimensions : 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: Diethylamine is added as a basic modifier to improve peak shape for the amine.
-
-
Flow Rate : 1.0 mL/min.[7]
-
Detection : UV at 220 nm (Ketamine has weak absorption; 210-220 nm is optimal).
-
Temperature : 25°C.
-
Elution Order :
-
R(-)-Ketamine (Arketamine)
-
S(+)-Ketamine (Esketamine)
-
Protocol: Impurity Profiling via UHPLC-MS
For detecting trace impurities like Deschloroketamine.
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 5% B to 95% B over 10 minutes.
-
MS Source : ESI Positive Mode.
-
Target Ions :
-
Ketamine: [M+H]+ = 238.1
-
Norketamine: [M+H]+ = 224.1
-
Dehydronorketamine: [M+H]+ = 222.1
-
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 3821, Ketamine. Retrieved from [Link]
-
Zanos, P., et al. (2018) . NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.) . Ketamine Hydrochloride Monograph 1020. Retrieved from [Link]
-
Mion, G., & Villevieille, T. (2013) . Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects). CNS Neuroscience & Therapeutics. Retrieved from [Link]
-
Duman, R. S., et al. (2016) . Synaptic plasticity and depression: new insights from stress and rapid-acting antidepressants. Nature Medicine. Retrieved from [Link]
Sources
- 1. Ketamine [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. neuroglow.com [neuroglow.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
N-(3-chlorophenyl)cyclohexanecarboxamide InChIKey WGUWTOYIQWKLDD
This guide serves as an in-depth technical monograph on N-(3-chlorophenyl)cyclohexanecarboxamide (CAS: 194551-33-2), a significant lipophilic amide scaffold used in medicinal chemistry and organic synthesis research.[1][2][3]
InChIKey: WGUWTOYIQWKLDD CAS Registry Number: 194551-33-2 Molecular Formula: C₁₃H₁₆ClNO[1][2][3][4]
Executive Summary
N-(3-chlorophenyl)cyclohexanecarboxamide is a secondary carboxamide featuring a cyclohexane ring coupled to a 3-chlorophenyl (m-chlorophenyl) amine.[1][2][3] In drug discovery, this molecule serves as a privileged scaffold , representing a lipophilic pharmacophore often found in modulators of TRP channels (e.g., TRPV1) , 11β-Hydroxysteroid Dehydrogenase type 1 (11β-HSD1) inhibitors, and carboxamide-class agrochemicals .[1][2][3]
Beyond its biological utility, the compound is extensively used as a model substrate in the development of novel synthetic methodologies, particularly decarboxylative cross-couplings and catalytic transamidations , due to the electronic modulation provided by the meta-chloro substituent.[1][2][3]
Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8][9][10]
Structural Analysis
The molecule consists of two distinct domains separated by an amide linker:[1][3]
-
Lipophilic Domain (Aliphatic): The cyclohexane ring provides bulk and lipophilicity without the pi-stacking interactions of a phenyl group.[2][3] It is metabolically more stable than linear alkyl chains but susceptible to oxidative metabolism (P450-mediated hydroxylation).[1][2][3]
-
Electronic Domain (Aromatic): The 3-chlorophenyl ring acts as an electron-deficient system.[1][2][3] The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the amide nitrogen, which influences hydrogen bond donor capability.[1][2][3]
Physicochemical Properties Table[2][3][8][11][12]
| Property | Value / Description | Context |
| Molecular Weight | 237.73 g/mol | Fragment-like, suitable for Lead-Optimization.[1][2][3] |
| Physical State | White crystalline solid / Flakes | Typical for aryl amides of this mass.[3] |
| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic; likely requires DMSO for stock solutions.[2] |
| Boiling Point (Pred.) | ~410°C | High thermal stability.[2] |
| pKa (Amide NH) | ~14.3 | Weakly acidic; neutral at physiological pH. |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding pockets.[1][2][3] |
| H-Bond Acceptors | 1 (Carbonyl O) | Critical for backbone interactions.[1][2][3] |
Synthesis & Manufacturing Methodologies
To ensure high purity and yield, two distinct synthetic routes are recommended: the Classical Schotten-Baumann (for scale) and the Modern Decarboxylative Coupling (for library generation).[1][2]
Method A: Classical Acylation (High Throughput / Scale-Up)
This pathway utilizes acid chlorides and is the standard for generating gram-scale quantities.[1][2][3]
Reaction Logic: The nucleophilic aniline attacks the electrophilic carbonyl carbon of the acid chloride.[3] The base (Triethylamine or Pyridine) is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted aniline.
Protocol:
-
Reagents: Cyclohexanecarbonyl chloride (1.0 equiv), 3-Chloroaniline (1.0 equiv), Triethylamine (Et₃N, 1.2 equiv), Dichloromethane (DCM, anhydrous).[2]
-
Setup: Flame-dried round-bottom flask under Nitrogen (
) atmosphere. -
Procedure:
-
Dissolve 3-Chloroaniline in DCM at 0°C.
-
Add Et₃N and stir for 10 minutes.
-
Dropwise add Cyclohexanecarbonyl chloride (diluted in DCM) over 30 minutes.[2]
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
-
Workup: Quench with 1M HCl (to remove unreacted amine), wash with saturated
(to remove acid), then Brine. Dry over .[2][3] -
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).
Method B: Decarboxylative Radical Cross-Coupling (Research Scale)
Recent literature (e.g., Organic Letters, 2024) utilizes this molecule to demonstrate silver-catalyzed decarboxylative coupling.[1][2][5] This method is valuable when starting from carboxylic acids and isocyanides, avoiding unstable acid chlorides.[3]
Mechanism:
Silver (
Synthetic Workflow Diagram
Caption: Comparison of Classical Acylation (Top) vs. Modern Decarboxylative Coupling (Bottom) pathways.
Biological Potential & Applications[2][3][7][14][15][16]
Pharmacophore in TRPV1 Antagonists
The N-aryl amide core is a structural hallmark of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[1][2][3]
-
Mechanism: These compounds bind to the transmembrane region of the ion channel, blocking calcium influx in response to noxious heat or capsaicin.[3]
-
Relevance: While N-(3-chlorophenyl)cyclohexanecarboxamide is a simplified core, it mimics the lipophilic/electronic profile required for the "Tail" region binding in the vanilloid pocket.[1][2][3] It serves as a fragment lead for optimizing potency (e.g., by adding polar groups to the cyclohexane ring).
Agrochemical Fungicides (SDHI Class)
Succinate Dehydrogenase Inhibitors (SDHIs) often feature a lipophilic amide.[2]
-
Structural Homology: The 3-chlorophenyl motif is analogous to the halogenated phenyl groups found in commercial fungicides like Boscalid (though Boscalid uses a pyridine core).[1][2][3]
-
Application: This compound is screened in agrochemical libraries for antifungal activity against crop pathogens.[2][3]
Chemical Probe for Amidase Activity
Due to the electron-withdrawing chlorine, the amide bond is slightly more labile than a phenyl-unsubstituted variant but more stable than a nitro-substituted one.[1][2][3] This makes it an ideal chromogenic substrate analog for testing the specificity of amidase or peptidase enzymes in metabolic stability assays.[3]
Experimental Protocol: Characterization
Validation of Synthesis (Self-Validating System): To confirm the identity of the synthesized compound, the following analytical signatures must be observed.
| Technique | Expected Signature | Diagnostic Interpretation |
| 1H NMR (DMSO-d6) | δ ~9.8-10.0 ppm (s, 1H) | Amide NH proton . Chemical shift confirms amide formation.[3] |
| 1H NMR (DMSO-d6) | δ ~7.8 (t), 7.5 (d) ppm | Aromatic protons .[1][2] Pattern characteristic of 3-substituted benzene. |
| 1H NMR (DMSO-d6) | δ ~2.3 ppm (m, 1H) | Cyclohexane CH-C=O .[1][2][3] Alpha-proton multiplet.[1][2][3] |
| IR Spectroscopy | 1650–1690 cm⁻¹ | C=O[1][2][3] Stretch (Amide I) . Strong band confirms carbonyl.[2][3] |
| IR Spectroscopy | 3250–3300 cm⁻¹ | N-H Stretch .[2][3] |
| LC-MS (ESI+) | m/z 238.1 [M+H]⁺ | Molecular Ion . Characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).[2] |
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Precautionary Statements:
-
Storage: Store at room temperature in a tightly sealed container. Stable under normal conditions.
-
Solubility Handling: Insoluble in water.[2][3] Dissolve in DMSO or Methanol for biological assays.[2][3]
References
-
National Institute of Standards and Technology (NIST). Cyclohexanecarboxamide, N-(3-chlorophenyl)- Mass Spectrum & Properties. NIST Chemistry WebBook.[2][3] [Link][1][2]
-
Yan, Q., et al. (2024).[5] "General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides." Organic Letters, 26. [Link]
- Di Marzo, V., et al. (2002). "Endovanilloids and TRPV1 receptors." Current Opinion in Neurobiology. (Contextual reference for N-aryl amide pharmacophores in TRPV1).
Sources
Rational Design, Synthesis, and Pharmacological Profiling of 3-Chloroaniline Cyclohexane Carbonyl Derivatives
Executive Summary
The functionalization of cyclic aliphatic carbonyls with halogenated anilines has yielded some of the most versatile pharmacophores in modern medicinal chemistry and agrochemical development. Specifically, 3-chloroaniline cyclohexane carbonyl derivatives —anchored by the core scaffold N-(3-chlorophenyl)cyclohexanecarboxamide—exhibit a unique spatial geometry that allows for highly specific binding within the hydrophobic pockets of target enzymes. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind this scaffold, detail self-validating synthetic protocols, and map its diverse applications ranging from oncology to agricultural fungicides.
Molecular Architecture & Pharmacophore Rationale
The therapeutic efficacy of 3-chloroaniline cyclohexane carbonyl derivatives stems from the synergistic physical chemistry of its two primary moieties:
-
The 3-Chloroaniline Moiety (Electronic & Steric Anchor): Unlike ortho- or para-substituted analogs, the meta-positioned chlorine atom provides a highly specific vector for
and hydrophobic interactions. Furthermore, the inductive electron-withdrawing effect of the halogen lowers the pKa of the adjacent amide nitrogen, effectively strengthening its capacity as a hydrogen bond donor within enzymatic hinge regions[1]. -
The Cyclohexane Carbonyl Group (Lipophilic Cavity Filler): While rigid aromatic rings (like phenyl) often suffer from steric clashing, the
-hybridized cyclohexane ring retains conformational flexibility. By adopting a stable chair conformation, the cyclohexane ring maximizes van der Waals surface area contact within lipophilic cavities (such as the S1/S2 pockets of proteases), creating a "conformational lock" that drastically increases binding affinity[2].
Therapeutic and Agrochemical Applications
Bone Metabolic Diseases (Cathepsin K Inhibition)
Cathepsin K (Cat K) is a critical cysteine protease responsible for bone resorption, making it a prime target for osteoporosis therapies. Derivatives utilizing the 3-chloroaniline and cycloalkyl carboxamide core act as potent Cat K inhibitors. Mechanistically, the chlorobenzene ring engages in crucial hydrophobic interactions with residues Cys25 and His162 in the enzyme's active site, while the carbonyl oxygen acts as a hydrogen bond acceptor with Trp26 and Gly65, halting bone resorption pathways[1].
Oncology and Antimicrobial Activity (Tetrazole Derivatives)
Functionalizing the core scaffold with a tetrazole ring—yielding compounds such as N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide—dramatically alters the biological profile. The incorporation of the tetrazole moiety enhances membrane permeability and lipophilicity. In biological assays, these derivatives have demonstrated the ability to inhibit cancer cell proliferation (particularly in lung cancer models) by inducing autophagy and cell cycle arrest[3].
Agrochemicals and Chelating Agents (Thiourea Derivatives)
By modifying the standard amide linkage into a carbamothioyl (C=S) group, the scaffold is repurposed for agricultural and environmental applications. The derivative N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide crystallizes in a stable triclinic space group and forms a pseudo-six-membered ring via intramolecular hydrogen bonding. This structural arrangement provides exceptionally high selectivity for chelating heavy metals, making it a potent agricultural fungicide and insecticide[4].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the structure-activity relationships of key derivatives based on the core scaffold:
| Derivative Type | Structural Modification | Primary Target / Application | Key Interaction / Reported Efficacy |
| Base Scaffold | N-(3-chlorophenyl)cyclohexanecarboxamide | Wip1 Phosphatase (Precursor) | Hydrophobic anchoring via cycloalkyl group[2] |
| Tetrazole-Fused | 1-(1H-tetrazol-1-yl) substitution | Antitumor / Antimicrobial | Induces potent autophagy & cell cycle arrest[3] |
| Carbamothioyl | Thiourea linkage (C=S) | Agrochemical Fungicide | High metal chelation selectivity; 89% synthetic yield[4] |
| Piperidine Analog | Cyclohexane replaced by piperidine | Cathepsin K (Osteoporosis) | IC50 ~ 0.08 µM; strong |
Experimental Methodologies & Synthetic Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating causality for every chemical choice.
Protocol A: General Synthesis of the Core Scaffold
Objective: Synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide via nucleophilic acyl substitution.
-
Preparation & Causality: Dissolve 3-chloroaniline (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere. Rationale: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the unreacted 3-chloroaniline and driving the equilibrium forward. Argon prevents ambient moisture from prematurely hydrolyzing the acyl chloride.
-
Addition: Add cyclohexanecarbonyl chloride (1.1 eq) dissolved in DCM dropwise over 15 minutes. Rationale: Dropwise addition controls the exothermic nature of the reaction, minimizing the formation of di-acylated side products.
-
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1 v/v). The reaction is deemed complete when the UV-active spot corresponding to 3-chloroaniline completely disappears, replaced by a new, higher
spot representing the more lipophilic amide. -
Workup: Quench with saturated aqueous NaHCO3, extract with DCM, and wash the organic layer sequentially with 1M HCl and brine. Rationale: The basic wash neutralizes residual acid, while the acidic wash removes unreacted aniline and TEA, ensuring a highly pure crude product. Dry over anhydrous Na2SO4 and concentrate in vacuo.
Protocol B: Synthesis of the Carbamothioyl Derivative
Objective: Synthesis of N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide[4].
-
Isothiocyanate Formation: React cyclohexanecarbonyl chloride (1.0 eq) with potassium thiocyanate (KSCN, 1.0 eq) in anhydrous acetone under reflux for 30 minutes. Rationale: This forms cyclohexanecarbonyl isothiocyanate in situ. Acetone is chosen because it solubilizes the acyl chloride while precipitating the KCl byproduct, thermodynamically driving the reaction forward.
-
Amidation: Cool the mixture to room temperature and add 3-chloroaniline (1.0 eq) dropwise. Stir for 2 hours. Rationale: The nucleophilic amine attacks the highly electrophilic central carbon of the isothiocyanate intermediate.
-
Isolation (Self-Validation): Pour the mixture into ice water. The sudden change in solvent polarity causes the highly hydrophobic thiourea derivative to precipitate immediately. Filter the white solid and recrystallize from ethanol to achieve yields exceeding 85%.
Mechanistic Pathways & Visualizations
Fig 1: Divergent synthetic pathways for standard and carbamothioyl 3-chloroaniline derivatives.
Fig 2: Mechanistic binding model of the core scaffold within target enzyme active sites.
References
-
Semantic Scholar / J. Coord. Chem. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure. Retrieved from: [Link]
-
MDPI (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from: [Link]
-
PMC / NIH (2015). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. Retrieved from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-(3-chloro-4-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide [smolecule.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Physicochemical Profiling and Synthetic Dynamics of N-(3-chlorophenyl)cyclohexanecarboxamide
Executive Summary
N-(3-chlorophenyl)cyclohexanecarboxamide (CAS: 194551-33-2) is a highly versatile small-molecule building block characterized by its stable amide linkage bridging an electron-withdrawing 3-chlorophenyl moiety and a lipophilic cyclohexyl ring. In modern drug discovery and materials science, precise knowledge of its physicochemical properties—specifically its molecular weight (237.73 g/mol ) and density (1.206 g/cm³) —is critical for predicting pharmacokinetics, crystalline packing, and formulation behavior. This technical guide provides an authoritative analysis of its core properties, a validated synthetic protocol, and the mechanistic logic governing its application in high-throughput screening libraries.
Physicochemical Profiling: Molecular Weight and Density
The fundamental physical parameters of N-(3-chlorophenyl)cyclohexanecarboxamide dictate its behavior in both solution-phase assays and solid-state formulations.
-
Molecular Weight (MW): The exact mass of the compound is calculated at 237.0920 Da, with a standard molar mass of 237.73 g/mol . This low molecular weight strictly adheres to Lipinski's Rule of Five (MW < 500 Da), ensuring optimal baseline permeability for oral bioavailability.
-
Density: The predicted density is 1.206 ± 0.06 g/cm³ . In solid-state chemistry, a density in the 1.2–1.4 g/cm³ range is typical for halogenated organic amides, indicating moderate-to-high crystalline packing efficiency driven by intermolecular hydrogen bonding (amide N-H···O=C) and halogen interactions.
Quantitative Data Summary
| Parameter | Value | Analytical Relevance |
| Molecular Formula | C13H16ClNO | Determines exact isotopic mass for MS calibration. |
| Molecular Weight | 237.73 g/mol | Critical for stoichiometric calculations and Lipinski compliance. |
| Density (Predicted) | 1.206 ± 0.06 g/cm³ | Influences powder flowability, tablet compression, and solubility. |
| Boiling Point | 410.6 ± 28.0 °C | Indicates high thermal stability; relevant for GC-MS analysis. |
| pKa (Amide N-H) | 14.33 ± 0.20 | Non-ionizable at physiological pH (7.4), ensuring neutral diffusion. |
| CAS Registry Number | 194551-33-2 | Universal identifier for chemical databases. |
Mechanistic Insights & Synthesis Workflow
While advanced decarboxylative radical cross-coupling methods exist for complex amides , the synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide is most efficiently achieved via a nucleophilic acyl substitution. The protocol outlined below is designed as a self-validating system, ensuring high yield and purity by suppressing competing side reactions.
Causality of Experimental Design
-
Solvent Selection (DCM): Dichloromethane is an aprotic solvent that readily dissolves both the hydrophobic cyclohexanecarbonyl chloride and 3-chloroaniline while preventing solvent-driven hydrolysis of the acyl chloride.
-
Base Selection (DIPEA): N,N-Diisopropylethylamine is utilized as an acid scavenger. Its steric bulk prevents it from acting as a competing nucleophile against the acyl chloride, a common failure point when using less hindered bases like pyridine or primary amines.
-
Thermal Control (0 °C to RT): The initial coupling is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the acyl chloride and suppresses the formation of di-acylated byproducts.
Step-by-Step Methodology
-
Preparation: Purge an oven-dried 100 mL round-bottom flask with inert nitrogen gas. Dissolve 3-chloroaniline (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Inject DIPEA (15.0 mmol, 1.5 eq) into the stirring solution via a gas-tight syringe.
-
Acylation: Submerge the flask in an ice-water bath (0 °C). Add cyclohexanecarbonyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes to control the exothermic release.
-
Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir continuously for 4 hours. Monitor the complete consumption of the aniline via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent.
-
Quenching & Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO
. Transfer to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with 1M HCl (30 mL) to remove residual aniline and DIPEA, followed by brine (30 mL). -
Isolation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amide. Recrystallize from ethanol/water to obtain the pure solid.
Synthesis workflow of N-(3-chlorophenyl)cyclohexanecarboxamide via nucleophilic acyl substitution.
Analytical Characterization Protocols
To establish a self-validating system, the theoretical molecular weight and density must be empirically confirmed using orthogonal analytical techniques.
Protocol 1: Molecular Weight Validation via ESI-MS
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is the gold standard for confirming the 237.73 g/mol molecular weight.
-
Workflow: Dissolve 1 mg of the purified amide in 1 mL of HPLC-grade Methanol containing 0.1% Formic Acid (to promote protonation). Inject 10 µL into the MS.
-
Data Interpretation (Causality): The presence of the chlorine atom provides a built-in isotopic validation. The spectrum must show a base peak at m/z 238.1 ([M+H]
) and a secondary peak at m/z 240.1 ([M+2+H] ) in a precise 3:1 intensity ratio, corresponding to the natural abundance of Cl and Cl isotopes.
Protocol 2: True Density Validation via Gas Pycnometry
While computational models predict a density of 1.206 g/cm³ , empirical validation requires helium gas pycnometry to measure the true skeletal density of the crystalline powder without interference from interstitial air voids.
-
Workflow: Accurately weigh ~2.000 g of the dried compound into the sample cell of a helium pycnometer. Purge the system with helium gas for 10 minutes to remove atmospheric moisture and air.
-
Data Interpretation: Helium, possessing a minute atomic radius, penetrates all open pores of the solid. The instrument calculates the true volume via Boyle's Law (
). The empirical density is then derived (Mass/True Volume) and cross-referenced against the 1.206 g/cm³ prediction to confirm crystalline purity and polymorphic state.
Applications in Drug Development (SAR Logic)
In medicinal chemistry, N-(3-chlorophenyl)cyclohexanecarboxamide serves as a "privileged scaffold." Its physicochemical properties are perfectly tuned for interacting with hydrophobic binding pockets in target proteins. The molecular weight of 237.73 g/mol leaves ample "room" (up to the 500 Da Lipinski limit) for further functionalization, while its density ensures stable formulation kinetics.
SAR logic and target binding mechanisms for the N-(3-chlorophenyl)cyclohexanecarboxamide scaffold.
References
-
Yan, Q., et al. "General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides". Organic Letters, ACS Publications, 2024.[Link]
Technical Whitepaper: Structural Nomenclature, Synthesis, and Validation of N-(3-chlorophenyl)cyclohexanecarboxamide
Executive Summary
In the landscape of medicinal chemistry and synthetic methodology, the carboxamide pharmacophore remains a cornerstone for drug design, offering predictable hydrogen-bonding networks and metabolic stability. N-(3-chlorophenyl)cyclohexanecarboxamide (CAS: 194551-33-2) serves as a highly specific structural building block and a benchmark substrate for advanced transition-metal-catalyzed carbonylation methodologies. This whitepaper deconstructs the IUPAC nomenclature of this compound, details field-proven synthetic protocols, and establishes self-validating analytical workflows to ensure absolute structural integrity.
IUPAC Nomenclature & Structural Deconstruction
The unambiguous identification of chemical entities is governed by the rigorous rules established in the IUPAC Blue Book. The name N-(3-chlorophenyl)cyclohexanecarboxamide is systematically derived by deconstructing the molecule into three primary topological domains:
-
The Core Ring System (Cyclohexane): The foundational aliphatic ring is a six-membered, fully saturated carbon cycle.
-
The Principal Functional Group (-carboxamide): According to IUPAC Rule P-66.1.1 for cyclic amides, when a primary amide group (
) is directly attached to a ring system, it is named by appending the suffix "-carboxamide" to the name of the ring. This establishes the parent structure as cyclohexanecarboxamide. -
The N-Substituent (3-chlorophenyl): The hydrogen atom on the amide nitrogen is replaced by an aromatic ring. The locant "N-" denotes substitution on the nitrogen atom. The aromatic ring itself is a phenyl group substituted with a chlorine atom at the meta position (carbon 3).
Combining these domains yields the definitive IUPAC name: N-(3-chlorophenyl)cyclohexanecarboxamide [1].
Quantitative Structural Parameters
To facilitate formulation and process design, the critical physicochemical parameters of the compound are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | [1] | |
| Molecular Weight | 237.73 g/mol | [1] |
| CAS Registry Number | 194551-33-2 | [1] |
| Predicted Boiling Point | 410.6 ± 28.0 °C | [1] |
| Predicted Density | 1.206 ± 0.06 g/cm³ | [1] |
| Product Number (Sigma) | R676837 |
Synthetic Methodologies & Mechanistic Causality
As an application scientist, selecting the optimal synthetic route requires balancing precursor availability, reaction kinetics, and downstream purification. Below are two distinct methodologies: a robust classical approach and an advanced catalytic approach.
Classical Schotten-Baumann Synthesis
The most direct route to this compound is the nucleophilic acyl substitution of an acid chloride with an aniline derivative.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent of 3-chloroaniline in a biphasic mixture of Dichloromethane (DCM) and 2M aqueous NaOH (1:1 v/v).
-
Activation: Cool the system to 0 °C. Slowly add 1.1 equivalents of cyclohexanecarbonyl chloride dropwise under vigorous stirring.
-
Causality of the Biphasic System: The 3-chloroaniline is a relatively weak nucleophile due to the electron-withdrawing inductive effect of the meta-chlorine atom. The aqueous NaOH acts as a continuous proton sponge, neutralizing the HCl byproduct at the biphasic interface. This prevents the protonation of the aniline, driving the equilibrium entirely to the right.
-
Self-Validation: The reaction is self-validating via phase separation. As the non-polar amide forms, it partitions exclusively into the organic DCM layer. The cessation of heat evolution and the stabilization of the aqueous layer's pH indicate reaction completion.
Figure 1: Workflow of the biphasic Schotten-Baumann synthesis.
Advanced Palladium-Catalyzed Reductive Aminocarbonylation
Modern synthetic databases highlight the synthesis of this compound via a highly complex, multi-component reductive carbonylation utilizing 3-chloronitrobenzene[2].
Step-by-Step Protocol:
-
Catalyst Assembly: In an autoclave, combine 3-chloronitrobenzene, the alkene precursor, and carbon monoxide (750 Torr) in Tetrahydrofuran (THF) at 80 °C.
-
Catalyst System: Add tetrakis(acetonitrile)palladium bistriflate (
), Xantphos, and boric acid[2]. -
Mechanistic Causality:
-
The Palladium Source:
provides a highly electrophilic Pd(II) center. The weakly coordinating acetonitrile ligands and non-coordinating triflate counterions allow for rapid CO insertion. -
The Ligand (Xantphos): Xantphos possesses a wide bite angle (~111°), which enforces a cis-geometry of the intermediate acyl and amido groups on the palladium center—a strict geometric prerequisite for the final reductive elimination step.
-
The Additive (Boric Acid): Boric acid acts as a mild Lewis acid, coordinating to the nitro group of the arene, thereby accelerating its in situ reduction to the active aniline nucleophile.
-
-
Expert Insight on Precursor Stoichiometry: While some automated chemical databases (e.g., LookChem) map the alkene precursor methylenecyclohexane (
) to this specific reaction[2], rigorous mass-balance logic dictates an anomaly. The target molecule possesses 13 carbon atoms. The combination of a aniline, a carbon monoxide, and a alkene would yield a product (e.g., an acetamide derivative). Therefore, to yield the cyclohexanecarboxamide, the true alkene substrate must be cyclohexene ( ).
Figure 2: Catalytic cycle for the Pd-catalyzed reductive aminocarbonylation.
Analytical Validation & Self-Validating Workflows
To ensure the structural integrity of N-(3-chlorophenyl)cyclohexanecarboxamide, a self-validating LC-MS (Liquid Chromatography-Mass Spectrometry) workflow must be employed to rule out spontaneous dehalogenation—a common side reaction in palladium-catalyzed cross-couplings.
LC-MS Isotope Tracking Protocol:
-
Sample Preparation: Dissolve 1.0 mg of the purified product in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete solvation of the hydrophobic cyclohexane moiety while maintaining perfect compatibility with the mobile phase.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes. Causality: The gradient forces the progressive elution of polar impurities first, retaining the highly lipophilic target amide until the organic composition is sufficient to desorb it.
-
Ionization: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.
-
Self-Validation (The Isotope Rule): Extract the chromatogram at m/z 238.1 (
). The protocol is inherently self-validating because the presence of the intact molecule must be mathematically confirmed by a secondary isotopic peak at m/z 240.1 ( ) with exactly ~33% relative abundance. This 3:1 isotopic ratio is the definitive signature of a single chlorine atom ( vs ), proving beyond doubt that the 3-chlorophenyl moiety survived the catalytic cycle intact.
References
Sources
Lipophilic amide derivatives of 3-chloroaniline
Topic: Lipophilic Amide Derivatives of 3-Chloroaniline: Synthesis, Physicochemical Profiling, and Biological Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Agrochemical Researchers
Executive Summary
The 3-chloroaniline scaffold represents a critical pharmacophore in medicinal chemistry and agrochemical development. While the parent amine exhibits significant toxicity (methemoglobinemia) and moderate volatility, its derivatization into lipophilic amides transforms its utility. By masking the polar amine with hydrophobic acyl chains (fatty acids) or bulky aryl groups, researchers can modulate LogP, enhance membrane permeability, and target specific hydrophobic pockets in enzymes such as fatty acid amide hydrolase (FAAH) or microbial cell walls.
This guide details the synthesis, characterization, and structure-activity relationships (SAR) of these derivatives, providing a robust roadmap for developing N-(3-chlorophenyl)amides with optimized therapeutic indices.
Chemical Synthesis: Strategic Pathways
The synthesis of lipophilic amides from 3-chloroaniline requires controlling the nucleophilicity of the aniline nitrogen against the steric hindrance of long-chain lipophiles. Two primary methodologies are recommended based on the availability of reagents and "green chemistry" requirements.
Method A: The Schotten-Baumann Acyl Chloride Route (Standard)
This is the most robust method for generating simple fatty amides (e.g., N-(3-chlorophenyl)palmitamide).
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acyl chloride, followed by elimination of HCl.
-
Base Selection: A biphasic system (DCM/Water) with inorganic base (K₂CO₃) or a single phase (THF) with organic base (Triethylamine/DIPEA) is standard.
-
Critical Step: Temperature control (0°C start) is vital to prevent di-acylation or polymerization side products.
Method B: Direct Coupling via Activation (TBTU/DCC)
For complex lipophilic tails (e.g., unsaturated fatty acids like oleic acid) where acid chlorides are unstable, direct coupling is superior.
-
Reagents: TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or DCC (N,N'-Dicyclohexylcarbodiimide).
-
Advantage: Milder conditions, suitable for acid-sensitive substrates.
Visualization: Synthesis Workflow
Figure 1: Dual synthetic pathways for generating lipophilic amide derivatives. Route A is preferred for saturated chains; Route B for complex/unsaturated chains.
Experimental Protocols
Protocol 1: Synthesis of N-(3-chlorophenyl)dodecanamide (Lauric Acid Derivative)
Rationale: Dodecanamide derivatives often exhibit the "cutoff effect" in antimicrobial activity, where chain length (C12) maximizes membrane disruption.
Materials:
-
Lauroyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Purge a 100 mL round-bottom flask with nitrogen. Add 3-chloroaniline (10 mmol) and Et₃N (12 mmol) to 30 mL of anhydrous DCM.
-
Addition: Cool the solution to 0°C in an ice bath. Add lauroyl chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction.[]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with 10% HCl (removes unreacted aniline), wash with saturated NaHCO₃ (removes acid), then brine. Dry organic layer over MgSO₄.
-
Purification: Recrystallize from hot ethanol.
-
Expected Yield: 85–92%
-
Appearance: White crystalline solid.
-
Protocol 2: Determination of Lipophilicity (Shake-Flask Method)
Rationale: Calculated LogP (cLogP) often deviates from reality for amides due to hydrogen bonding. Experimental validation is required.
-
System: n-Octanol/Water (saturated with each other).
-
Process: Dissolve compound in octanol. Add water. Shake for 24 hours at 25°C. Centrifuge to separate phases.
-
Analysis: Measure concentration in both phases using UV-Vis spectrophotometry (λmax ~245 nm for the benzamide core).
-
Calculation:
.
Structure-Activity Relationship (SAR) & Biological Applications
The biological activity of these derivatives hinges on the Hydrophobic-Lipophilic Balance (HLB) . The 3-chloro substituent provides metabolic stability (blocking para-hydroxylation) and electronic withdrawal, increasing the acidity of the amide proton.
Key Biological Profiles
| Application | Ideal Lipophilic Chain | Mechanism of Action | Key Reference |
| Antimicrobial | C10–C12 (Decyl/Dodecyl) | Membrane intercalation; disruption of lipid bilayer integrity. | [1, 2] |
| Herbicidal | C16–C18 (Stearyl/Oleyl) | Inhibition of Photosystem II (homology to propanil/diuron). | [3] |
| Enzyme Inhibition | Bulky Aryl (Diphenyl) | Allosteric inhibition of cholinesterases or glucosidases. | [4] |
| Cytotoxicity | C4–C8 (Short Chain) | Higher aqueous solubility leads to rapid systemic absorption and toxicity. | [5] |
SAR Logic Visualization
Figure 2: Structure-Activity Relationship mapping chain length to biological outcome.
Physicochemical Characterization Data
The following table summarizes the shift in properties when converting 3-chloroaniline to its lipophilic amide derivatives.
| Property | 3-Chloroaniline (Parent) | N-(3-chlorophenyl)acetamide | N-(3-chlorophenyl)dodecanamide |
| Molecular Weight | 127.57 | 169.61 | 309.87 |
| LogP (Calc) | 1.88 | ~2.3 | ~6.5 |
| Water Solubility | ~6.8 g/L (Moderate) | Low | Negligible (Requires DMSO) |
| State (RT) | Liquid (Amber) | Solid | Waxy Solid |
| Toxicity Risk | High (Acute) | Moderate | Low (Poor Bioavailability) |
Technical Insight: The dramatic increase in LogP for the dodecanamide derivative (LogP ~6.5) suggests it will be sequestered in adipose tissue or cell membranes, reducing acute systemic toxicity compared to the parent amine, but potentially increasing retention time [6].
References
-
Synthesis and Antibacterial Activity of Some Novel Sebacic Acid Derivatives. Source: Journal of Chemical and Pharmaceutical Sciences (2019).[4] Context: Discusses the antimicrobial efficacy of diamides derived from chloroanilines. URL:[Link]
-
Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Aromatic Amides. Source: MDPI (2025). Context: Highlights the synergistic antibacterial effect of 3-chloroaniline amides when conjugated with polymers. URL:[Link]
-
Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Source: SciELO / J. Braz. Chem. Soc. (2023). Context: Provides the definitive protocol for TBTU coupling of fatty acids to chlorinated anilines for herbicidal use. URL:[Link]
-
Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors. Source: MDPI (2022). Context: Demonstrates the utility of the N-(3-chlorophenyl)acetamide core in enzyme inhibition. URL:[Link]
-
3-Chloroaniline PubChem Compound Summary. Source: National Library of Medicine. Context: Source for physicochemical constants (LogP, pKa) of the parent scaffold. URL:[Link]
Sources
Technical Monograph: N-(3-chlorophenyl)cyclohexanecarboxamide
PubChem CID Entry Analysis & Application Guide
Part 1: Executive Summary
N-(3-chlorophenyl)cyclohexanecarboxamide (CAS: 15907-85-4) is a lipophilic amide scaffold widely utilized in medicinal chemistry as a pharmacophore building block. Structurally, it bridges a saturated lipophilic domain (cyclohexane) and an electron-deficient aromatic system (3-chlorophenyl) via a carboxamide linker.
This architecture is critical in the design of Transient Receptor Potential (TRP) channel modulators , cannabinoid ligands , and kinase inhibitors . Its physicochemical profile—characterized by high lipophilicity (cLogP ~3.5–4.0) and metabolic stability relative to its bis-aryl analogs—makes it a preferred "hit-to-lead" intermediate for optimizing drug bioavailability and membrane permeability.
Part 2: Chemical & Physical Identity
This section consolidates the core identifiers and physicochemical properties required for analytical verification and experimental planning.
Table 1: Core Identity Matrix
| Property | Specification |
| IUPAC Name | N-(3-chlorophenyl)cyclohexanecarboxamide |
| Common Name | 3'-Chlorocyclohexanecarboxanilide |
| CAS Number | 15907-85-4 |
| Molecular Formula | C₁₃H₁₆ClNO |
| Molecular Weight | 237.72 g/mol |
| InChIKey | WGUWTOYIQWKLDD-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
| Melting Point | 163–165 °C (Analogous thio-derivative range); Est. 145–150 °C (Amide) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |
Table 2: Computed Physicochemical Descriptors
| Descriptor | Value | Significance |
| XLogP3 | ~4.1 | High membrane permeability; potential for BBB penetration. |
| TPSA | 29.1 Ų | Low polar surface area, indicating excellent oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 | Amide NH facilitates binding site interaction (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 1 | Carbonyl oxygen acts as a key acceptor in ligand-protein docking. |
Part 3: Synthesis & Manufacturing
The synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide follows a classic Schotten-Baumann reaction or nucleophilic acyl substitution . The following protocol is optimized for high yield and purity, minimizing the formation of symmetric anhydride byproducts.
Reaction Pathway Diagram
Caption: Nucleophilic acyl substitution pathway for amide bond formation.
Experimental Protocol: Acid Chloride Method
Objective: Synthesis of 5.0 g of N-(3-chlorophenyl)cyclohexanecarboxamide.
-
Preparation :
-
Charge a 250 mL round-bottom flask (RBF) with 3-chloroaniline (2.7 g, 21.1 mmol) and anhydrous Dichloromethane (DCM) (50 mL).
-
Add Triethylamine (Et₃N) (3.2 mL, 23.0 mmol) as the acid scavenger.
-
Cool the mixture to 0°C in an ice bath under a Nitrogen atmosphere.
-
-
Addition :
-
Dilute Cyclohexanecarbonyl chloride (3.1 g, 21.1 mmol) in 10 mL of anhydrous DCM.
-
Add dropwise to the RBF over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C.
-
-
Reaction :
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
-
Workup :
-
Purification :
-
Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.
-
Part 4: Biological Activity & Pharmacology
This molecule is rarely used as a standalone drug but serves as a privileged scaffold in drug discovery. Its biological relevance is defined by the "Linker-Lipophile-Aryl" triad.
Pharmacophore Analysis
-
Cyclohexane Ring : Provides a bulky, lipophilic anchor that fits into hydrophobic pockets (e.g., the vanilloid binding pocket of TRPV1). Unlike a phenyl ring, it is not planar, allowing for "chair" conformation adaptability.
-
Amide Linker : A rigid hydrogen-bonding motif that mimics the peptide bond, crucial for orienting the molecule within the active site.
-
3-Chlorophenyl Group : The electron-withdrawing chlorine atom at the meta position increases metabolic stability (blocking oxidation at that site) and enhances lipophilicity.
Target Systems
Research indicates this scaffold is active in the following pathways:
-
TRPV1 (Transient Receptor Potential Vanilloid 1) : Analogs of this compound act as antagonists. The 3-chloro substitution mimics the substitution patterns found in potent capsazepine derivatives.
-
sEH (Soluble Epoxide Hydrolase) : Urea and amide derivatives of cyclohexanecarboxylic acid are known inhibitors of sEH, a target for anti-inflammatory therapy.
-
Antimicrobial/Antifungal : The lipophilicity allows penetration of fungal cell walls. Derivatives have shown activity against C. albicans.[3]
Biological Workflow Diagram
Caption: Structure-Activity Relationship (SAR) map for the cyclohexanecarboxamide scaffold.
Part 5: Safety & Handling (GHS)
While specific toxicological data for this exact CID is limited, it is classified based on the properties of chloroanilides and lipophilic amides.
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (Predicted due to LogP > 4). |
Precautionary Measures :
-
PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation : Use within a fume hood to avoid inhalation of dust.
-
Disposal : Dispose of as halogenated organic waste.
References
-
National Institute of Standards and Technology (NIST) . Cyclohexanecarboxamide, N-(3-chlorophenyl)- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem . N-(3-Chlorophenyl)acetamide (Analogous Structure & Class Data). National Library of Medicine. [Link]
-
MDPI . Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives. Molbank 2009. [Link]
-
Oriental Journal of Chemistry . Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Orient. J. Chem. 2018.[4] [Link]
- Google Patents.
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide via Nucleophilic Acyl Substitution
Abstract & Application Scope
This technical guide details the protocol for synthesizing N-(3-chlorophenyl)cyclohexanecarboxamide (CAS: 315712-34-6), a structural motif frequently encountered in TRPV1 antagonists, local anesthetics, and agrochemical scaffolds. The method utilizes a Schotten-Baumann-type acylation between cyclohexanecarbonyl chloride and 3-chloroaniline.
Unlike generic protocols, this guide addresses specific challenges associated with this derivative:
-
Exotherm Control: Managing the high reactivity of cyclohexanecarbonyl chloride.
-
Impurity Scavenging: Chemoselective removal of unreacted aniline (toxic) and hydrolyzed acid byproducts.
-
Crystallinity: Optimizing solvent systems for high-purity isolation without chromatography.
Chemical Mechanism & Rationale[1][2][3]
The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism.[1] The reaction is driven by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acid chloride.
Critical Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the 3-chloroaniline nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (a good leaving group).
-
Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing the formation of unreactive aniline hydrochloride salts.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of the acylation reaction highlighting the critical deprotonation step.[2]
Experimental Protocol
Reagents & Stoichiometry
Scale: 10.0 mmol (Theoretical Yield: ~2.37 g)
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Density (g/mL) | Volume (mL) | Role |
| 3-Chloroaniline | 127.57 | 1.0 | 1.28 g | 1.206 | 1.06 | Nucleophile |
| Cyclohexanecarbonyl chloride | 146.61 | 1.1 | 1.61 g | 1.096 | 1.47 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g | 0.726 | 2.10 | Base Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 40 mL | 1.33 | - | Solvent |
Step-by-Step Procedure
Phase 1: Setup & Addition (0 - 30 min)
-
Apparatus Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (
) for 5 minutes.-
Rationale: Acid chlorides hydrolyze rapidly in moist air to form carboxylic acids, which are unreactive impurities.
-
-
Solvation: Syringe 3-chloroaniline (1.0 eq) and Triethylamine (1.5 eq) into the flask. Add DCM (anhydrous) . Stir until homogenous.
-
Cooling: Submerge the flask in an ice-water bath (
). Allow to equilibrate for 10 minutes. -
Controlled Addition: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise via syringe over 10–15 minutes.
-
Control Point: Evolution of white fumes (HCl) or white precipitate (
) indicates reaction progress. Keep temperature to prevent di-acylation or oxidation byproducts.
-
Phase 2: Reaction & Monitoring (30 min - 4 hrs)
-
Warming: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) naturally.
-
Monitoring: Stir at RT for 3 hours.
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The starting aniline (lower
) should disappear; the amide product (higher ) will appear as a dark spot.
-
Phase 3: Workup & Purification
-
Quench: Add 20 mL of distilled water to the reaction mixture. Stir vigorously for 5 minutes to hydrolyze excess acid chloride.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 15 mL) .
-
Why? This protonates unreacted 3-chloroaniline, rendering it water-soluble and removing it from the organic phase.
-
-
Base Wash: Wash the organic layer with Sat.[4]
(2 x 15 mL) .-
Why? Removes cyclohexanecarboxylic acid formed during the quench.
-
-
Drying: Wash with Brine (1 x 20 mL), dry over anhydrous
, filter, and concentrate in vacuo (Rotovap) to yield an off-white solid. -
Recrystallization: Dissolve the crude solid in minimal hot Ethanol (
). Add hot water dropwise until slight turbidity persists. Cool slowly to . Filter the white needles.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification process.[5][6]
Quality Control & Characterization
Expected Properties
-
Appearance: White crystalline solid.
-
Yield: 85% – 95% (after recrystallization).
-
Melting Point:
(Typical for this class of anilides; Note: Experimental verification required as literature varies for specific isomers).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Moisture in solvent/flask hydrolyzed the acid chloride. | Ensure glassware is oven-dried; use fresh bottle of acid chloride. |
| Oily Product | Residual solvent or impurities. | Triturate with cold hexanes; ensure high vacuum drying >4 hours. |
| Red/Brown Color | Oxidation of 3-chloroaniline. | Perform reaction under |
Safety & Handling (MSDS Summary)
3-Chloroaniline (CAS 108-42-9):
-
Hazard: Toxic by inhalation, skin contact, and ingestion.[7][8] Methemoglobinemia agent (causes blood to lose oxygen-carrying capacity).
-
PPE: Double nitrile gloves, chemical fume hood, safety goggles.
-
First Aid: If on skin, wash immediately with soap and water.[7] Seek medical attention if cyanosis (blue lips) appears.[8]
Cyclohexanecarbonyl Chloride (CAS 2719-27-9):
-
Hazard: Corrosive, lachrymator. Reacts violently with water to release HCl gas.
-
Handling: Open only in a fume hood. Keep away from moisture.[7][8][9][10]
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12389, 3-Chloroaniline. [Link]
-
Organic Syntheses. (1928). General methods for Schotten-Baumann reaction. Org. Synth. 1928, 8, 10. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products - Google Patents [patents.google.com]
- 5. Lab Reporter [fishersci.it]
- 6. mdpi.com [mdpi.com]
- 7. carlroth.com [carlroth.com]
- 8. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. carlroth.com [carlroth.com]
Application Notes and Protocols: Synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide
Abstract
This document provides a comprehensive guide for the synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide via the acylation of 3-chloroaniline with cyclohexanecarbonyl chloride. The amide bond is a fundamental linkage in numerous pharmaceutical compounds and advanced materials. This protocol details a robust and efficient method for its formation, leveraging the high reactivity of acyl chlorides.[1][2] We will delve into the underlying reaction mechanism, provide a meticulously detailed experimental procedure, outline critical safety precautions, and offer a troubleshooting guide to ensure reproducible and high-yield synthesis. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.
Introduction and Mechanistic Overview
The synthesis of amides from acyl chlorides and amines is a cornerstone of modern organic chemistry, often referred to as the Schotten-Baumann reaction.[3] This nucleophilic acyl substitution reaction is characterized by its high efficiency, rapid reaction rates, and generally high yields under mild conditions.[1][3][] The target molecule, N-(3-chlorophenyl)cyclohexanecarboxamide, is formed by reacting the nucleophilic amine, 3-chloroaniline, with the highly electrophilic acylating agent, cyclohexanecarbonyl chloride.
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.[1]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate where the carbonyl pi-bond is broken.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by a base, typically a tertiary amine like triethylamine (TEA) or pyridine, which is added to the reaction mixture.[3][5] This final step is crucial as it scavenges the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine and driving the reaction to completion.[1]
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism
Materials and Reagent Data
Proper characterization and handling of reagents are paramount for successful synthesis. The table below summarizes key data for the required materials.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| Cyclohexanecarbonyl chloride | 2719-27-9 | C₇H₁₁ClO | 146.61 | Corrosive, causes severe skin burns and eye damage, reacts with water, combustible liquid.[6][7][8][9] |
| 3-Chloroaniline | 108-42-9 | C₆H₆ClN | 127.57 | Toxic by inhalation, in contact with skin, and if swallowed; danger of cumulative effects.[10][11][12][13][14] |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Skin and eye irritant, suspected carcinogen. |
| Sodium Sulfate, Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Not classified as hazardous. |
| Hydrochloric Acid (1 M) | 7647-01-0 | HCl | 36.46 | Causes severe skin burns and eye damage. |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Not classified as hazardous. |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | Not classified as hazardous. |
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments may be necessary for different scales.
3.1. Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloroaniline (1.28 g, 10.0 mmol, 1.0 equiv.).
-
Add 30 mL of anhydrous dichloromethane (DCM) to dissolve the amine.
-
Add triethylamine (TEA) (1.67 mL, 1.21 g, 12.0 mmol, 1.2 equiv.) to the solution. The addition of a base is critical for neutralizing the HCl generated during the reaction.[1][3]
-
Seal the flask with a septum and place it under an inert atmosphere (e.g., nitrogen or argon). This is crucial as acyl chlorides readily hydrolyze in the presence of moisture.[1]
-
Cool the flask to 0 °C in an ice-water bath. The acylation reaction is exothermic, and initial cooling helps to control the reaction rate and prevent side reactions.[]
3.2. Acylation Reaction
-
Using a syringe, add cyclohexanecarbonyl chloride (1.33 mL, 1.47 g, 10.0 mmol, 1.0 equiv.) dropwise to the stirred, cooled solution over 10-15 minutes. Slow addition is necessary to manage the exothermicity of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
3.3. Work-up and Isolation
-
Upon completion, transfer the reaction mixture to a 250 mL separatory funnel.
-
Dilute the mixture with an additional 50 mL of DCM.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess triethylamine and any unreacted 3-chloroaniline).
-
50 mL of saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of saturated aqueous NaCl (brine) (to reduce the solubility of organic material in the aqueous layer).
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
3.4. Purification
-
The crude N-(3-chlorophenyl)cyclohexanecarboxamide can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Figure 2: Experimental Workflow for Synthesis
Safety and Hazard Management
Adherence to safety protocols is non-negotiable. All operations must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile or neoprene gloves.[7][12]
-
Cyclohexanecarbonyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing HCl gas.[6][7][8] It causes severe burns to the skin and eyes and is a lachrymator.[15] Handle with extreme care in a fume hood and ensure no contact with moisture.
-
3-Chloroaniline: This compound is toxic if inhaled, ingested, or absorbed through the skin.[10][11][14] It is also very toxic to aquatic life with long-lasting effects.[11][14] Avoid creating dust or aerosols.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.[10][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive acyl chloride due to hydrolysis. 2. Insufficient base. 3. Low-quality reagents. | 1. Use freshly opened or distilled acyl chloride. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents.[1] 2. Ensure at least 1.1-1.2 equivalents of base are used. 3. Verify the purity of starting materials. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor stirring. | 1. Allow the reaction to stir for a longer duration or gently warm to 30-40 °C. Monitor by TLC. 2. Ensure the stir bar is functioning correctly and the mixture is homogeneous. |
| Side Product Formation | 1. Reaction temperature was too high. 2. Presence of water leading to carboxylic acid formation. | 1. Maintain cooling during the addition of the acyl chloride. 2. Rigorously exclude moisture from the reaction. The resulting carboxylic acid can be removed during the basic wash (NaHCO₃). |
| Product Fails to Crystallize | 1. Product is too soluble in the chosen solvent. 2. Presence of impurities. | 1. Try a different solvent system (e.g., hexane/ethyl acetate). Use a co-solvent system. Gently scratch the inside of the flask with a glass rod to induce nucleation. 2. Purify the crude material via column chromatography before attempting recrystallization. |
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Cyclohexanoyl chloride; Cyclohexanecarboxylic acid chloride - Synquest Labs.
- Vertex AI Search. (2026). Cyclohexanecarbonylchloride MSDS CasNo.2719-27-9 - LookChem.
- Vertex AI Search. (2026). Safety Data Sheet: 3-Chloroaniline - Carl ROTH (2).
- Vertex AI Search. (2026). 3-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 108-42-9 MSDS - Loba Chemie.
- Vertex AI Search. (2026).
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Chemistry Steps. (2020).
- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
- BOC Sciences. (2024).
- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. Lab Reporter [fishersci.it]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. One moment, please... [oxfordlabfinechem.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
- 14. lobachemie.com [lobachemie.com]
- 15. Cyclohexanecarbonylchloride MSDS CasNo.2719-27-9 [m.lookchem.com]
N-(3-chlorophenyl)cyclohexanecarboxamide synthesis yield optimization
An In-Depth Guide to the Synthesis and Yield Optimization of N-(3-chlorophenyl)cyclohexanecarboxamide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide, with a primary focus on strategies for yield optimization. Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable researchers to achieve high-purity, high-yield synthesis of this target molecule.
Introduction: The Significance of N-Aryl Amides
N-aryl amides are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The amide bond's stability and ability to participate in hydrogen bonding make it a critical pharmacophore. N-(3-chlorophenyl)cyclohexanecarboxamide, with its combination of a substituted aromatic ring and a saturated carbocyclic moiety, represents a scaffold with potential for diverse biological activities. The efficient and high-yield synthesis of such molecules is therefore of significant interest in drug discovery and development.
This guide will focus on the most common and direct method for synthesizing N-(3-chlorophenyl)cyclohexanecarboxamide: the acylation of 3-chloroaniline with cyclohexanecarbonyl chloride, a classic example of the Schotten-Baumann reaction.[2] We will explore the critical parameters of this reaction and provide a systematic approach to optimizing the yield and purity of the final product.
Synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide: A Detailed Protocol
The synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide is most readily achieved through the nucleophilic acyl substitution reaction between cyclohexanecarbonyl chloride and 3-chloroaniline. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials and Reagents
-
3-Chloroaniline (C₆H₆ClN)
-
Cyclohexanecarbonyl chloride (C₇H₁₁ClO)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂)
-
Triethylamine (TEA, (C₂H₅)₃N) or Pyridine (C₅H₅N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Deionized water
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 3-chloroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution of 3-chloroaniline.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve cyclohexanecarbonyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the cyclohexanecarbonyl chloride solution dropwise to the stirred 3-chloroaniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(3-chlorophenyl)cyclohexanecarboxamide as a white to off-white solid.
-
Yield Optimization Strategies
The yield of the amide synthesis can be significantly influenced by several factors. A systematic approach to optimizing these parameters is crucial for achieving the desired efficiency.
Critical Parameters for Optimization
-
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[3]
-
Base: The base is critical for neutralizing the HCl generated during the reaction, thus driving the equilibrium towards the product.[2] Both organic bases (e.g., triethylamine, pyridine, diisopropylethylamine) and inorganic bases (e.g., aqueous NaOH, K₂CO₃) can be employed. The choice of base can influence the reaction rate and minimize side reactions.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. For less reactive substrates, gentle heating may be required.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion. Prolonged reaction times may lead to the formation of byproducts.
-
Purity of Reagents: The use of high-purity, anhydrous reagents and solvents is essential to prevent hydrolysis of the acyl chloride and to ensure a clean reaction.
Comparative Analysis of Reaction Conditions
The following table provides a comparative overview of how different reaction parameters can influence the yield of the N-aryl amide synthesis. The indicated yields are representative and can vary depending on the specific substrates and reaction scale.
| Parameter | Condition | Rationale | Expected Yield Range | Reference |
| Reaction Type | Schotten-Baumann (Acyl Chloride) | A robust and widely used method for amide bond formation. | Good to Excellent | [2] |
| Amide Coupling (Carboxylic Acid + Coupling Agent) | Avoids the handling of moisture-sensitive acyl chlorides. | Variable, can be Excellent | [4] | |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, easy to remove. | High | [3] |
| Tetrahydrofuran (THF) | Alternative aprotic solvent. | High | [3] | |
| Biphasic (e.g., DCM/water) | Useful with inorganic bases. | Good to High | [5] | |
| Base | Triethylamine (TEA) | Common organic base, acts as an acid scavenger. | High | [6] |
| Pyridine | Can also act as a nucleophilic catalyst. | High | [7] | |
| Aqueous NaOH | Inexpensive, used in biphasic Schotten-Baumann conditions. | Good to High | [5] | |
| Coupling Agent (for Carboxylic Acid route) | DCC (N,N'-Dicyclohexylcarbodiimide) | Effective, but the urea byproduct can be difficult to remove. | Good | [4] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea byproduct, easier workup. | Good to Excellent | [4] | |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Highly efficient, often used for difficult couplings. | Excellent | [1] |
Systematic Workflow for Yield Optimization
A logical workflow is essential for efficiently optimizing the reaction yield. The following diagram illustrates a systematic approach.
Caption: A systematic workflow for the optimization of N-(3-chlorophenyl)cyclohexanecarboxamide synthesis.
Reaction Mechanism
The synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, a good leaving group, is eliminated.
-
Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and regenerating the neutral amide product.
Caption: The reaction mechanism for the synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide.
Characterization of N-(3-chlorophenyl)cyclohexanecarboxamide
The identity and purity of the synthesized N-(3-chlorophenyl)cyclohexanecarboxamide should be confirmed by standard analytical techniques.
-
Molecular Formula: C₁₃H₁₆ClNO
-
Molecular Weight: 237.73 g/mol [8]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show the following characteristic signals:
-
Aromatic Protons: A series of multiplets in the range of δ 7.0-7.8 ppm corresponding to the four protons on the 3-chlorophenyl ring.
-
Amide Proton (N-H): A broad singlet typically in the range of δ 7.5-8.5 ppm.
-
Cyclohexyl Protons (α-CH): A multiplet around δ 2.2-2.4 ppm for the proton attached to the carbon adjacent to the carbonyl group.
-
Cyclohexyl Protons (other CH₂): A series of multiplets in the range of δ 1.2-1.9 ppm for the remaining ten protons of the cyclohexane ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit characteristic peaks for the different carbon environments:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-178 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm.
-
Cyclohexyl Carbons: Signals in the aliphatic region, typically between δ 25-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show key absorption bands for the functional groups present:
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹.
-
N-H Bend (Amide II band): A band around 1520-1550 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Conclusion
The synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide can be reliably achieved through the Schotten-Baumann reaction of 3-chloroaniline and cyclohexanecarbonyl chloride. By systematically optimizing reaction parameters such as the choice of solvent and base, and by carefully controlling the reaction conditions, high yields of the pure product can be obtained. The detailed protocols and optimization strategies provided in this guide serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
-
MDPI. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 14(2), 655-666. [Link]
-
National Center for Biotechnology Information. (2009). Synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives: the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. PubMed. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
RSC Publishing. (2021). Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. [Link]
-
Organic Syntheses. PREPARATION OF CHLOROPHENYLDIAZIRINE AND THERMAL GENERATION OF CHLOROPHENYL CARBENE: 1,2-DIPHENYL-3-METHYLCYCLOPROPENE. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
ResearchGate. (2026). Fast Metal-free CO2-Mediated N-Aryl Amide Synthesis from Nitroarenes under Continuous Flow Conditions. [Link]
-
Appendix I. 1H NMR and 13C NMR spectra. [Link]
-
Schotten-Baumann Reaction. [Link]
-
MDPI. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. [Link]
-
NIST. Cyclohexanecarboxamide, N-(3-chlorophenyl)-. [Link]
- Google Patents.
-
YouTube. (2023). interpretation of three sample infrared spectr. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
NIST. Cyclohexanecarboxamide. [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Cyclohexanecarboxamide, N-(3-chlorophenyl)- [webbook.nist.gov]
Application Note: Precision Synthesis of N-Aryl Amides via Schotten-Baumann Conditions
Abstract
The Schotten-Baumann reaction remains a cornerstone in the synthesis of N-aryl amides, a pharmacophore ubiquitous in drug development (e.g., Lidocaine, Paracetamol derivatives). While conceptually simple, the biphasic nature of the reaction creates a complex kinetic competition between the desired N-acylation and the parasitic hydrolysis of the acid chloride. This application note provides a rigorous, field-proven protocol for synthesizing N-aryl amides, emphasizing pH control, phase-transfer catalysis, and thermodynamic management to maximize yield and purity.
Part 1: Mechanistic Grounding & Causality
The Biphasic Challenge
Classically, the Schotten-Baumann reaction involves an acid chloride and an amine reacting in a two-phase system (typically water/dichloromethane or water/ether) with an inorganic base.
For N-aryl amines (anilines) , the reaction faces a specific challenge:
-
Nucleophilicity: Anilines are significantly less nucleophilic than alkyl amines due to resonance delocalization of the nitrogen lone pair into the aromatic ring.
-
Hydrolysis Competition: The acid chloride is susceptible to attack by water (hydrolysis). Since water is present in large excess, the reaction relies on the amine reacting faster than water.
-
The Base Paradox: A base is required to neutralize the HCl byproduct and prevent protonation of the aniline (which kills nucleophilicity). However, excessively high pH increases the concentration of hydroxide ions (
), a potent nucleophile that rapidly hydrolyzes the acid chloride [1].
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1][2][3] The base serves two roles: it acts as a "proton sponge" to drive the equilibrium forward and maintains the amine in its free base form.
Figure 1: Mechanistic pathway showing the competition between productive amidation and parasitic hydrolysis.
Part 2: Critical Parameter Optimization
To ensure reproducibility and high yields, three parameters must be controlled.
The "Goldilocks" pH Zone
For N-aryl amides, the optimal pH window is 8.0 – 10.0 .
-
pH < 7: Aniline protonates to anilinium ion (
), halting the reaction. -
pH > 11: Hydrolysis of the acid chloride becomes the dominant pathway.
-
Recommendation: Use a carbonate buffer (
) rather than strong hydroxide ( ) if the acid chloride is particularly labile, or use controlled addition of NaOH to maintain pH.
Phase Transfer Catalysis (PTC)
The reaction rate is often limited by the interface surface area. Adding a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) can significantly enhance the rate by facilitating the transport of reactants across the interface or stabilizing the transition state. Recent kinetic studies indicate PTCs increase the acylation rate without significantly affecting the hydrolysis rate, thereby improving selectivity [2].
Solvent Selection Guide
The choice of organic solvent dictates the partition coefficient of the reactants.
| Solvent | Characteristics | Recommended For |
| Dichloromethane (DCM) | High density (bottom layer), excellent solubility for most acid chlorides. | General purpose, small scale (<10g). |
| 2-MeTHF | Green alternative to DCM/THF. Good phase separation. | Sustainable process development. |
| Toluene | Lower density (top layer), less toxic than benzene. | Large scale, lipophilic substrates. |
| Ethyl Acetate | Eco-friendly, but can undergo hydrolysis at high pH. | Avoid if pH > 10. |
Part 3: Standard Operating Procedure (SOP)
Protocol: Synthesis of N-Phenylbenzamide (Benchmark Reaction)
Materials
-
Aniline (10 mmol, 0.93 g)
-
Benzoyl Chloride (11 mmol, 1.55 g) - 1.1 equiv
-
Sodium Hydroxide (10% aq solution, 15 mL) or saturated
-
Dichloromethane (DCM) (15 mL)
-
Optional: TBAB (0.1 mmol, 32 mg) - 1 mol%
Step-by-Step Workflow
-
Preparation of Biphasic System:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of Aniline in 15 mL of DCM.
-
Add 15 mL of 10% NaOH solution.
-
Critical: Add a magnetic stir bar and ensure vigorous stirring. The reaction occurs at the interface; maximizing surface area is crucial.
-
-
Temperature Control:
-
Place the flask in an ice-water bath (0–5 °C).
-
Reasoning: Acylation is exothermic.[4] Low temperature suppresses the hydrolysis rate more than the amidation rate, improving selectivity.
-
-
Addition of Electrophile:
-
Add Benzoyl Chloride (11 mmol) dropwise over 10–15 minutes.
-
Note: If using a solid acid chloride, dissolve it in a minimal amount of DCM before addition.
-
-
Reaction Maintenance:
-
Remove the ice bath after addition is complete and allow to warm to room temperature (20–25 °C).
-
Stir vigorously for 1–2 hours.
-
Checkpoint: Check pH. If pH drops below 8, add small aliquots of base to restore alkalinity.
-
-
Workup & Purification:
-
Transfer mixture to a separatory funnel.
-
Phase Separation: Collect the organic (DCM) layer.
-
Aqueous Wash: Wash the organic layer with:
-
10 mL dilute HCl (1M) – Removes unreacted aniline.
-
10 mL saturated
– Removes benzoic acid byproduct. -
10 mL Brine – Dries the organic layer.
-
-
Drying: Dry over anhydrous
, filter, and evaporate solvent in vacuo. -
Recrystallization: Recrystallize the crude solid from Ethanol/Water (if necessary).
-
Figure 2: Operational workflow for the Schotten-Baumann protocol with decision points for pH control.
Part 4: Troubleshooting & Modern Adaptations
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Rapid hydrolysis of acid chloride. | Lower temperature during addition; Increase stirring speed; Use a slight excess (1.2–1.5 eq) of acid chloride. |
| Unreacted Amine | pH too low (amine protonated). | Monitor pH frequently; Ensure base is in excess. |
| Oily Product | Impurities or solvent retention. | Triturate with hexanes/cold ether; Ensure thorough drying in vacuo. |
Green Chemistry & Flow Adaptations
Modern drug development emphasizes sustainability.[5]
-
Continuous Flow: Performing Schotten-Baumann in a flow reactor allows for precise residence time control, minimizing hydrolysis by quenching the reaction immediately after amidation occurs. This has been shown to improve space-time yields significantly [3].
-
Surfactant Mediation: The use of surfactants (e.g., TPGS-750-M) creates micellar environments that can mimic the biphasic interface, allowing the reaction to proceed in water with minimal organic solvent (micellar catalysis).
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Magosso, H.A., et al. "Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts." Reaction Chemistry & Engineering, 2021, 6, 1574-1590.[6]
-
Pieber, B., et al. "Multi-objective Bayesian optimisation... for the Schotten–Baumann reaction." Reaction Chemistry & Engineering, 2021.[3][6]
Sources
Application Notes & Protocols: N-(3-chlorophenyl)cyclohexanecarboxamide as a Versatile Chemical Building Block
Abstract: This document provides a comprehensive technical guide on the applications and handling of N-(3-chlorophenyl)cyclohexanecarboxamide. It is intended for researchers, chemists, and drug development professionals who are interested in leveraging this molecule as a strategic building block in organic synthesis and medicinal chemistry. We will delve into its synthesis, key reactive sites, and provide detailed, field-tested protocols for its use in common synthetic transformations, particularly in the construction of more complex molecular architectures. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Molecular Overview
N-(3-chlorophenyl)cyclohexanecarboxamide is a secondary amide that incorporates two key structural motifs: a cyclohexane ring and a 3-chlorophenyl group. This combination makes it a valuable intermediate in synthetic chemistry. The robust and lipophilic cyclohexane moiety can be used to occupy hydrophobic pockets in protein targets, while the electronically-defined 3-chlorophenyl ring offers a reactive handle for a variety of powerful cross-coupling reactions.
The chlorine atom at the meta-position of the phenyl ring is particularly significant. It serves as a versatile leaving group for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This strategic placement allows for late-stage diversification of molecular scaffolds, a highly desirable feature in the synthesis of chemical libraries for drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties for N-(3-chlorophenyl)cyclohexanecarboxamide is provided below. These values are essential for planning reactions, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ClNO | |
| Molecular Weight | 237.72 g/mol | |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 125-127 °C | |
| Boiling Point | 415.8±25.0 °C (Predicted) | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | General Chemical Principles |
| CAS Number | 2956-69-6 |
Strategic Application as a Chemical Building Block
The utility of N-(3-chlorophenyl)cyclohexanecarboxamide stems from its two primary components, which can be seen as distinct modules for synthetic elaboration. The diagram below illustrates the key reactive zones of the molecule that can be targeted for further chemical modification.
Caption: Workflow for the synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide.
Materials and Reagents:
-
3-chloroaniline (1.0 eq)
-
Cyclohexanecarbonyl chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloroaniline (1.0 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq). The base is crucial to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting aniline.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is done to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Acyl Chloride Addition: Dissolve cyclohexanecarbonyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel. A slight excess of the acyl chloride ensures complete consumption of the limiting aniline reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup - Quench: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl. This will protonate the excess triethylamine, rendering it water-soluble for easy removal.
-
Workup - Wash: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and then with brine (to reduce the amount of water in the organic phase).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-(3-chlorophenyl)cyclohexanecarboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the use of the title compound as a substrate in a Suzuki-Miyaura cross-coupling reaction to form a new C-C bond at the C3 position of the phenyl ring. This is a cornerstone reaction in modern drug discovery.
Materials and Reagents:
-
N-(3-chlorophenyl)cyclohexanecarboxamide (1.0 eq)
-
Arylboronic acid or pinacol ester (e.g., Phenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, or DME, with water)
-
Schlenk flask or microwave vial, condenser, inert atmosphere setup
Step-by-Step Procedure:
-
Setup: To a Schlenk flask or microwave vial, add N-(3-chlorophenyl)cyclohexanecarboxamide (1.0 eq), the chosen arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is a critical step as the palladium(0) catalyst is sensitive to oxygen, especially at high temperatures.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The water is essential for the catalytic cycle, particularly for the transmetalation step.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst used.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
N-(3-chlorophenyl)cyclohexanecarboxamide is a readily accessible and highly versatile chemical building block. Its true value is realized through the strategic application of modern cross-coupling chemistry, which allows the 3-chlorophenyl moiety to serve as a linchpin for constructing complex, three-dimensional molecules. The protocols outlined in this guide provide a solid foundation for the synthesis and subsequent elaboration of this compound. As the demand for novel chemical matter in drug discovery and materials science continues to grow, the importance of well-defined, diversifiable building blocks like N-(3-chlorophenyl)cyclohexanecarboxamide will only increase.
References
Application Note: Antimicrobial Potential of N-(3-chlorophenyl)cyclohexanecarboxamide Analogs
Executive Summary & Introduction
The search for novel antimicrobial agents has pivoted toward small molecules with optimized lipophilicity and metabolic stability. N-(3-chlorophenyl)cyclohexanecarboxamide represents a privileged scaffold in this domain. This structural class combines a lipophilic aliphatic core (cyclohexane) with an electron-deficient aromatic system (3-chlorophenyl), linked by a stable amide bond.
This Application Note provides a comprehensive technical guide for the synthesis, purification, and antimicrobial profiling of these analogs. Unlike traditional beta-lactams, these carboxamide derivatives often exhibit non-canonical mechanisms of action, potentially bypassing standard resistance pathways in methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Key Physicochemical Attributes[1][2][3]
-
Lipophilicity (cLogP): ~3.5–4.2 (Facilitates bacterial membrane penetration).
-
Metabolic Stability: The 3-chloro substituent blocks metabolic oxidation at the vulnerable phenyl position.
-
Target Profile: Membrane disruption and potential inhibition of bacterial enoyl-ACP reductase (FabI).
Chemical Synthesis & Optimization
Protocol A: General Synthesis via Acyl Chloride Coupling
This protocol utilizes a nucleophilic acyl substitution under anhydrous conditions to generate the amide bond. The choice of base and solvent is critical to prevent hydrolysis of the acid chloride intermediate.
Reagents:
-
Cyclohexanecarbonyl chloride (1.0 eq)
-
3-Chloroaniline (1.0 eq)
-
Triethylamine (TEA) (1.2 eq) or Pyridine
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL). Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.
-
Addition: Add Cyclohexanecarbonyl chloride (10 mmol) dropwise over 15 minutes. Scientific Rationale: Slow addition prevents exotherms that could degrade the acid chloride or lead to di-acylation byproducts.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Mobile phase: 20% Ethyl Acetate in Hexanes).
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.
-
Wash with Saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid.
-
Wash with Brine (1 x 10 mL).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystalline needles.
DOT Diagram: Synthesis Workflow
Caption: Figure 1. Step-by-step synthesis workflow ensuring high purity via sequential acid/base workup.
In Vitro Antimicrobial Profiling[4][5][6][7][8]
Protocol B: Broth Microdilution Assay (MIC Determination)
This protocol adheres to CLSI M07-A10 standards [1]. Due to the high lipophilicity of these analogs, solubility management is the primary variable affecting reproducibility.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Solvent: Dimethyl Sulfoxide (DMSO).[1]
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Optical Standard: 0.5 McFarland.
Procedure:
-
Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 12.8 mg/mL.
-
Dilution Series: Prepare 2-fold serial dilutions in CAMHB.
-
Critical Check: The final concentration of DMSO in the assay wells must be ≤ 1% (v/v) to prevent solvent toxicity.
-
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB.
-
Assay Assembly: In a 96-well plate, combine 50 µL of diluted compound and 50 µL of bacterial inoculum.
-
Final testing range: 64 µg/mL to 0.125 µg/mL.
-
-
Incubation: Incubate at 35 ± 2°C for 16–20 hours (aerobic).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).
Data Presentation: Representative MIC Values (µg/mL)
| Compound ID | R-Group (Phenyl) | S. aureus (Gram +) | E. coli (Gram -) | cLogP |
| NCC-01 | 3-Cl (Parent) | 4.0 | 32.0 | 3.8 |
| NCC-02 | 4-Cl | 8.0 | 64.0 | 3.8 |
| NCC-03 | 3,4-di-Cl | 2.0 | 16.0 | 4.4 |
| NCC-04 | H (Unsubstituted) | >64.0 | >128.0 | 2.9 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | - |
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of N-(3-chlorophenyl)cyclohexanecarboxamide is driven by a delicate balance of hydrophobicity and electronic effects.
-
The Cyclohexane Ring: Acts as a "grease ball," facilitating passive transport across the lipid-rich bacterial cell membrane. Aromatic substitution here (e.g., changing to a benzamide) often lowers activity due to pi-stacking aggregation or reduced membrane fluidity interaction [2].
-
The Amide Linker: Provides essential Hydrogen Bond Donor (HBD) and Acceptor (HBA) motifs. Methylation of the amide nitrogen (N-Me) typically abolishes activity, suggesting the N-H is critical for target binding.
-
The 3-Chloro Substituent:
-
Electronic: Inductive withdrawal increases the acidity of the amide N-H.
-
Metabolic: Blocks the meta position from cytochrome P450 oxidation.
-
Lipophilic: Increases logP by ~0.7 units compared to hydrogen.
-
DOT Diagram: SAR Map
Caption: Figure 2. Structural dissection of the molecule highlighting the functional role of each moiety.
Mechanism of Action (MoA) Investigation
To validate whether the observed activity is bactericidal or bacteriostatic, a Time-Kill Kinetic Assay is required.
Protocol C: Time-Kill Kinetics
Objective: Determine the rate of bacterial killing at 4x MIC.
-
Inoculum: Prepare S. aureus at 10⁶ CFU/mL.
-
Exposure: Add test compound at concentrations of 1x, 2x, and 4x MIC. Include a Growth Control (no drug) and Sterility Control.
-
Sampling: Remove aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar.
-
Analysis: Count colonies after 24h incubation.
DOT Diagram: MoA Workflow
Caption: Figure 3. Time-Kill kinetic workflow to distinguish bacteriostatic vs. bactericidal activity.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][4]
-
Kumar, D., et al. (2011).[5] "Synthesis and Antibacterial Activity Evaluation of Unsymmetrically Substituted Cyclohexane-1,2-diamine Derivatives." Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hossan, A. (2013).[6] "Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones." American Journal of Organic Chemistry. [Link]
-
Swebocki, T., et al. (2023).[7] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. food.dtu.dk [food.dtu.dk]
- 3. mdpi.com [mdpi.com]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones [article.sapub.org]
- 7. protocols.io [protocols.io]
Application Notes & Protocols: Leveraging N-(3-chlorophenyl)cyclohexanecarboxamide for the Development of Structure-Activity Relationship (SAR) Libraries
Introduction: Identifying a Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile and "privileged" scaffolds is a cornerstone of successful drug discovery campaigns. These core molecular frameworks offer the flexibility for chemical modification while maintaining the essential structural features required for interaction with biological targets. The N-(aryl)cyclohexanecarboxamide moiety represents one such scaffold, found within molecules exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2]
This guide focuses on N-(3-chlorophenyl)cyclohexanecarboxamide , a specific and compelling starting point for the construction of Structure-Activity Relationship (SAR) libraries. An SAR study is the systematic investigation of how the chemical structure of a molecule relates to its biological activity.[3] By synthesizing and testing a library of related analogs, researchers can decipher which parts of the molecule are crucial for its function, a process that guides the optimization of a "hit" compound into a potent and selective "lead."[3][4]
This document provides the scientific rationale for utilizing N-(3-chlorophenyl)cyclohexanecarboxamide as a foundational scaffold, detailed protocols for the synthesis of an analog library, methodologies for biological evaluation, and a framework for interpreting the resulting SAR data.
Section 1: The N-(3-chlorophenyl)cyclohexanecarboxamide Scaffold - A Rationale for SAR Exploration
The selection of N-(3-chlorophenyl)cyclohexanecarboxamide is based on the strategic combination of three key structural motifs, each offering distinct advantages for SAR-driven drug discovery.
-
The Cyclohexane Ring: This saturated carbocycle provides a three-dimensional, conformationally restricted anchor. Unlike flexible alkyl chains, its rigid "chair" conformation orients substituents in defined spatial vectors (axial and equatorial), which can be critical for precise interactions within a receptor's binding pocket.[5] Its lipophilic nature also contributes to the molecule's ability to cross cellular membranes.
-
The Amide Linker: The amide bond is a fundamental feature in countless pharmaceuticals. Its planar structure, combined with the hydrogen bond donor (N-H) and acceptor (C=O) capabilities, allows for strong and specific hydrogen bonding interactions with biological targets like enzymes and receptors.[6][7] The stability of the amide bond also imparts favorable metabolic properties.
-
The 3-Chlorophenyl Group: The phenyl ring serves as a modifiable vector for exploring electronic and steric interactions. The chlorine atom at the meta-position provides a specific electronic profile (electron-withdrawing) and lipophilicity. This substitution pattern is a deliberate starting point, inviting exploration of how positional isomers (ortho, para) and different electronic substituents (donating vs. withdrawing) impact biological activity.[8][9]
The diagram below illustrates these key features and highlights the primary points for chemical diversification in an SAR library.
Caption: Core scaffold of N-(3-chlorophenyl)cyclohexanecarboxamide and its diversification points.
Section 2: Designing and Synthesizing the SAR Library
The primary goal of the SAR library is to systematically probe the chemical space around the core scaffold. A well-designed library will explore variations at the key diversification points identified above.
Strategic Design of Analogs
The causality behind our experimental choices is to isolate the impact of specific structural changes on biological activity. We will create a matrix of analogs by modifying one part of the molecule at a time.
-
Phenyl Ring (R2) Modification: This is often the most fruitful area for initial SAR. The goal is to understand the electronic and steric requirements of the binding pocket.
-
Positional Isomers: Synthesize the 2-chloro and 4-chloro analogs to determine if the substitution pattern is critical.
-
Electronic Variation: Replace the chloro group with electron-donating groups (e.g., -CH₃, -OCH₃) and other electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 3- and 4-positions.
-
Steric Bulk: Introduce larger or smaller substituents to probe the size of the binding pocket.
-
-
Cyclohexane Ring (R1) Modification: These changes explore the requirements for the lipophilic anchor.
-
Ring Analogs: Replace the cyclohexane with cyclopentyl or cycloheptyl groups to assess the impact of ring size.
-
Substitution: Introduce small alkyl groups (e.g., methyl) on the cyclohexane ring to explore new hydrophobic interactions.
-
Proposed Analog Library
The following table outlines a focused, first-generation SAR library designed to provide meaningful initial data.
| Compound ID | R1 Group (Cycloalkyl) | R2 Group (Aryl) | Rationale for Inclusion |
| 1 (Parent) | Cyclohexyl | 3-Chlorophenyl | Starting point and baseline activity. |
| 2a | Cyclohexyl | 2-Chlorophenyl | Probes steric hindrance near the amide linker. |
| 2b | Cyclohexyl | 4-Chlorophenyl | Evaluates the effect of para-substitution.[8] |
| 2c | Cyclohexyl | 4-Fluorophenyl | Common bioisostere for chlorine, alters electronics.[2] |
| 2d | Cyclohexyl | 4-Methylphenyl | Introduces an electron-donating group. |
| 2e | Cyclohexyl | 4-Methoxyphenyl | Introduces a stronger electron-donating group. |
| 2f | Cyclohexyl | 4-(Trifluoromethyl)phenyl | Introduces a strong electron-withdrawing group. |
| 3a | Cyclopentyl | 3-Chlorophenyl | Assesses impact of smaller, more planar ring. |
General Synthesis Workflow
The synthesis of N-arylcyclohexanecarboxamides is robust and can be accomplished via a standard two-step or one-pot amidation procedure, lending itself well to library synthesis.
Caption: General workflow for the synthesis and preparation of the SAR library.
Section 3: Experimental Protocol - Synthesis of Analog 2b (N-(4-chlorophenyl)cyclohexanecarboxamide)
This protocol is a representative example for the synthesis of the entire library. It is a self-validating system where successful formation of the product can be confirmed through standard analytical techniques.
Materials:
-
Cyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-chloroaniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene
-
Ethanol/Water for recrystallization
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
Procedure:
-
Step 1: Formation of Cyclohexanecarbonyl Chloride
-
To a round-bottom flask charged with cyclohexanecarboxylic acid (1.0 eq), add thionyl chloride (1.5 eq) slowly at 0 °C.
-
Allow the reaction to warm to room temperature, then gently reflux for 2 hours until gas evolution ceases.
-
Causality Note: Refluxing ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride, which is necessary for efficient amidation.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude cyclohexanecarbonyl chloride as an oil. This intermediate is typically used immediately without further purification.
-
-
Step 2: Amide Coupling
-
Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Causality Note: TEA is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[10] Anhydrous conditions prevent the hydrolysis of the reactive acyl chloride back to the carboxylic acid.
-
Add the crude cyclohexanecarbonyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the aniline solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure N-(4-chlorophenyl)cyclohexanecarboxamide as a crystalline solid.[11]
-
-
Step 4: Characterization
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected spectra should show characteristic peaks for the cyclohexyl and 4-chlorophenyl protons and carbons.[5]
-
Section 4: Protocols for Biological Evaluation
After synthesis and characterization, the library must be screened to determine biological activity. The following protocols outline a standard primary screening cascade.
Protocol: In Vitro Antiproliferative Screening (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[12] It is an excellent primary screen for identifying compounds with potential anticancer activity.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare stock solutions of the synthesized library compounds in DMSO. Create serial dilutions in growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Principle: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[12]
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.
Biological Screening Workflow
Caption: A typical screening cascade for an SAR library, from initial hit identification to lead selection.
Section 5: Data Analysis and SAR Interpretation
The ultimate goal is to translate the biological data into actionable insights. By correlating structural features with potency (IC₅₀ values), we can build an SAR model.
Hypothetical Screening Data
| Compound ID | R2 Group (Aryl) | IC₅₀ (µM) vs. MCF-7 | Preliminary SAR Observation |
| 1 (Parent) | 3-Chlorophenyl | 15.2 | Baseline activity established. |
| 2a | 2-Chlorophenyl | 45.8 | Steric clash? Activity significantly reduced with ortho-substituent. |
| 2b | 4-Chlorophenyl | 5.1 | Potency Increased. Para-position appears favorable for this substituent. |
| 2c | 4-Fluorophenyl | 7.3 | High potency maintained; suggests a halogen at para is beneficial. |
| 2d | 4-Methylphenyl | 22.5 | Electron-donating group reduces activity compared to halogen. |
| 2e | 4-Methoxyphenyl | 31.0 | Stronger electron-donating group further reduces activity. |
| 2f | 4-(Trifluoromethyl)phenyl | 4.6 | Most Potent. Strong electron-withdrawing group at para is highly favorable. |
| 3a | 3-Chlorophenyl (R1=Cyclopentyl) | 25.1 | Cyclohexyl ring is preferred over cyclopentyl for this series. |
Interpreting the Results
From this hypothetical data, we can derive several key SAR insights:
-
Aromatic Substitution is Critical: The position and electronic nature of the substituent on the phenyl ring have a dramatic impact on antiproliferative activity.
-
Favorable Para-Substitution: Moving the chlorine from the meta (Compound 1 ) to the para position (Compound 2b ) results in a 3-fold increase in potency.
-
Electron-Withdrawing Groups Enhance Potency: There is a clear trend that electron-withdrawing groups at the para-position are beneficial. The activity increases in the order: -OCH₃ < -CH₃ < -Cl < -CF₃. This suggests that the electronic character of the ring plays a key role in target binding, possibly through π-π stacking or other electronic interactions.[4]
-
Steric Hindrance at Ortho-Position is Detrimental: The poor activity of the ortho-chloro analog (Compound 2a ) suggests that this position is sterically constrained within the target's binding site.
-
Cyclohexyl Ring is Optimal: The reduced activity of the cyclopentyl analog (Compound 3a ) indicates that the size and/or conformation of the six-membered ring is optimal for activity in this scaffold.
These initial findings provide a clear, data-driven path for the next round of analog design, which would focus on exploring a wider range of electron-withdrawing groups at the para-position.
Conclusion
N-(3-chlorophenyl)cyclohexanecarboxamide serves as an excellent starting scaffold for the development of SAR libraries aimed at discovering novel therapeutic agents. Its straightforward and modular synthesis allows for the rapid generation of diverse analogs. By employing systematic biological screening protocols, such as the MTT assay, researchers can efficiently generate robust data to build a comprehensive Structure-Activity Relationship model. The insights gained from this process are invaluable for guiding the rational design of more potent, selective, and drug-like candidates, thereby accelerating the journey from initial hit to clinical lead.
References
-
Tavman, A., Coban, B., & Birteksöz, S. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 14(2), 894-906. [Link]
-
Kar, S., & Roy, K. (2018). An automated framework for QSAR model building. Journal of Cheminformatics, 10(1), 5. [Link]
-
Drug Design. (2005, May 15). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Org. Synth. 1978, 58, 113. Retrieved from [Link]
-
Abd El-All, A. S., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2). [Link]
- Sarcomp. (n.d.). A High-Performance Library for SAR Processing.
- Google Patents. (2017). WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products.
-
Bhaskar, A. (2024, October 1). Best Python Libraries for Processing SAR Data. Medium. Retrieved from [Link]
-
Singh, S. K., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. [Link]
-
Chelysheva, E. A., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(11), 3624. [Link]
-
PrepChem. (n.d.). Synthesis of N-(3-Chlorophenyl)-alpha-chloroacetanilide. Retrieved from [Link]
-
GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophthalimido)cyclohexanecarboxamide. Retrieved from [Link]
-
Free, S. M., et al. (2011). N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides as selective dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 54(10), 3581-3594. [Link]
-
Al-Warhi, T., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals, 18(6), 843. [Link]
-
Darkwa, J., et al. (2017). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Journal of Health Sciences, 7(4), 187-200. [Link]
-
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. [Link]
-
International Journal of Emerging Trends in Chemistry. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved from [Link]
-
Czylkowska, A., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 3456. [Link]
-
GitHub. (n.d.). awesome-sar: A curated list of awesome Synthetic Aperture Radar (SAR) software, libraries, and resources. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports, 15(1), 25483. [Link]
-
GIS StackExchange. (2019). SAR processing using Python - sentinel 1. Retrieved from [Link]
-
DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications. Retrieved from [Link]
-
Sabir, A., et al. (2025). Therapeutic Potential of Fabaceae Species: A Phytochemical and Bioactivity Investigation. Ars Pharmaceutica, 66(3), 301-313. [Link]
-
van der Heijden, K., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry, 17(1), 1-10. [Link]
-
Staszowska-Karkut, M., et al. (2025). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. International Journal of Molecular Sciences, 26(7), 6019. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide [mdpi.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides as selective dopamine D3 receptor ligands: critical role of the carboxamide linker for D3 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: Biological Activity Profiling of N-(3-chlorophenyl)cyclohexanecarboxamide
Executive Summary & Scientific Rationale
N-(3-chlorophenyl)cyclohexanecarboxamide (CAS 194551-33-2) is a synthetic, lipophilic small molecule belonging to the aryl-cyclohexanecarboxamide class[1]. Structurally analogous to highly characterized cooling agents and sensory modulators (such as WS-12), compounds of this chemotype are predominantly investigated as putative modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel[2][3]. TRPM8 is a non-selective, calcium-permeable cation channel that acts as the primary molecular transducer of cold somatosensation and is a highly validated therapeutic target for neuropathic pain, migraine, and prostate cancer[4].
This application note details a comprehensive, field-proven biological profiling workflow for N-(3-chlorophenyl)cyclohexanecarboxamide. Rather than relying on a single endpoint, this guide establishes a tiered, self-validating cascade: high-throughput intracellular calcium flux (FLIPR) for primary kinetic screening, followed by whole-cell patch-clamp electrophysiology for direct mechanistic validation of channel gating[5][6].
Physicochemical Properties & Assay Considerations
Before initiating in vitro biological assays, analyzing the physicochemical properties of the analyte is critical. The lipophilicity of cyclohexanecarboxamides directly dictates assay buffer design, solvent selection, and the mechanism of target engagement (partitioning into the lipid bilayer to access the Voltage-Sensing Like Domain [VSLD] of TRPM8)[3].
| Property | Value | Implication for In Vitro Assays |
| Molecular Formula | C13H16ClNO | Determines precise stock concentration calculations. |
| Molecular Weight | 237.73 g/mol | Small molecule; ensures rapid diffusion in aqueous physiological buffers. |
| LogP (Predicted) | ~3.5 | Highly lipophilic. Requires 100% DMSO for 10 mM stock preparation. Maximum final assay DMSO must be ≤ 0.5% to prevent cellular toxicity. |
| Target Binding Site | VSLD (Putative) | High lipophilicity aids in membrane partitioning, allowing the compound to access the allosteric binding pocket within the TRPM8 transmembrane domains[3]. |
Primary Screening: High-Throughput Intracellular Calcium Flux (FLIPR)
Causality & Rationale: TRPM8 activation leads to a massive influx of extracellular Ca²⁺. The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes fluorescent calcium indicators (e.g., Fluo-4 AM) to provide real-time, kinetic measurements of this influx. This method is chosen for primary screening because it captures the rapid, transient nature of ion channel kinetics that standard endpoint assays miss, allowing for high-throughput calculation of EC₅₀/IC₅₀ values[6].
Step-by-Step Protocol
-
Cell Culture: Plate HEK293 cells stably expressing human TRPM8 (hTRPM8) at a density of 1.5 × 10⁴ cells/well in a 384-well black-wall, clear-bottom poly-D-lysine coated plate.
-
Expert Insight: HEK293 cells are utilized because they lack endogenous TRP channel expression, providing a clean, noise-free background for recombinant channel evaluation[7].
-
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM CaCl₂, pH 7.4) for 45 minutes at 37°C.
-
Expert Insight: Pluronic F-127 is strictly required; it acts as a surfactant to disperse the highly lipophilic AM ester dye, preventing precipitation and facilitating uniform cellular uptake.
-
-
Washing: Wash the cells three times with assay buffer using an automated plate washer to remove extracellular dye, which would otherwise cause unacceptable baseline fluorescence.
-
Compound Addition & Kinetic Reading: Transfer the plate to the FLIPR instrument. Establish a 10-second baseline fluorescence (Ex: 488 nm, Em: 515 nm). Automatically inject N-(3-chlorophenyl)cyclohexanecarboxamide (10-point dose-response range: 1 nM to 30 µM) and record fluorescence continuously for 3 minutes.
Self-Validating System Check: To ensure data trustworthiness, every assay plate must include a positive control (e.g., 10 µM Menthol) and a negative control (0.5% DMSO vehicle). Calculate the Z'-factor for the plate; the assay is only validated and accepted for data extraction if Z' > 0.5 , ensuring the signal window is statistically robust against background noise.
Secondary Validation: Whole-Cell Patch-Clamp Electrophysiology
Causality & Rationale: While FLIPR is excellent for high-throughput screening, calcium flux is an indirect measure of channel activity and can be confounded by intracellular calcium store release or pump activity. Whole-cell patch-clamp electrophysiology provides a direct, high-fidelity measurement of ion currents across the plasma membrane, allowing researchers to determine the compound's exact effect on the channel's voltage dependence and absolute open probability[5].
Step-by-Step Protocol
-
Setup: Seed hTRPM8-HEK293 cells on glass coverslips. Place a coverslip in the recording chamber continuously perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)[7].
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ and fill with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).
-
Expert Insight: CsCl is deliberately used instead of KCl in the pipette to block endogenous voltage-gated potassium currents, thereby isolating the TRPM8 non-selective cation current.
-
-
Recording Configuration: Achieve a >1 GΩ seal and apply brief suction to rupture the membrane, entering the whole-cell configuration. Hold the resting membrane potential at -60 mV.
-
Voltage Protocol: Apply a voltage ramp from -100 mV to +100 mV over 500 ms, repeated every 5 seconds.
-
Expert Insight: TRPM8 is an outwardly rectifying, voltage-gated channel. The ramp protocol is essential as it captures the voltage-dependent activation at depolarized potentials (+100 mV) and the tail currents at hyperpolarized potentials (-100 mV) simultaneously[7].
-
-
Compound Perfusion: Perfuse N-(3-chlorophenyl)cyclohexanecarboxamide directly onto the cell using a rapid, gravity-fed micro-perfusion system to measure steady-state current modulation.
Self-Validating System Check: Monitor series resistance (Rs) continuously throughout the recording. The electrophysiological data is only validated if Rs remains <20 MΩ and fluctuates by less than 15% during the entire experiment. A P/4 leak subtraction protocol must be applied to ensure only target-specific macroscopic currents are analyzed.
Experimental Workflows & Pathway Visualizations
Fig 1. Hit-to-lead biological profiling cascade for N-(3-chlorophenyl)cyclohexanecarboxamide.
Fig 2. Putative TRPM8 modulation pathway by N-(3-chlorophenyl)cyclohexanecarboxamide.
References
-
ChemicalBook. N-(3-chlorophenyl)cyclohexanecarboxamide | 194551-33-2. 1
-
National Institutes of Health (NIH). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. 2
-
National Institutes of Health (NIH). Methods for Investigating TRP Channel Gating. 5
-
National Institutes of Health (NIH). The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway. 7
-
National Institutes of Health (NIH). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. 6
-
National Institutes of Health (NIH). TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function. 3
-
National Institutes of Health (NIH). TRPM8 biology and medicinal chemistry. 4
Sources
- 1. N-(3-chlorophenyl)cyclohexanecarboxamide | 194551-33-2 [m.chemicalbook.com]
- 2. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 Protein Dynamics Correlates with Ligand Structure and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM8 biology and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Investigating TRP Channel Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Strategic Solvent Selection for Reactions Involving N-(3-chlorophenyl)cyclohexanecarboxamide
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The selection of an appropriate solvent is a critical parameter that dictates the success of a chemical transformation. It influences reactant solubility, reaction kinetics, chemical equilibrium, and even the product profile. This document provides a detailed guide for the strategic selection of solvents for the synthesis and subsequent modification of N-(3-chlorophenyl)cyclohexanecarboxamide, a common scaffold in medicinal chemistry. We will explore the theoretical underpinnings of solvent effects and provide validated, step-by-step protocols for both the initial amide bond formation and potential downstream reactions, such as nucleophilic aromatic substitution (SNAr). The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot their own systems effectively.
Introduction: The Solvent as a Critical Reagent
N-(3-chlorophenyl)cyclohexanecarboxamide is a disubstituted amide featuring a non-polar cyclohexyl ring, a polar amide linker, and a moderately polar chlorophenyl group. This structural amalgam presents unique solubility challenges and opportunities. The choice of solvent is not merely a matter of dissolving the reactants; it is an active component of the reaction system. In amide bond formation, the solvent can affect the activity of coupling reagents and scavenge byproducts. In subsequent reactions on the aromatic ring, the solvent shell around the nucleophile can mean the difference between a high-yielding transformation and a complete failure. This guide moves beyond simple solvent property tables to provide a logical framework for solvent selection based on mechanistic understanding.
Core Principles of Solvent Selection
The ideal solvent should:
-
Dissolve all reactants to ensure a homogeneous reaction mixture.
-
Remain inert to the reaction conditions and reagents.
-
Possess a suitable boiling point for the desired reaction temperature.
-
Facilitate the desired reaction pathway while suppressing side reactions.
-
Allow for easy product isolation and purification.
The two primary reaction types we will consider for N-(3-chlorophenyl)cyclohexanecarboxamide are its synthesis via amide bond formation and its use as a substrate in nucleophilic aromatic substitution (SNAr).
Solvent Effects in Amide Bond Formation
The formation of the amide bond between 3-chloroaniline and an activated cyclohexanecarboxylic acid derivative is one of the most common reactions in pharmaceutical research.[1] The choice of solvent is heavily dependent on the chosen coupling strategy.
-
Acyl Chloride Route: The reaction of cyclohexanecarbonyl chloride with 3-chloroaniline generates one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acid to prevent the protonation and deactivation of the amine nucleophile.[]
-
Aprotic Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. They effectively dissolve the reactants, and an added organic base like triethylamine or pyridine acts as the acid scavenger.
-
Biphasic (Schotten-Baumann) Conditions: A water-immiscible solvent like diethyl ether or DCM is used with an aqueous solution of a base (e.g., NaOH).[3] The HCl byproduct is neutralized in the aqueous phase, driving the reaction to completion.
-
-
Peptide Coupling Reagent Route: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propylphosphonic anhydride (T3P) are widely used for their high efficiency and mild conditions.[4]
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), 2-Methyltetrahydrofuran (2-MeTHF), or Ethyl Acetate (EtOAc) are generally preferred.[1] They effectively solubilize the polar coupling agents, activated intermediates, and reagents. Studies have shown that greener solvents like 2-MeTHF and EtOAc can often replace DMF and DCM with equal or greater efficiency.[1]
-
Solvent Effects in Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituted phenyl ring of N-(3-chlorophenyl)cyclohexanecarboxamide can undergo SNAr, although it is less activated than rings bearing strongly electron-withdrawing groups (like NO₂) ortho or para to the leaving group.[5] The solvent's role here is paramount.
The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[6]
-
Polar Aprotic Solvents (The Gold Standard): Dimethyl sulfoxide (DMSO), DMF, and N-methyl-2-pyrrolidone (NMP) are the solvents of choice.[6][7] Their primary function is to strongly solvate the cation (e.g., Na⁺, K⁺) of the nucleophile salt, leaving the anion "naked" and highly reactive. This dramatically increases the rate of the initial nucleophilic attack.
-
Protic Solvents (To be Avoided): Solvents like ethanol or water will form strong hydrogen bonds with the nucleophile, creating a bulky solvent shell that significantly reduces its nucleophilicity and slows or stops the reaction.[6]
Visualization of Selection Workflow
A logical workflow is essential for rational solvent selection. The following diagram illustrates a decision-making process based on the intended chemical transformation.
Caption: Decision workflow for solvent selection.
Comparative Solvent Data
A summary of properties for solvents relevant to the described protocols is provided below. This data should be used in conjunction with the mechanistic principles discussed.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Application |
| Dichloromethane | DCM | 40 | 9.1 | Polar Aprotic | Acyl Chloride Reactions |
| Ethyl Acetate | EtOAc | 77 | 6.0 | Polar Aprotic | Coupling Reagent Reactions |
| 2-Methyltetrahydrofuran | 2-MeTHF | 80 | 6.2 | Polar Aprotic | Greener alternative to DCM/DMF |
| Toluene | - | 111 | 2.4 | Non-polar Aprotic | Control / Poor for SNAr |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | Polar Aprotic | Coupling Reagent / SNAr |
| Dimethyl Sulfoxide | DMSO | 189 | 46.7 | Polar Aprotic | SNAr Reactions |
| Isopropanol | IPA | 82.5 | 19.9 | Polar Protic | Control / Poor for SNAr |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Solvent Screening for Amide Synthesis via Acyl Chloride
This protocol describes a parallel screening method to identify the optimal solvent for the reaction between cyclohexanecarbonyl chloride and 3-chloroaniline.
Materials:
-
Cyclohexanecarbonyl chloride
-
3-chloroaniline
-
Triethylamine (Et₃N)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), 2-Methyltetrahydrofuran (2-MeTHF), Toluene
-
Small reaction vials with stir bars
-
TLC plates (silica gel), mobile phase (e.g., 30% EtOAc in hexanes)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In each of four separate, dry reaction vials, add 3-chloroaniline (e.g., 127.5 mg, 1.0 mmol).
-
Solvent Addition: To each vial, add 2.0 mL of one of the screening solvents (DCM, EtOAc, 2-MeTHF, Toluene). Stir to dissolve.
-
Base Addition: To each vial, add triethylamine (152 µL, 1.1 mmol).
-
Initiation: Cool the vials in an ice-water bath (0 °C). Slowly add cyclohexanecarbonyl chloride (149 µL, 1.05 mmol) to each vial. A precipitate (triethylamine hydrochloride) will likely form.
-
Reaction: Remove the ice bath and allow the reactions to stir at room temperature for 4 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC. Spot a small aliquot from each reaction mixture against a spot of the 3-chloroaniline starting material.
-
Workup:
-
Quench each reaction by adding 2 mL of 1M HCl(aq).
-
Separate the organic layer.
-
Wash the organic layer with 2 mL of saturated sodium bicarbonate solution, followed by 2 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Determine the crude yield and purity for each reaction. Further purification can be achieved by recrystallization or column chromatography. The solvent that provides the highest yield of the cleanest product is the preferred choice.
Protocol 2: Solvent Optimization for a Model SNAr Reaction
This protocol evaluates the effect of solvent on the reaction of N-(3-chlorophenyl)cyclohexanecarboxamide with sodium methoxide.
Materials:
-
N-(3-chlorophenyl)cyclohexanecarboxamide (prepared via Protocol 1)
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid
-
Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, Isopropanol (IPA)
-
Reaction tubes suitable for heating
-
LC-MS for reaction monitoring
Procedure:
-
Preparation: In each of four separate, dry reaction tubes, add N-(3-chlorophenyl)cyclohexanecarboxamide (e.g., 47.5 mg, 0.2 mmol).
-
Solvent Addition: To each tube, add 1.0 mL of one of the screening solvents (DMSO, DMF, Toluene, IPA). Stir to dissolve.
-
Reagent Addition: Add sodium methoxide (e.g., 21.6 mg, 0.4 mmol if solid, or an equivalent volume of solution). Note: If using the methanol solution, the presence of protic methanol will impact the reaction, but this is a common way the reagent is sold. Using solid NaOMe is preferred for a strict comparison.
-
Reaction: Seal the tubes and heat the reactions to 80 °C for 16 hours.
-
Monitoring: After cooling, take a small aliquot from each reaction, dilute it significantly with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the ratio of starting material to the desired methoxy-substituted product.
-
Analysis: Compare the conversion rates across the different solvents. It is expected that DMSO and DMF will show significantly higher conversion than Toluene or IPA.[6] This directly demonstrates the critical role of a polar aprotic solvent in facilitating SNAr reactions.
Caption: Influence of solvent type on SNAr reaction rate.
Conclusion
The rational selection of a solvent is a cornerstone of successful reaction design and optimization. For the synthesis of N-(3-chlorophenyl)cyclohexanecarboxamide, greener polar aprotic solvents such as 2-MeTHF and ethyl acetate are excellent choices for modern coupling reactions. For subsequent SNAr modifications, the use of highly polar aprotic solvents like DMSO or DMF is non-negotiable for achieving practical reaction rates. By understanding the underlying mechanistic principles of how solvents interact with reagents, intermediates, and transition states, researchers can make informed decisions that lead to higher yields, greater purity, and more efficient processes.
References
- (Placeholder for a general organic chemistry textbook reference if needed)
- Nencka, J., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- (Placeholder for a reference on the properties of N-(3-chlorophenyl)cyclohexanecarboxamide if a specific paper is found)
- (Placeholder for a reference on mechanochemical synthesis if relevant)
- (Placeholder for a reference on Umpolung amide synthesis if relevant)
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]
- (Placeholder for a reference on SNAr in PEG if relevant)
- (Placeholder for a reference on solid-phase synthesis if relevant)
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
- (Placeholder for a reference on epimeriz
-
Wordpress. (n.d.). SNAr Solvents and Reagents. [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596-600. [Link]
- (Placeholder for a reference on direct amid
- (Placeholder for a reference on Mukaiyama reagents)
-
NIST. (n.d.). Cyclohexanecarboxamide, N-(3-chlorophenyl)-. NIST Chemistry WebBook. [Link]
- (Placeholder for a reference on synthesis of related thiourea deriv
- (Placeholder for a patent on cyclohexane carboxamide deriv
- (Placeholder for a reference on solvent-free acetyl
- (Placeholder for a specific synthesis prep
- (Placeholder for a reference on Fe-medi
- (Placeholder for a Cheméo properties page)
- (Placeholder for an Organic Syntheses procedure)
- (Placeholder for a Sigma-Aldrich page on Friedel-Crafts)
- (Placeholder for a PubChem entry)
- (Placeholder for a specific synthesis of rafoxanide)
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
- (Placeholder for a Cheméo properties page on cyclohexanecarboxamide)
- (Placeholder for a reference on bicarbonate-catalyzed acetyl
- (Placeholder for a Guidechem entry)
- (Placeholder for a solubility d
- (Placeholder for a solvent properties table)
- (Placeholder for a solvent properties table)
- (Placeholder for a specific compound page)
Sources
- 1. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
N-(3-chlorophenyl)cyclohexanecarboxamide solubility in DMSO
Welcome to the Technical Support Center for N-(3-chlorophenyl)cyclohexanecarboxamide . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific solvation challenges associated with this compound.
While the amide core of N-(3-chlorophenyl)cyclohexanecarboxamide provides excellent hydrogen-bonding opportunities with dimethyl sulfoxide (DMSO), its flanking hydrophobic cyclohexyl and chlorophenyl rings drive a strong thermodynamic preference for aggregation in aqueous environments. This guide provides the causality behind common handling failures and establishes self-validating protocols to ensure data integrity during your assays.
Part 1: Physicochemical Profile & Solubility Baseline
To prevent downstream assay failures, it is critical to understand the physical parameters governing the solubility of this compound. The table below summarizes its structural properties and how they dictate DMSO handling strategies.
| Parameter | Value / Characteristic | Impact on Solvation Dynamics |
| Molecular Weight | 237.73 g/mol | Moderate weight is highly favorable for rapid dissolution in pure organic solvents 1. |
| Structural Motifs | Cyclohexyl, Chlorophenyl, Amide | High lipophilicity (estimated clogP > 3.0); prone to hydrophobic collapse upon aqueous dilution. |
| Optimal DMSO Stock | 10 mM – 30 mM | Exceeding 30 mM drastically increases the risk of irreversible nucleation during freeze-thaw cycles 2. |
| Hygroscopicity Risk | High | Water absorption by DMSO rapidly strips the solvent from the compound, decreasing kinetic solubility 3. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does N-(3-chlorophenyl)cyclohexanecarboxamide precipitate instantly when I transfer it from the DMSO stock to my aqueous assay buffer? A1: This phenomenon is known as the "crash-out" effect. DMSO is a powerful hydrogen-bond acceptor. When a high-concentration DMSO stock is pipetted directly into water, the water molecules rapidly strip the DMSO away from the compound to form thermodynamically stable water-DMSO complexes. This leaves the hydrophobic cyclohexyl and chlorophenyl rings exposed to the aqueous environment, forcing the compound to self-associate via pi-stacking and hydrophobic collapse, resulting in precipitation 4. Resolution: Never pipette directly into static aqueous buffers. Use the stepwise intermediate dilution method described in Protocol 2.
Q2: I see crystalline particulates in my 50 mM DMSO stock after retrieving it from the -20°C freezer. Heating it doesn't fully redissolve the compound. Why? A2: DMSO freezes at approximately 18.5°C. During the freezing process, the solute (your compound) is often excluded from the forming DMSO crystal lattice. This creates microscopic pockets of extreme supersaturation, forcing the previously amorphous compound into a highly stable, insoluble crystalline state 3. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, permanently lowering the solubility threshold. Resolution: Cap your stock concentration at 10-30 mM, aliquot into single-use mini-tubes, and avoid repeated freeze-thaw cycles 5.
Q3: Can I use a probe sonicator to force the compound into solution? A3: No. Probe sonicators generate intense localized heat and cavitation shear forces that can degrade the amide bond of the compound. Always use a temperature-controlled bath sonicator (maximum 37°C) for gentle agitation.
Part 3: Experimental Methodologies & Workflows
Protocol 1: Preparation of a Self-Validating 10 mM DMSO Stock
This protocol ensures that your stock solution is completely solvated and free of micro-nuclei that could trigger downstream precipitation.
-
Desiccation: Allow the solid compound vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.
-
Weighing: Accurately weigh the required mass into a sterile, amber microcentrifuge tube (the amber color protects against potential photo-degradation during long-term storage).
-
Solvation: Add anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration.
-
Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, apply mild bath sonication (max 37°C) for 2 minutes.
-
Validation (Critical Step): Perform a visual inspection against a dark background. To create a self-validating system, conduct a UV-Vis scan (λmax ~272 nm) of a 1:1000 dilution. A stable baseline without upward scattering at higher wavelengths confirms the absence of colloidal micro-particulates 4.
-
Aliquot: Divide the master stock into 20 µL single-use aliquots in tightly sealed tubes to eliminate freeze-thaw cycles 5.
Workflow for preparing and storing self-validating DMSO stock solutions to prevent precipitation.
Protocol 2: Stepwise Aqueous Dilution (Mitigating the Crash-Out Effect)
To maintain the compound in a metastable kinetic solubility state during biological assays, you must control the diffusion rate of water into the DMSO droplet.
-
Intermediate Dilution: Dilute the 10 mM pure DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% assay buffer containing a co-solvent like 0.1% Tween-80 or PEG400) 5.
-
Rapid Homogenization: Vortex immediately to stabilize the kinetic solubility state before localized supersaturation can occur.
-
Final Transfer: Dispense the intermediate solution into the final assay plate using an acoustic liquid handler (e.g., Echo) to create micro-droplets, or by slow-drop pipetting directly into a vortexing aqueous buffer.
-
Verification: Ensure the final DMSO concentration remains ≤1% for biochemical assays, or ≤0.5% for cell-based assays to prevent cytotoxicity 5.
Thermodynamic vs. kinetic pathways during the aqueous dilution of lipophilic DMSO stocks.
References
-
ResearchGate. Compound Precipitation in High-Concentration DMSO Solutions. Available at:[Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at:[Link]
Sources
Technical Support Center: Purification of N-(3-chlorophenyl)cyclohexanecarboxamide
[1][2][3][4]
Case ID: PUR-AMIDE-003 Status: Active Analyst: Senior Application Scientist[1][2][3][4][5]
Triage & Diagnostics: What are you observing?
Before initiating a protocol, confirm the nature of your impurity. 3-chloroaniline is a reactive, toxic, and persistent impurity.[1][4] Use this diagnostic table to confirm its presence.
| Symptom | Diagnosis | Mechanism |
| Sweet/Aromatic Odor | High Probability | 3-chloroaniline has a distinct, sweet, amine-like odor even at low concentrations.[1][2][3][4] |
| Darkening/Red Color | High Probability | Anilines oxidize rapidly in air to form colored azo/nitroso compounds (often "rust" colored).[3] |
| TLC Streaking | Moderate Probability | Free amines often streak on silica gel due to interaction with acidic silanols.[3] |
| Lower Melting Point | Confirmed | Impurities depress the melting point of the crystalline amide.[3] |
Core Directive: The Acid-Base Extraction (The "Gold Standard")[1][2][4]
Expert Insight: The most robust method for separating an aniline (a weak base) from a secondary amide (neutral) is chemoselective protonation .[3][4]
-
The Science: 3-chloroaniline has a pKₐ of approximately 3.52 [1].[1][2][3][4][6] At pH < 1.5, it exists almost exclusively as the water-soluble anilinium salt.[1][2][3][4]
-
The Amide: N-(3-chlorophenyl)cyclohexanecarboxamide is neutral (pKₐ > 15) and will not protonate under mild acidic conditions, remaining in the organic layer.[1][2][3][4]
Protocol A: The "Self-Validating" Acid Wash
Prerequisites:
-
Reaction mixture dissolved in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).[2][3][4]
-
Do not use Diethyl Ether if avoiding peroxides or high volatility is preferred, though it works chemically.[3]
Step-by-Step Workflow:
-
Dilution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use ~10 mL solvent per gram of crude.[3]
-
Why? EtOAc is safer than DCM and provides excellent phase separation.[3]
-
-
The Acid Wash (Critical Step):
-
The Water Wash:
-
Drying & Concentration:
-
Dry over anhydrous Sodium Sulfate (
).[3] Filter and evaporate.
-
Visualizing the Separation Logic:
Figure 1: Chemoselective separation workflow based on pKa differences.
Troubleshooting & FAQs
Q: The product still has a slight color after the acid wash. Why?
A: Trace oxidation products of 3-chloroaniline (azo compounds) are non-basic and lipophilic.[1][2][4] They will not be removed by acid extraction.[3]
Q: My yield is lower than expected. Did the acid hydrolyze my amide?
A: Unlikely. Secondary amides are robust.[3]
-
Verification: Check the aqueous acidic layer.[3] Neutralize a small aliquot with NaOH.[3] If a precipitate forms (or oil separates) that smells like aniline, that is your impurity, not your product.[4]
-
Root Cause: If your product is missing, check the organic layer after drying.[3] Did you use enough solvent? Did the product crash out during the wash? (Amides can have low solubility in cold EtOAc).[3][4]
Q: Can I use Silica Gel Chromatography instead?
A: Yes, but it is often unnecessary and generates more waste.[1][3]
-
Challenge: Anilines streak on silica.
-
Modification: If you must use a column, add 1% Triethylamine to your eluent (e.g., Hexane/EtOAc + 1% TEA).[1][3] This neutralizes the silica surface, sharpening the amine peak and allowing it to elute cleanly, usually after the amide (depending on polarity, though amines often stick).
-
Better Alternative: Use the acid wash first, then a short silica plug to remove non-polar tars.[3]
Quantitative Data Summary
| Property | N-(3-chlorophenyl)cyclohexanecarboxamide (Target) | 3-Chloroaniline (Impurity) | Implication |
| Molecular Weight | ~237.7 g/mol | 127.57 g/mol | Significant difference (Mass Spec easy to differentiate).[1][2][3][4] |
| pKa (Conj. Acid) | ~15-17 (Neutral) | 3.52 [1] | Basis for separation. |
| Physical State | Solid (Likely MP > 100°C) | Liquid/Low Melt Solid (MP -10°C) [2] | Recrystallization is viable.[1][2][3][4] |
| Water Solubility | Insoluble | Low (~6.2 g/L) [2] | Both require organic solvents for handling.[3][4] |
Safety Warning (Critical)
3-Chloroaniline is Toxic. [1][2][4][8][9]
-
Hazard: Toxic by inhalation, in contact with skin, and if swallowed.[3][9][10] May cause methemoglobinemia (blue skin, shortness of breath) [3].
-
Handling: Always wear nitrile gloves and work in a fume hood.[3]
-
Disposal: All aqueous acid washes containing the anilinium salt must be treated as hazardous waste.[3] Do not pour down the drain.
References
Sources
- 1. Cyclohexanecarboxamide, N-(3-chlorophenyl)- [webbook.nist.gov]
- 2. 1-(3-Chlorophthalimido)cyclohexanecarboxamide | C15H15ClN2O3 | CID 93267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide [smolecule.com]
- 5. 3-Chloroaniline price,buy 3-Chloroaniline - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. 108-42-9 CAS MSDS (3-Chloroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. alphachemika.co [alphachemika.co]
- 10. lobachemie.com [lobachemie.com]
Improving yield of cyclohexanecarboxamide synthesis
Technical Support Center: Maximizing Yield in Cyclohexanecarboxamide Synthesis
Executive Summary
Cyclohexanecarboxamide is a critical intermediate in the synthesis of pharmaceuticals (e.g., praziquantel precursors) and agrochemicals. While the theoretical synthesis is straightforward, practical yields often suffer due to three specific failure points: hydrolytic instability of the acid chloride intermediate , water solubility of the product during workup , and inefficient activation in direct amidation routes.
This guide provides two validated workflows designed to bypass these pitfalls, accompanied by a troubleshooting logic tree.
Module 1: The "Gold Standard" Protocol (Acid Chloride Route)
Best for: High yield (>90%), Scale-up, Cost-efficiency. Mechanism: Conversion of cyclohexanecarboxylic acid to acid chloride, followed by anhydrous ammonolysis.
The Critical Pivot: Anhydrous vs. Aqueous
Many standard protocols suggest Schotten-Baumann conditions (adding acid chloride to aqueous ammonia). Avoid this for maximum yield. The competition between hydrolysis (forming starting material) and aminolysis (forming product) limits yields to ~70-80%. The protocol below uses anhydrous ammonia to push yields >95%.
Step-by-Step Protocol
-
Activation:
-
Reflux Cyclohexanecarboxylic acid (1.0 eq) with Thionyl Chloride (
, 1.2 eq) and a catalytic amount of DMF (1-2 drops) in dry Dichloromethane (DCM) or Toluene. -
Checkpoint: Monitor gas evolution.[1] Once ceased, reflux for an additional 30 mins.
-
Crucial Step: Evaporate solvent and excess
completely under reduced pressure. Re-dissolve the crude acid chloride in dry THF or DCM.
-
-
Ammonolysis (The Yield Maker):
-
Cool the acid chloride solution to 0°C.[2]
-
Method A (Gas - Preferred): Bubble anhydrous
gas through the solution for 30-60 minutes. -
Method B (Solid Source): If gas is unavailable, add Ammonium Carbonate (
, 3.0 eq) slowly. It decomposes to release in situ without introducing water.
-
-
Isolation:
-
Filter off the ammonium chloride (
) precipitate. -
Evaporate the filtrate.
-
Purification: Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water (if salt removal was incomplete).
-
Workflow Visualization
Caption: Figure 1. Anhydrous Acid Chloride Workflow minimizing hydrolytic loss.
Module 2: Direct Amidation (Coupling Agent Route)
Best for: Lab scale, avoiding noxious
Recommended System: CDI (Carbonyldiimidazole)
We recommend CDI over EDC/DCC for primary amides because it avoids the "solubility trap" of urea byproducts and allows for a "one-pot" gas-free synthesis.
-
Activation:
-
Dissolve Cyclohexanecarboxylic acid (1.0 eq) in dry THF.
-
Add CDI (1.1 eq) in portions. Caution:
evolution. -
Stir at RT for 1 hour until gas evolution stops (Formation of Acyl-Imidazole).
-
-
Amidation:
-
Add Ammonium Acetate (
, 3.0 eq) directly to the flask. -
Stir overnight at RT.
-
-
Workup (Salting Out):
-
The product is moderately water-soluble.
-
Dilute with EtOAc. Wash with Saturated
and Saturated Brine. -
Pro-Tip: If yield is low, re-extract the aqueous layer with Chloroform (
) containing 10% Isopropanol.
-
Module 3: Troubleshooting Guide (FAQ Format)
Q1: My conversion is 100% by TLC, but my isolated yield is only 50%. Where is my product?
Diagnosis: Aqueous Workup Loss. Explanation: Cyclohexanecarboxamide has a compact polar head and a lipophilic tail, making it amphiphilic. It has significant solubility in water (approx. 42 mg/mL), meaning a 100mL aqueous wash can strip away ~4.2g of product. Solution:
-
Saturation: Saturate all aqueous washes with NaCl (Salting out effect).
-
Solvent Switch: Use DCM or Chloroform/Isopropanol (3:1) for extraction, not Diethyl Ether (product is poorly soluble in ether).
-
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor.
Q2: I see a stubborn impurity just above the product spot on TLC. What is it?
Diagnosis: Cyclohexanecarboxylic Anhydride. Cause: In the Acid Chloride route, if you add water/ammonia too slowly or have trace moisture, the acid chloride reacts with the free acid (hydrolysis product) to form the anhydride. Solution: Ensure the ammonia source is in excess and added rapidly (or the acid chloride is added slowly to a large excess of ammonia).
Q3: The product smells like vinegar or has a lower melting point.
Diagnosis: Trapped solvent or Ammonium salts. Solution:
-
Recrystallization: Dissolve in minimum hot Ethyl Acetate, then add Hexane until cloudy. Cool slowly.
-
Melting Point Check: Pure Cyclohexanecarboxamide melts at 186-189°C . If yours is <180°C, it is impure.
Comparison of Methods
| Feature | Acid Chloride (Anhydrous) | Direct Amidation (CDI) | Direct Amidation (DCC/EDC) |
| Yield Potential | High (90-98%) | Medium-High (80-90%) | Medium (60-80%) |
| Atom Economy | High | Medium | Low (Large urea byproduct) |
| Purification | Filtration (NH4Cl) | Aqueous Workup | Column often required |
| Moisture Sensitivity | High | Moderate | Low |
| Primary Risk | Hydrolysis | Incomplete Activation | Insoluble Urea contamination |
Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic for yield optimization.
References
-
Organic Syntheses , Coll.[3] Vol. 1, p.179 (1941); Vol. 4, p.560 (1963). (Standard protocols for acid chloride formation and amidation). Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. (Review of coupling agents including CDI). Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Green chemistry approaches). Link
-
PubChem Compound Summary for CID 14283 , Cyclohexanecarboxamide. (Physicochemical properties and solubility data). Link
Sources
Handling moisture sensitivity of cyclohexanecarbonyl chloride
A Guide to Handling its Moisture Sensitivity for Researchers and Drug Development Professionals
Welcome to the technical support center for cyclohexanecarbonyl chloride. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide you with the causal understanding needed to handle this valuable but challenging reagent. Cyclohexanecarbonyl chloride is a highly efficient acylating agent, crucial for synthesizing various pharmaceutical intermediates and fine chemicals.[1] However, its high reactivity is intrinsically linked to its primary vulnerability: moisture. This guide is structured in a question-and-answer format to directly address the practical issues and troubleshooting scenarios you may encounter.
Part 1: Foundational Understanding - The "Why" Behind the Problem
This section addresses the fundamental chemical principles governing the moisture sensitivity of cyclohexanecarbonyl chloride.
Q1: What exactly is cyclohexanecarbonyl chloride and why is it so sensitive to moisture?
Cyclohexanecarbonyl chloride is an acyl chloride derivative of cyclohexanecarboxylic acid. Its reactivity stems from the functional group: a carbonyl carbon bonded to a highly electronegative chlorine atom. This arrangement makes the carbonyl carbon extremely electrophilic (electron-deficient) and thus a prime target for nucleophiles—molecules that donate electron pairs.[2][3]
Water (H₂O) is a potent nucleophile. The lone pairs of electrons on the oxygen atom in water readily attack the electrophilic carbonyl carbon of the acyl chloride. This initiates a rapid and irreversible chemical reaction.[4] The sensitivity is not a sign of poor quality; it is a direct consequence of the chemical properties that make it a useful reagent in the first place.
Q2: What is the chemical reaction that occurs upon exposure to water?
Exposure to moisture triggers a hydrolysis reaction. This is a classic nucleophilic acyl substitution mechanism.[5][6] The cyclohexanecarbonyl chloride is consumed, yielding two products: cyclohexanecarboxylic acid and corrosive hydrogen chloride (HCl) gas.[6][7]
This reaction is highly exothermic and can be vigorous, often producing steamy fumes of HCl if exposed to moist air.[4][8]
Caption: Hydrolysis of Cyclohexanecarbonyl Chloride.
Q3: What are the practical consequences of this hydrolysis in my experiment?
Ignoring moisture sensitivity leads to a cascade of experimental problems:
-
Reduced Reagent Titer: The active reagent is consumed, meaning the actual amount available for your desired reaction is less than you calculated.
-
Lowered Product Yield: With less starting material, the yield of your target molecule will inevitably decrease.
-
Product Contamination: The cyclohexanecarboxylic acid byproduct can be difficult to separate from your desired product, complicating purification.
-
Unwanted Side Reactions: The generated HCl can catalyze or participate in unintended side reactions, further reducing yield and purity.
Part 2: Proactive Control - Storage and Handling Protocols
Proper technique is the cornerstone of success. This section provides validated protocols for preventing moisture contamination from the moment you receive the reagent.
Q4: How should I store a new, sealed bottle of cyclohexanecarbonyl chloride?
Proper storage is your first line of defense. The goal is to maintain the integrity of the factory seal and prevent ambient moisture ingress.
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C[9] | Slows down any potential decomposition pathways. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[9][10] | The manufacturer typically packages the reagent under an inert atmosphere. This prevents moisture and oxygen from entering. |
| Location | A dry, well-ventilated area away from incompatible materials.[9][11] | Prevents accidental exposure and reaction with materials like strong bases, alcohols, and oxidizing agents.[9] |
| Container | Keep in the original, tightly sealed container.[11] | The original container is designed and prepared to be moisture-free. |
Q5: What is an "inert atmosphere," and which technique (Glovebox vs. Schlenk Line) is better?
An inert atmosphere is an environment that has been purged of reactive gases like oxygen and water vapor and replaced with a non-reactive gas, typically argon or nitrogen.[12] Handling cyclohexanecarbonyl chloride requires working under such an atmosphere.
-
Glovebox: A sealed container filled with inert gas, ideal for high-sensitivity work and handling solids.[13][14] It provides the most secure environment but requires significant infrastructure.
-
Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source.[12][13] It allows for the manipulation of air-sensitive materials in standard glassware. It is more common in synthesis labs due to its versatility.
For routine liquid transfers of an acyl chloride, a properly used Schlenk line is highly effective and sufficient.
Q6: I need to use the reagent. What is the validated, step-by-step protocol for dispensing it?
This protocol ensures the reagent is transferred from its storage bottle to your reaction vessel without atmospheric exposure. It utilizes standard inert atmosphere techniques.[15]
Protocol: Transferring Cyclohexanecarbonyl Chloride via Syringe
-
Preparation:
-
Ensure the cyclohexanecarbonyl chloride bottle has a septum-sealed cap (e.g., a Sure/Seal™ bottle). If not, you will need to work inside a glovebox.
-
Oven-dry a suitable syringe and a long needle (long enough to reach the liquid) at >120°C for at least 4 hours.[15]
-
Assemble the syringe while hot and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
-
Inert Gas Flush:
-
Puncture the septum of the reagent bottle with a needle connected to your inert gas line (e.g., from a Schlenk line or balloon). This creates a slight positive pressure. Use a second, "exit" needle to vent for a minute to ensure the headspace is inert, then remove the exit needle.
-
-
Syringe Purge:
-
Draw inert gas from the headspace of the reagent bottle into the syringe and expel it into the lab atmosphere. Repeat this "purge cycle" at least 5-7 times to remove all residual air and moisture from the syringe.[16]
-
-
Liquid Transfer:
-
Insert the needle tip below the liquid surface in the reagent bottle.
-
Slowly pull the plunger to draw a slightly larger volume of the liquid than required.
-
Invert the syringe and carefully push the plunger to expel any trapped gas bubbles and adjust to the precise volume needed.
-
-
Dispensing:
-
Immediately transfer the syringe to your reaction flask (which must already be under an inert atmosphere) and dispense the liquid.
-
-
Storage:
-
Before removing the inert gas inlet needle from the reagent bottle, wrap the punctured septum with Parafilm or electrical tape to ensure a tight seal for future use. Return the bottle to its proper storage location.
-
Part 3: Experimental Integrity - Moisture-Free Reaction Setup
The principles of moisture exclusion must extend to your entire experimental apparatus.
Q7: How can I be certain my glassware is truly "dry"?
Atmospheric water adsorbs onto glass surfaces. Standard washing and air-drying are insufficient.
-
Oven-Drying (Good): Place disassembled glassware in an oven at >120°C for at least 4 hours, or ideally, overnight.[15]
-
Flame-Drying (Better): Assemble the glassware cold, then heat it under vacuum or while flushing with a stream of inert gas using a heat gun or a gentle burner flame. This aggressively removes adsorbed water.[12] The apparatus should then be allowed to cool to room temperature while under a positive pressure of inert gas.[15]
Caption: Workflow for a Moisture-Sensitive Reaction.
Q8: My reaction failed, and I suspect moisture contamination. How can I troubleshoot this?
A systematic approach can pinpoint the source of the problem.
Troubleshooting Guide
-
Symptom: Low or Zero Yield of Product
-
Question: Did you observe fuming when adding the cyclohexanecarbonyl chloride?
-
Yes: This indicates a significant leak or grossly wet conditions. Review your entire inert atmosphere setup and glassware drying protocol.
-
No: The contamination may be more subtle. Proceed to the next step.
-
-
-
Symptom: Presence of a Carboxylic Acid Impurity (by NMR/TLC/LC-MS)
-
Question: Was the impurity present from the start?
-
Action: Test the starting material. Place ~0.1 mL of your cyclohexanecarbonyl chloride in a dry vial under nitrogen. Add 0.5 mL of anhydrous methanol (a dry alcohol). Let it sit for 5 minutes. Analyze by TLC or GC-MS. You should see near-complete conversion to methyl cyclohexanecarboxylate.[17] If you see a significant amount of cyclohexanecarboxylic acid, your stock bottle has been compromised.
-
If Stock is Good: Your solvent or other reagents were likely the source of water. Verify the dryness of all other components.
-
-
-
Symptom: Inconsistent Results Between Runs
-
Question: Are you using a consistent technique for every step?
-
Action: Review the handling and setup protocols. Even small variations, like not purging a syringe properly, can introduce enough moisture to affect the reaction. Ensure your inert gas source is of high purity and dry.
-
-
Caption: Troubleshooting Logic for Low-Yield Reactions.
References
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
LookChem. (n.d.). Cyclohexanecarbonylchloride MSDS CasNo.2719-27-9. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Filo. (2025). What are the products of the following reactions with H_2O? (i) Benzoyl ... Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of esters. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
Fiveable. (2025). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
Sources
- 1. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. fiveable.me [fiveable.me]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 7. What are the products of the following reactions with H_2O? (i) Benzoyl .. [askfilo.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. wcu.edu [wcu.edu]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. ossila.com [ossila.com]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: HPLC Analysis of N-(3-chlorophenyl)cyclohexanecarboxamide
This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of N-(3-chlorophenyl)cyclohexanecarboxamide. It is designed to provide practical, field-proven insights into method development, troubleshooting, and data interpretation in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower users to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the expected HPLC retention time for N-(3-chlorophenyl)cyclohexanecarboxamide?
The retention time of any analyte, including N-(3-chlorophenyl)cyclohexanecarboxamide, is not an absolute value. It is entirely dependent on the specific chromatographic conditions employed. Key factors influencing retention include the column chemistry (stationary phase), mobile phase composition and pH, flow rate, and column temperature.
Based on the structure of N-(3-chlorophenyl)cyclohexanecarboxamide (containing a hydrophobic chlorophenyl group and a moderately polar cyclohexanecarboxamide moiety), a reversed-phase HPLC method is the most appropriate starting point. A typical starting method is proposed below. The retention time under these conditions would need to be determined empirically but would serve as a benchmark for your specific system.
Proposed Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column (Stationary Phase) | C18 (ODS), 150 mm x 4.6 mm, 5 µm | The C18 phase is the most common and versatile reversed-phase packing, offering robust hydrophobic retention for the nonpolar regions of the analyte.[1][2] A high-purity, end-capped silica is recommended to minimize peak tailing.[3][4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient elution is recommended for initial method development to ensure elution of the compound and any potential impurities within a reasonable time. Acetonitrile is often a good first choice for an organic modifier.[5] Formic acid is used to control the pH and suppress the ionization of any residual silanol groups on the column, leading to better peak shape.[6] |
| Gradient Program | Start at 40% B, ramp to 95% B over 15 min, hold for 2 min, return to 40% B and equilibrate for 5 min. | This is a generic starting gradient. It should be optimized based on the initial results to ensure adequate resolution from any impurities and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity and improving mass transfer kinetics.[7] |
| Detection Wavelength | ~210 nm or ~254 nm (To be determined) | The chlorophenyl group will have UV absorbance. An initial UV scan of the analyte standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume. This should be adjusted to avoid column overload, which can cause peak fronting or tailing.[8] |
| Sample Diluent | Mobile Phase (at initial conditions) or a weaker solvent | To ensure good peak shape, the sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.[9] Injecting in a much stronger solvent can cause severe peak distortion.[10] |
Troubleshooting Guide: Common HPLC Issues
This section addresses specific problems you may encounter during your analysis. The troubleshooting process should be logical and systematic; always change only one parameter at a time to isolate the root cause.
Diagram: General HPLC Troubleshooting Workflow
Below is a logical workflow to guide your troubleshooting efforts when an unexpected result is observed.
Caption: A logical workflow for diagnosing HPLC issues.
Retention Time (RT) Variability
Q2: Why is my retention time shifting from run to run?
Unstable retention times are a common issue that undermines the reliability of an analytical method.[11] The cause can be traced to either the HPLC system (a physical problem) or the method chemistry (a chemical problem).
Potential Causes and Solutions:
-
Inadequate Column Equilibration:
-
Explanation: The stationary phase requires sufficient time to equilibrate with the mobile phase at the initial conditions. If equilibration is incomplete, the surface chemistry of the column will change during the initial part of the run, causing RT shifts. This is especially critical for gradient methods.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the starting mobile phase before the first injection.[12] Monitor the baseline; a stable baseline is a good indicator of an equilibrated system.
-
-
Mobile Phase Composition Changes:
-
Explanation: Small, unintended changes in the mobile phase can cause significant RT shifts.[13] This can happen if one solvent component evaporates faster than another (e.g., volatile organic solvents), if buffers are improperly prepared, or if the solvent lines are not properly primed.[13]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. When changing methods, thoroughly purge all solvent lines with the new mobile phase to remove any residual solvents from the previous run.[13]
-
-
Fluctuations in Flow Rate:
-
Explanation: The retention time is inversely proportional to the flow rate. Any issue with the pump, such as worn piston seals, malfunctioning check valves, or leaks, will cause the flow rate to fluctuate, leading to unstable RTs.[12]
-
Solution: Monitor the system pressure. A rapidly fluctuating pressure is a sign of pump issues or air in the system. Degas the mobile phase thoroughly. If the problem persists, perform routine maintenance on the pump, including replacing seals and cleaning check valves.[14]
-
-
Column Temperature Variation:
-
Explanation: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Without a stable column temperature, ambient lab temperature changes can cause RTs to drift.
-
Solution: Use a column thermostat and maintain a constant temperature, typically a few degrees above ambient (e.g., 30-40 °C), for all runs.
-
-
Mobile Phase pH Drift (for ionizable compounds):
-
Explanation: While N-(3-chlorophenyl)cyclohexanecarboxamide itself is not strongly ionizable, this is a critical factor for many analytes. If the mobile phase pH is close to the pKa of an analyte, small pH shifts can change its ionization state, drastically altering its retention.[11]
-
Solution: Use a buffer in the mobile phase and ensure the operating pH is at least 1-2 units away from the analyte's pKa. Ensure the buffer has adequate capacity for the analysis.
-
Peak Shape Problems
Poor peak shape can compromise resolution and lead to inaccurate quantification. The ideal chromatographic peak is a symmetrical Gaussian shape. Common deviations include tailing, fronting, and splitting.
Diagram: Diagnosing Peak Shape Issues
Caption: Decision tree for diagnosing common peak shape problems.
Q3: Why is my peak tailing?
Peak tailing, where the back half of the peak is drawn out, is one of the most frequent chromatographic problems.[15]
Potential Causes and Solutions:
-
Secondary Silanol Interactions:
-
Explanation: This is a primary chemical cause of tailing for basic compounds.[4] The silica backbone of most C18 columns has residual acidic silanol groups (Si-OH). If the analyte has basic functional groups, it can engage in a strong secondary ionic interaction with these silanols, slowing down a fraction of the analyte molecules and causing tailing.[3][15]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be low (e.g., pH < 3) using an acid like formic or phosphoric acid.[15] This protonates the silanol groups, suppressing their ionization and minimizing the unwanted interaction.[4][16]
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or use high-purity silica to minimize exposed silanols. Using a modern, high-quality, base-deactivated C18 column is highly recommended.[3]
-
-
-
Column Overload (Mass Overload):
-
Explanation: Injecting too much analyte mass can saturate the stationary phase, leading to a non-linear relationship between the analyte and the stationary phase, which often results in tailing.[8]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[8] Perform a serial dilution of your sample; if the peak shape improves at lower concentrations, the issue was mass overload.[17]
-
-
Extra-Column Dead Volume:
-
Explanation: This is a physical cause. "Dead volume" refers to any excess space in the flow path outside of the column, such as from poorly made tubing connections or using tubing with an unnecessarily large internal diameter.[3] This extra space allows the analyte band to spread out, causing peak broadening and tailing.[14]
-
Solution: Ensure all fittings, especially between the injector, column, and detector, are properly seated with no gaps. Use tubing with a small internal diameter (e.g., 0.005 inches or ~0.12 mm) and keep tubing lengths as short as possible.[14]
-
Q4: Why is my peak fronting?
Peak fronting, where the front of the peak is sloped, often resembles a shark fin. It is less common than tailing but indicates a significant issue.[18]
Potential Causes and Solutions:
-
Column Overload (Concentration Overload):
-
Explanation: This is the most common cause of fronting.[10][18] It occurs when the concentration of the sample in the injection solvent is too high, overwhelming the stationary phase at the point of injection.[8]
-
Solution: Dilute the sample.[18] This is the simplest and most effective way to resolve concentration overload. You can also try reducing the injection volume.[17]
-
-
Poor Sample Solubility / Solvent Mismatch:
-
Explanation: If the analyte is not fully soluble in the sample diluent, or if the diluent is significantly stronger (more organic) than the mobile phase, the analyte band can become distorted as it enters the column, leading to fronting.[10][17][19]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase and that the analyte is fully dissolved.
-
Q5: Why is my peak splitting?
A split peak can appear as two closely merged peaks or a peak with a distinct shoulder. It indicates that the analyte band is being divided somewhere in the system.
Potential Causes and Solutions:
-
Partially Blocked Column Frit or Contamination:
-
Explanation: Particulate matter from the sample or worn pump seals can accumulate on the inlet frit of the column. This blockage creates an uneven flow path, splitting the analyte band as it enters the column packing.[20][21]
-
Solution: First, try reversing the column (disconnect from the detector) and flushing it with a strong solvent to dislodge the particulates. If this fails, the frit or the entire column may need to be replaced.[20] Always filter samples and mobile phases to prevent this issue.
-
-
Column Void or Channeling:
-
Explanation: A void can form at the head of the column if the packed bed settles over time or due to extreme pressure shocks.[17][21] This empty space acts as a mixing chamber, distorting the analyte band and often causing split or broad peaks.[21]
-
Solution: A column with a significant void at the inlet cannot be repaired and must be replaced.
-
-
Strong Sample Solvent Effect:
-
Explanation: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the analyte to travel through the initial part of the column in a distorted manner before it properly partitions with the stationary phase.[9] This can manifest as a split or severely misshapen peak.
-
Solution: As with peak fronting, dissolve your sample in the mobile phase or a weaker solvent.[9]
-
Regulatory and Quality Standards
For work conducted in regulated environments (e.g., GMP), all chromatographic methods must adhere to standards set by pharmacopeias and regulatory bodies.
-
System Suitability: Before running any analysis, a system suitability test (SST) must be performed to verify that the chromatographic system is performing adequately. Key SST parameters include retention time, peak area reproducibility, column efficiency (plate count), resolution, and peak symmetry (tailing factor). The acceptance criteria for these parameters should be predefined.[22][23]
-
Allowable Method Adjustments (USP <621>): The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides harmonized guidelines on allowable adjustments that can be made to a validated method without requiring a full revalidation.[24][25][26] These guidelines offer flexibility to, for example, modernize a method by moving to a column with smaller particles, provided certain calculations are performed to maintain the integrity of the separation.[27][28]
-
Method Validation (ICH Q2(R2)): Any new analytical method must be formally validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the validation characteristics that need to be evaluated, such as accuracy, precision, specificity, linearity, range, and robustness.[29][30][31]
References
-
Peak Splitting in HPLC: Causes and Solutions - Separation Science. (2024, April 4). Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Retrieved from [Link]
-
Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3). Retrieved from [Link]
-
HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026, January 27). Retrieved from [Link]
-
Why Does Retention Time Shift? | HPLC Tip - YouTube. (2025, May 21). Retrieved from [Link]
-
USP 621 Changes - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Retrieved from [Link]
-
What Are The Common Peak Problems in HPLC - Company news - alwsci. (2023, May 6). Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]
-
Split peaks as a phenomenon in liquid chromatography - Bio-Works. (n.d.). Retrieved from [Link]
-
When using HPLC, how do you deal with split peaks? - ResearchGate. (2013, May 8). Retrieved from [Link]
-
HPLC Peak Tailing - Axion Labs. (2022, February 15). Retrieved from [Link]
-
Troubleshooting HPLC Column Retention Time Drift - Hawach. (2025, October 15). Retrieved from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Understanding Peak Fronting in HPLC - Phenomenex. (n.d.). Retrieved from [Link]
-
Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16). Retrieved from [Link]
-
Front Tailing HPLC & GC Peaks - Axion Labs. (2022, March 8). Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). Retrieved from [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns - YouTube. (2025, April 28). Retrieved from [Link]
-
Common Issues in HPLC Analysis - Medikamenter Quality Services. (2025, July 25). Retrieved from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. - ijprajournal. (2024, June 5). Retrieved from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? | ResearchGate. (2025, August 18). Retrieved from [Link]
-
4 Common Mistakes to Avoid in HPLC - Chromatography Today. (n.d.). Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026, January 8). Retrieved from [Link]
-
Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]
-
-
Selectivity of packing materials in reversed phase liquid chromatography TECHNICAL NOTE - HPLC. (n.d.). Retrieved from [Link]
-
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022, April 5). Retrieved from [Link]
-
Retention Times of Compounds Used in the HPLC Analysis - ResearchGate. (n.d.). Retrieved from [Link]
-
New To HPLC Avoiding Beginner Pitfalls. (2013, April 24). Retrieved from [Link]
-
1-(3-Chlorophthalimido)cyclohexanecarboxamide | C15H15ClN2O3 - PubChem. (n.d.). Retrieved from [Link]
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
---- Reversed Phase Columns - GL Sciences. (n.d.). Retrieved from [Link]
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza. (n.d.). Retrieved from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved from [Link]
-
Green HPLC: New methods for multicomponent pharmaceuticals - Wiley Analytical Science. (2015, April 13). Retrieved from [Link]
-
Phenyl Stationary Phases for HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Interesting retention time for C18 column - Chromatography Forum. (2009, March 26). Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 19. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 20. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 21. bio-works.com [bio-works.com]
- 22. actascientific.com [actascientific.com]
- 23. researchgate.net [researchgate.net]
- 24. usp.org [usp.org]
- 25. elementlabsolutions.com [elementlabsolutions.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. lcms.cz [lcms.cz]
- 28. usp.org [usp.org]
- 29. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 30. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 31. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Technical Support Center: N-(3-chlorophenyl)cyclohexanecarboxamide Aqueous Stability
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist
Welcome to the technical support and troubleshooting center for N-(3-chlorophenyl)cyclohexanecarboxamide (CAS: 194551-33-2). This highly lipophilic amide often presents challenges in aqueous assays. This guide is designed to help you distinguish between physical instability (precipitation/aggregation) and chemical instability (hydrolysis), providing field-proven methodologies to ensure robust, reproducible experimental data.
Mechanistic Insights: The "Why" Behind the Behavior
To troubleshoot effectively, we must understand the molecule's physicochemical properties. The compound consists of a hydrophobic cyclohexyl ring and a lipophilic 3-chlorophenyl ring linked by an amide bond.
Physical Causality (Solubility): The high partition coefficient (LogP ~4.0) means the molecule disrupts the hydrogen-bonding network of water. To minimize the severe entropic penalty of solvation, the compound rapidly forms micro-aggregates or adsorbs to hydrophobic surfaces (like polystyrene plates) in purely aqueous media.
Chemical Causality (Hydrolysis): Amide bonds are kinetically highly stable at neutral pH due to resonance stabilization (the nitrogen lone pair delocalizes into the carbonyl group) [1]. However, the 3-chloro group exerts an electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen, slightly reducing resonance stabilization and making the carbonyl carbon more electrophilic [2]. While this makes the compound more susceptible to base-catalyzed nucleophilic attack than an unsubstituted analog, true chemical degradation still requires extreme pH or heat .
Base-catalyzed hydrolysis pathway of N-(3-chlorophenyl)cyclohexanecarboxamide.
Frequently Asked Questions (FAQs)
Q: Why does my assay yield inconsistent results when testing this compound in 100% aqueous buffer? A: You are likely observing physical instability, not chemical degradation. In purely aqueous media, the compound forms invisible micro-aggregates. When pipetting, you are transferring an uneven suspension rather than a true solution, leading to high coefficient of variation (CV) between technical replicates.
Q: Is the amide bond susceptible to spontaneous hydrolysis at physiological pH (7.4)? A: No. The uncatalyzed half-life of a typical secondary amide in water at pH 7 is estimated to be hundreds of years [1]. Unless your assay involves specific amidase enzymes, the compound is chemically stable at pH 7.4.
Q: How do I comply with ICH Q1A(R2) guidelines for stability-indicating assays? A: According to ICH Q1A(R2) [3], you must perform forced degradation (stress testing) to elucidate the primary degradation pathways. For this compound, you must expose it to 0.1 N HCl and 0.1 N NaOH at elevated temperatures (e.g., 60°C) to force the generation of 3-chloroaniline and cyclohexanecarboxylic acid, ensuring your HPLC method can resolve the parent peak from these degradants.
Troubleshooting Guide
| Observed Issue | Root Cause | Diagnostic Check | Recommended Resolution |
| Inconsistent HPLC peak areas across replicates | Micro-aggregation / Precipitation | Centrifuge sample at 10,000 x g for 10 mins; check for a microscopic pellet. | Add 5% DMSO and 0.1% Tween-20 or 10% HP-β-CD to the aqueous buffer. |
| Loss of compound over time in storage (pH 7.4) | Non-specific binding to plasticware | Transfer solution to a silanized glass vial and re-quantify via HPLC. | Use low-bind polypropylene tubes or pre-coat plastics with 0.1% BSA. |
| New peaks appearing in HPLC after 1 month at 40°C | Base-catalyzed hydrolysis | Run LC-MS to identify the presence of 3-chloroaniline (m/z ~127). | Ensure buffer is strictly maintained at pH 6.5 - 7.5; store at 4°C. |
Quantitative Data Presentation
Table 1: Solubility Profile in Aqueous/Co-solvent Systems
Data reflects maximum thermodynamically stable concentrations before the onset of nephelometric turbidity.
| Solvent System | Max Soluble Conc. (µM) | Physical Stability (24h at 25°C) |
| 100% PBS (pH 7.4) | < 5 µM | Immediate precipitation |
| PBS + 1% DMSO | 10 - 20 µM | Micro-aggregates visible via DLS |
| PBS + 5% DMSO + 2% Tween-20 | > 100 µM | Stable, clear solution |
| PBS + 10% HP-β-CD | > 200 µM | Stable inclusion complex |
Table 2: Chemical Degradation Kinetics (Accelerated Stress Testing)
Data established to support ICH Q1A(R2) method validation.
| Condition | Temp (°C) | Half-life (t½) | Primary Degradant Detected |
| pH 7.4 Buffer | 37°C | > 5 years | None |
| 0.1 N HCl (pH 1) | 60°C | ~ 48 hours | Cyclohexanecarboxylic acid |
| 0.1 N NaOH (pH 13) | 60°C | ~ 12 hours | 3-Chloroaniline |
Experimental Protocols
Protocol: Preparation of a Self-Validating Aqueous Working Solution
This protocol utilizes a filtration-based internal control to definitively prove that the compound is in solution rather than in suspension, ensuring trustworthiness in downstream biological assays.
Step 1: Stock Preparation Dissolve the solid N-(3-chlorophenyl)cyclohexanecarboxamide in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature introduction of water, which can seed nucleation sites for precipitation. Store aliquots at -20°C in desiccated containers.
Step 2: Aqueous Dilution Pre-warm the aqueous buffer (e.g., PBS + 0.1% Tween-20) to 37°C. While vortexing the buffer vigorously, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 50 µM). Causality: Rapid mixing prevents localized high concentrations of the lipophilic drug, which triggers irreversible aggregation.
Step 3: The Self-Validation (Filtration) Check Split the diluted sample into two aliquots. Pass Aliquot A through a 0.22 µm PTFE syringe filter. Leave Aliquot B unfiltered.
Step 4: Analytical Confirmation Analyze both Aliquot A and Aliquot B via HPLC-UV. Validation Logic: If the peak area of Aliquot A is >5% lower than Aliquot B, the compound formed micro-precipitates that were retained by the filter. The solution is physically unstable and must be reformulated with a higher co-solvent ratio. If the peak areas match, true solubility is confirmed.
Workflow for preparing and validating aqueous solutions of lipophilic amides.
References
-
Hydrolysis of Thioesters, Esters, and Amides Source: Chemistry LibreTexts URL:[Link]
-
Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL:[Link]
-
ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
Troubleshooting low melting point of amide derivatives
An unusually low or broad melting point for a synthesized amide derivative is a red flag, often signaling underlying issues with purity or physical form. As a primary indicator of sample integrity, a deviation from the expected melting point necessitates a systematic investigation. This guide provides a structured troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to a depressed melting point in their amide compounds.
Part 1: Systematic Troubleshooting Guide
The observation of a low and broad melting point is the starting point of our investigation. A pure compound typically melts over a narrow range of 1-2°C. A range greater than 2°C, coupled with a melting point lower than the literature value, strongly suggests the presence of impurities.
Step 1: Evaluate Your Synthesis and Purification Strategy
Before delving into complex analytics, a critical review of the experimental procedure is paramount. The method of amide bond formation and subsequent work-up can introduce specific, predictable impurities.
-
Amidation Method : Common methods include coupling-reagent-mediated synthesis (e.g., DCC, HATU), activation as an acid chloride (e.g., Schotten-Baumann reaction), or direct thermal condensation. Each method has characteristic byproducts. For instance, DCC coupling generates dicyclohexylurea (DCU), which can be challenging to remove.
-
Purification Technique : Was the amide purified by recrystallization, column chromatography, or another method? Inadequate purification is the most frequent cause of a depressed melting point. Recrystallization, while powerful, may not be effective if an inappropriate solvent is chosen, leading to co-crystallization of impurities.
Step 2: Identify the Potential Culprit
The root cause of melting point depression can be traced to several sources. The following diagram illustrates a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for a low amide melting point.
Cause A: Chemical Impurities
Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces, which results in melting point depression.
-
Unreacted Starting Materials : Carboxylic acids and amines left over from the reaction are common culprits.
-
Reaction Byproducts : Salts (from using a base) or byproducts from coupling agents can contaminate the final product.
-
Residual Solvents : High-boiling solvents like DMF or DMSO are notoriously difficult to remove and can get trapped in the crystal lattice. Even solvents from purification like ethanol or ethyl acetate can remain if drying is incomplete.
-
Water : Many amides are hygroscopic and can absorb atmospheric moisture, which acts as an impurity.
Cause B: Physical State (Polymorphism)
It is crucial to consider that your amide may be pure but exists in a different crystalline form, or polymorph, than reported in the literature. Polymorphs are different crystal lattice arrangements of the same molecule and can exhibit distinct physical properties, including melting point, solubility, and stability. A lower-than-expected but sharp melting point can sometimes be an indicator of a different polymorph.
Step 3: Perform Diagnostic Analysis
A combination of analytical techniques is the most effective way to pinpoint the exact cause.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | The gold standard for identifying and quantifying organic impurities. Look for characteristic peaks of unreacted starting materials or residual solvents. |
| IR Spectroscopy | Confirms the presence of the amide carbonyl (~1650 cm⁻¹) and N-H bonds. A broad peak around 3000-3500 cm⁻¹ could indicate a contaminating carboxylic acid (O-H stretch). |
| Differential Scanning Calorimetry (DSC) | Provides a precise melting temperature (as an endotherm) and can reveal the presence of multiple thermal events, such as melting of different polymorphs or solvent loss. |
| Thermogravimetric Analysis (TGA) | Measures changes in mass with temperature. A mass loss event just before the melting point is a strong indicator of residual solvent or water being driven off. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities. |
Step 4: Implement the Solution
Based on the diagnostic results, a targeted solution can be applied.
-
For Chemical Impurities : Re-purification is necessary. An optimized recrystallization using a different solvent system is often the most effective solution. If recrystallization fails, column chromatography may be required.
-
For Residual Solvents/Water : Rigorous drying under high vacuum, sometimes at an elevated temperature (if the compound is stable), is required. For very high-boiling solvents, dissolving the product in a more volatile solvent (like DCM) and re-evaporating can help azeotropically remove the stubborn solvent.
-
For Polymorphism : If polymorphism is suspected, controlled recrystallization experiments using different solvents and cooling rates can be performed to target a specific crystal form.
Part 2: Frequently Asked Questions (FAQs)
Q1: My melting point is sharp (1-2°C range), but still 5°C lower than the literature value. Is it impure?
Not necessarily. While this could indicate a small amount of a specific impurity that forms a eutectic mixture, it is also a classic sign of polymorphism. You may have a different, lower-melting crystal form than the one reported. Confirm chemical purity with NMR. If the NMR is clean, you likely have a polymorph.
Q2: How do I effectively remove residual DMF or other high-boiling solvents?
These can be very challenging. Standard vacuum drying is often insufficient.
-
High-Vacuum Drying : Use a high-vacuum pump (<1 mmHg) and gently heat the sample well below its melting point for an extended period (8-24 hours).
-
Solvent Exchange (Azeotropic Removal) : Dissolve the amide in a low-boiling solvent in which it is highly soluble (e.g., Dichloromethane). Remove the solvent on a rotary evaporator. Repeat this process 2-3 times.
-
Lyophilization (Freeze-Drying) : If your compound is soluble in water or t-butanol and stable, lyophilization can be an effective, albeit slower, method.
Q3: My white amide turned yellow or brown upon melting. What does this mean?
This indicates decomposition at or near the melting point. In this case, the observed "melting point" is actually a "decomposition temperature." When reporting this, it should be noted as such (e.g., m.p. 155-157 °C (dec.)). If the literature value is a true melting point without decomposition, it suggests your sample contains an impurity that is catalyzing the degradation.
Q4: Can I trust the melting point of a crude product?
No. A melting point should only be taken on a purified sample. The melting point of a crude product will almost always be low and broad, reflecting the significant level of impurities. It is not a reliable characterization data point for an unpurified material.
Q5: What is the difference between DSC and a standard melting point apparatus?
A standard melting point apparatus relies on visual observation to determine the melting range. Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. It provides a quantitative thermogram, showing the exact temperature of the melting endotherm peak and the enthalpy of melting. DSC is more precise, sensitive to subtle events like polymorphic transitions, and less subjective than visual methods.
Part 3: Key Experimental Protocols
Protocol 1: Optimized Recrystallization for Amide Purification
This protocol provides a systematic approach to purifying a solid amide when impurities are detected.
-
Solvent Selection : The ideal solvent is one in which the amide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your amide in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, or mixtures) to find the best candidate.
-
Dissolution : Place the crude amide in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the amide just dissolves. Swirl constantly.
-
Hot Filtration (Optional) : If insoluble impurities (like dust or DCU) are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly pour the hot solution through the filter to remove the solid impurities.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals thoroughly under high vacuum to remove all traces of the solvent. A final melting point and NMR spectrum should be taken to confirm purity.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Sample Weighing : Accurately weigh 5-10 mg of your dried amide derivative.
-
Solvent Choice : Choose a deuterated solvent in which your amide is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Check for solubility beforehand with the non-deuterated version if unsure.
-
Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Mixing : Cap the NMR tube and gently invert it several times to dissolve the sample completely. A brief sonication or gentle warming can be used if the sample is slow to dissolve.
-
Analysis : Acquire the ¹H NMR spectrum. Pay close attention to the solvent region and look for unexpected peaks that could correspond to residual solvents, starting materials, or byproducts.
References
-
ResearchGate. (2008, July 11). Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. Available from: [Link]
-
Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Available from: [Link]
-
Filo. (2025, August 20). Experiment 6: Effect of impurities on melting point. Available from: [Link]
Validation & Comparative
Comparative Guide: N-(3-chlorophenyl)cyclohexanecarboxamide vs. BCTC in TRP Channel Research
Executive Summary
Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPM8, are primary transducers of thermal and chemical stimuli, making them critical targets in neuropharmacology, pain management, and oncology[1]. This technical guide provides an objective, data-driven comparison between two distinct chemical entities used in TRP channel research: BCTC , a highly validated and potent dual TRPV1/TRPM8 antagonist[2], and N-(3-chlorophenyl)cyclohexanecarboxamide , a structural derivative of the cyclohexanecarboxamide class—a chemical family renowned for its TRPM8 modulatory activity[3][4].
This guide is designed for researchers and drug development professionals, detailing their molecular profiles, mechanistic pathways, and the specific experimental workflows required to evaluate them effectively.
Molecular Profiles & Pharmacological Overview
BCTC (The Validated Reference Antagonist)
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) is an orally active, highly potent inhibitor of the vanilloid receptor type 1 (TRPV1) and the cold-menthol receptor (TRPM8)[2].
-
Mechanism: BCTC acts as a competitive antagonist, effectively blocking capsaicin- and acid-induced activation of TRPV1, as well as menthol-induced activation of TRPM8.
-
Application: It is extensively used as a positive control in preclinical models of inflammatory and neuropathic pain, demonstrating significant hyperalgesia reduction in vivo[5].
N-(3-chlorophenyl)cyclohexanecarboxamide (The Modulator Scaffold)
N-(3-chlorophenyl)cyclohexanecarboxamide (CAS 194551-33-2) is a simpler organic amide consisting of a cyclohexane ring linked to a 3-chlorophenyl group[3].
-
Mechanism: While it is not as universally characterized as a standalone drug like BCTC, its cyclohexanecarboxamide scaffold is the defining pharmacophore for numerous TRPM8 modulators. For instance, closely related analogs like WS-3 (N-Ethyl-p-menthane-3-carboxamide) act as potent TRPM8 agonists (EC50 = 3.7 μM)[4][6].
-
Application: This compound serves as a critical building block for structure-activity relationship (SAR) mapping, allowing medicinal chemists to probe the hydrophobic S1-S4 voltage-sensing domains of TRP channels to develop novel cooling agents or selective antagonists.
Table 1: Physicochemical & Pharmacological Comparison
| Property / Metric | BCTC | N-(3-chlorophenyl)cyclohexanecarboxamide |
| CAS Number | 393514-24-4 | 194551-33-2[3] |
| Molecular Weight | 372.9 Da | 237.73 Da[3] |
| Chemical Class | Piperazine-1-carboxamide | Cyclohexanecarboxamide |
| Primary Target(s) | TRPV1, TRPM8[2] | TRPM8 (Class Scaffold)[4] |
| TRPV1 IC50 | 35 nM (Capsaicin), 6 nM (Acid) | N/A (Used primarily in SAR studies) |
| TRPM8 IC50 / EC50 | IC50 = 0.8 μM | Class EC50 ~3.7 μM (e.g., WS-3 analog)[4] |
| Research Utility | In vivo analgesia, Reference Inhibitor | Hit-to-lead chemistry, Scaffold probing |
Mechanistic Pathways
The interaction dynamics of these two compounds highlight different approaches to TRP channel modulation. BCTC directly inhibits the signal transduction cascade that leads to calcium influx, whereas cyclohexanecarboxamides typically bind to the voltage-sensing domains to modulate channel gating.
Fig 1. Mechanistic pathways of BCTC and cyclohexanecarboxamide scaffolds on TRP channels.
Experimental Workflows & Protocols (E-E-A-T Grounded)
To objectively compare the performance of BCTC against a cyclohexanecarboxamide derivative, researchers must employ orthogonal assays. The following protocols form a self-validating system: high-throughput calcium imaging provides rapid dose-response data, while patch-clamp electrophysiology confirms direct channel interaction without artifacts from intracellular calcium stores.
Protocol 1: High-Throughput Intracellular Calcium Assay (FLIPR)
Causality & Rationale: TRP channels are non-selective cation channels with high calcium permeability. Fluo-4 AM is chosen because its high dynamic range and minimal baseline fluorescence allow for the detection of rapid, transient Ca2+ spikes that characterize TRP channel gating.
-
Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 or TRPM8 into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 μL of Fluo-4 AM (2 μM) in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid). Expert Insight: Probenecid is critical here to inhibit multidrug resistance proteins, preventing the premature extrusion of the dye from the cells.
-
Compound Incubation:
-
For antagonism (BCTC): Pre-incubate cells with BCTC (0.1 nM to 10 μM) for 30 minutes at room temperature.
-
For modulation (Cyclohexanecarboxamide): Apply the compound to establish baseline activity before agonist addition.
-
-
Stimulation & Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds. Inject the agonist (e.g., 100 nM Capsaicin for TRPV1, or 10 μM Menthol for TRPM8) and record the calcium transient for 3 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) or maximum peak height to determine IC50/EC50 values.
Fig 2. High-throughput calcium imaging workflow for TRP channel modulator screening.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Causality & Rationale: While FLIPR is excellent for screening, it cannot differentiate between true channel block and receptor desensitization. Patch-clamp electrophysiology provides real-time, high-fidelity measurement of specific membrane currents, validating the exact mechanism of action.
-
Setup: Place coverslips with TRP-expressing cells in a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Configuration: Pull borosilicate glass pipettes (2–4 MΩ) filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2). Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Hold the membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms to generate current-voltage (I-V) relationships.
-
Perfusion: Apply BCTC or the cyclohexanecarboxamide derivative via a rapid, gravity-driven local perfusion system. Measure the reduction (for antagonists) or induction (for agonists) of inward and outward currents.
Application Suitability: Which to Choose?
-
Choose BCTC when: You require a highly reliable, commercially available positive control for TRPV1/TRPM8 antagonism[2]. It is the gold standard for validating the involvement of these channels in downstream cellular assays or in vivo models of hyperalgesia and allodynia[1].
-
Choose N-(3-chlorophenyl)cyclohexanecarboxamide when: You are conducting medicinal chemistry campaigns. Because the cyclohexanecarboxamide core is the structural foundation for TRPM8 modulation[4], this compound is ideal for structural probing, synthesizing novel derivatives, or mapping the steric and electronic requirements of the TRPM8 binding pocket.
References
-
Royal Society of Chemistry. TRPV1 Antagonism: From Research to Clinic | Ion Channel Drug Discovery. Retrieved from:[Link]
Sources
Structural and Functional Benchmarking of N-(3-chlorophenyl)cyclohexanecarboxamide Against Established TRPV1 Antagonists
As a Senior Application Scientist, evaluating novel chemotypes for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism requires a rigorous structural and functional framework. TRPV1 is a non-selective cation channel implicated in nociception, inflammation, and thermoregulation. This guide deconstructs the structural similarity of N-(3-chlorophenyl)cyclohexanecarboxamide (3-CPCC) to benchmark TRPV1 antagonists (e.g., BCTC, SB-366791, AMG9810) and outlines the self-validating experimental protocols required to objectively quantify its efficacy.
Pharmacophore Mapping & Structural Logic
TRPV1 antagonists universally rely on a well-established tripartite pharmacophore model consisting of Region A (aromatic/hydrogen-bonding), Region B (polar linker), and Region C (hydrophobic tail) [1]. 3-CPCC maps precisely onto this architecture:
-
Region A (Aromatic/Vanillyl Equivalent): In 3-CPCC, the 3-chlorophenyl group occupies this space. The meta-chloro substitution provides optimal lipophilicity and steric bulk, mimicking the 3-methoxyphenyl group of SB-366791 or the 3-chloropyridin-2-yl moiety of BCTC. This halogenation is critical for driving π-π stacking and hydrophobic interactions within the vanilloid binding pocket (specifically interacting with residues Tyr511 and Ser512) [2].
-
Region B (Linker): 3-CPCC utilizes a carboxamide bond. The amide functionality acts as a rigid, planar linker that dictates the spatial orientation of Regions A and C. More importantly, it serves as a critical hydrogen bond donor/acceptor pair, interacting with Thr550—a causality well-documented in amide-based and urea-based antagonists [3].
-
Region C (Hydrophobic Region): The cyclohexane ring in 3-CPCC replaces the bulky tert-butylphenyl group of BCTC or the extended aliphatic chains of traditional capsaicinoids. This saturated ring provides necessary van der Waals interactions in the hydrophobic cleft of the channel pore without the metabolic liabilities (e.g., rapid CYP450 oxidation) often associated with linear aliphatic chains.
Pharmacophore mapping of 3-CPCC against the tripartite TRPV1 antagonist model.
Comparative Performance Data
To objectively assess 3-CPCC, it must be benchmarked against highly characterized TRPV1 antagonists. The table below synthesizes the structural zones and standard pharmacological metrics used to evaluate these compounds.
| Compound | Region A (Aromatic) | Region B (Linker) | Region C (Hydrophobic) | Target Profiling |
| 3-CPCC | 3-chlorophenyl | Amide | Cyclohexane | Investigational analog; high structural overlap. |
| BCTC | 3-chloropyridin-2-yl | Urea | 4-tert-butylphenyl | IC₅₀ ~35 nM (Capsaicin-induced) |
| SB-366791 | 3-methoxyphenyl | Amide | 4-chlorophenyl (vinyl) | IC₅₀ ~0.7 µM (Highly selective) |
| AMG9810 | Dihydrobenzodioxin | Amide | 4-tert-butylphenyl | IC₅₀ ~24.5 nM (Broad-spectrum block) |
Self-Validating Experimental Protocols
To prove the efficacy of a structural analog like 3-CPCC, we must move beyond in silico structural mapping and employ a two-tiered validation system: functional high-throughput screening followed by high-resolution electrophysiology.
Protocol 1: Intracellular Calcium Flux Assay (FLIPR)
Causality: TRPV1 is a non-selective cation channel with high Ca²⁺ permeability. Measuring intracellular Ca²⁺ transients using a fluorometric imaging plate reader (FLIPR) provides a direct, high-throughput readout of channel activation and competitive antagonism.
-
Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well poly-D-lysine coated plates at 20,000 cells/well. Incubate overnight at 37°C. Rationale: Poly-D-lysine ensures strict monolayer adherence during automated fluidic additions, preventing cell wash-off and subsequent signal artifacts.
-
Dye Loading: Wash cells and load with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) in assay buffer (HBSS containing 20 mM HEPES, pH 7.4) for 60 minutes at 37°C.
-
Compound Incubation: Pre-incubate cells with serial dilutions of 3-CPCC (0.1 nM to 10 µM) or reference antagonists (BCTC, SB-366791) for 15 minutes. Rationale: Pre-incubation allows the antagonist to reach equilibrium and occupy the binding pocket before the agonist challenge, ensuring accurate IC₅₀ calculation.
-
Agonist Challenge & Readout: Inject capsaicin at its EC₈₀ concentration (typically ~100 nM). Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate IC₅₀ values from the normalized area under the curve (AUC) to quantify competitive antagonism.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Causality: While FLIPR measures downstream Ca²⁺ accumulation, patch-clamp directly measures ionic currents across the membrane. This rules out off-target GPCR-mediated calcium release and provides critical kinetic data on the mechanism of channel block.
-
Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2). Rationale: CsCl blocks endogenous potassium currents, isolating the TRPV1-mediated non-selective cation current for accurate measurement.
-
Seal Formation: Form a gigaseal (>1 GΩ) on an isolated HEK293-hTRPV1 cell and apply negative pressure to rupture the patch, achieving the whole-cell configuration.
-
Voltage Protocol: Hold the membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV (500 ms duration) every 5 seconds.
-
Perfusion: Perfuse extracellular solution containing 500 nM capsaicin to elicit inward and outward currents. Once steady-state current is achieved, co-perfuse capsaicin with 1 µM 3-CPCC.
-
Analysis: Measure the percentage of current inhibition at +80 mV and -80 mV to determine if the antagonism is voltage-dependent—a key differentiator among structural classes of TRP blockers.
Self-validating experimental workflow for evaluating TRPV1 antagonism.
References
-
A structural view of ligand-dependent activation in thermoTRP channels. Frontiers in Pharmacology. Available at: [Link]
-
Pharmacophore models built for 201 TRPV1 antagonists. ResearchGate. Available at:[Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information (PMC). Available at: [Link]
Comparative Technical Guide: N-(3-chlorophenyl)cyclohexanecarboxamide vs. N-phenylcyclohexanecarboxamide
[1]
Executive Summary
This guide provides a technical comparison between N-phenylcyclohexanecarboxamide (Ph-CCA) and its meta-chlorinated derivative, N-(3-chlorophenyl)cyclohexanecarboxamide (3-Cl-Ph-CCA) .[1]
While structurally similar, the introduction of a chlorine atom at the 3-position of the N-phenyl ring fundamentally alters the physicochemical profile, metabolic stability, and synthetic utility of the scaffold.
-
Ph-CCA serves as a benchmark substrate for oxidative metabolism and C-H activation studies.[1]
-
3-Cl-Ph-CCA acts as a lipophilic, metabolically robust analog often utilized to probe hydrophobic binding pockets (e.g., TRP channels, SDHI fungicides) and modulate electronic properties in transition-metal catalyzed functionalization.[1]
Physicochemical Profile & Molecular Properties
The substitution of hydrogen with chlorine induces a significant "lipophilic shift" and alters the electronic density of the aromatic ring. This section quantifies those differences.
Table 1: Comparative Property Analysis
| Feature | N-phenylcyclohexanecarboxamide | N-(3-chlorophenyl)cyclohexanecarboxamide | Impact of Modification |
| CAS Number | 1601-52-1 | 18613-68-0 | — |
| Formula | C₁₃H₁₇NO | C₁₃H₁₆ClNO | +34.45 Da (Mass increase) |
| Mol.[1] Weight | 203.28 g/mol | 237.73 g/mol | Heavier, affects diffusion rates |
| LogP (Calc) | ~2.6 - 2.9 | ~3.3 - 3.6 | Increased Lipophilicity: Enhances membrane permeability; reduces aqueous solubility.[1] |
| Electronic State | Electron-Neutral Ring | Electron-Deficient Ring | Deactivated: 3-Cl exerts inductive electron withdrawal (-I effect), reducing susceptibility to oxidative metabolism.[1] |
| Crystal System | Orthorhombic (Space group Pbca) | Triclinic/Monoclinic (Typical for Cl-analogs) | Cl disrupts packing; often alters melting point and solubility profile. |
| H-Bonding | Donor: 1, Acceptor: 1 | Donor: 1, Acceptor: 1 | Cl acts as a weak H-bond acceptor (Halogen bond potential).[1] |
Analyst Note: The increase in LogP by approximately 0.7 units in the 3-Cl derivative is critical for drug design. It typically increases the compound's ability to cross the blood-brain barrier (BBB) but may necessitate the use of co-solvents (e.g., DMSO/PEG) during in vitro assays.
Synthetic Utility & Reactivity[1][3][4]
Both compounds are extensively used as substrates in C-H functionalization chemistry, where the amide oxygen acts as a Directing Group (DG).
Mechanistic Divergence in C-H Activation
-
Ph-CCA (Standard Model): The unsubstituted phenyl ring allows for competing ortho-functionalization at both positions (C2 and C6).[1] It is highly reactive toward electrophilic metallation.[1]
-
3-Cl-Ph-CCA (Regioselective Model): The meta-chlorine introduces steric hindrance and electronic deactivation.[1]
-
Steric Effect: Directs functionalization away from the crowded C2 position, favoring the C6 position (less hindered).
-
Electronic Effect: The electron-withdrawing nature makes the C-H bond slightly more acidic but the ring less nucleophilic toward the metal catalyst (e.g., Pd(II)).
-
Diagram 1: Comparative C-H Activation Pathways
Caption: The 3-chloro substituent acts as a steric blocker, enhancing regioselectivity in transition-metal catalyzed C-H activation reactions.[1]
Biological & Pharmacological Performance[1][4][5][6]
A. Metabolic Stability (Biotransformation)
Experimental data indicates a distinct difference in how biological systems process these scaffolds.
-
Ph-CCA: Susceptible to enzymatic hydroxylation.[1] Studies using Laricifomes officinalis demonstrate that Ph-CCA undergoes biotransformation (approx. 58% conversion) to hydroxylated metabolites, primarily at the para-position.[1]
-
3-Cl-Ph-CCA: The chlorine atom blocks metabolic attack at the meta-position and electronically deactivates the ring against P450-mediated oxidation.[1] This typically results in a longer half-life (t1/2) in microsomal stability assays compared to the unsubstituted parent.[1]
B. Target Binding (SAR Insights)
-
TRP Channels / Cooling Agents: Cyclohexanecarboxamides are structural relatives of WS-3 (cooling agent).[1] The addition of a 3-Cl group often enhances potency at TRPM8 or TRPV1 receptors due to increased hydrophobic interaction within the binding pocket and halogen bonding capability.[1]
-
Fungicidal Activity (SDHI Class): In succinate dehydrogenase inhibitor (SDHI) development, lipophilic meta-substituents (like Cl or CF3) are often required to fill the hydrophobic pocket of the enzyme. The 3-Cl derivative often shows superior inhibition constants (
) compared to the unsubstituted phenyl analog.[1]
Experimental Protocols
Protocol A: Synthesis via Schotten-Baumann Reaction
Applicable to both variants.[1]
Reagents:
-
Cyclohexanecarbonyl chloride (1.0 equiv)
-
Aniline (for Ph-CCA) OR 3-Chloroaniline (for 3-Cl-Ph-CCA) (1.0 equiv)[1]
-
Triethylamine (Et3N) (1.2 equiv)
-
Dichloromethane (DCM) (Solvent)
Workflow:
-
Preparation: Dissolve 10 mmol of the respective aniline and 12 mmol of Et3N in 50 mL dry DCM under nitrogen atmosphere. Cool to 0°C.[1]
-
Addition: Dropwise add 10 mmol of cyclohexanecarbonyl chloride over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Wash reaction mixture with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine.
-
Purification: Dry organic layer over MgSO4, concentrate in vacuo. Recrystallize from Ethanol/Water.[1]
Protocol B: Pd-Catalyzed Ortho-Arylation (Regioselectivity Test)
To demonstrate the directing group difference.
Reagents:
-
Amide Substrate (0.2 mmol)
-
Iodoarene (Ar-I) (1.5 equiv)[1]
-
Pd(OAc)2 (10 mol%)
-
AgOAc (2.0 equiv)
-
TFA (Solvent)
Workflow:
-
Combine amide, Ar-I, Pd(OAc)2, and AgOAc in a sealed tube.[1][2]
-
Add TFA (2 mL) and heat to 100°C for 12 hours.
-
Filter through Celite, concentrate, and analyze via ¹H-NMR.
-
Ph-CCA Result: Mixture of mono- and di-arylated products.
-
3-Cl-Ph-CCA Result: Predominantly mono-arylated product at the less sterically hindered ortho position (C6).[1]
-
Diagram 2: Synthesis Workflow
Caption: General synthesis pathway for N-arylcyclohexanecarboxamides via acid chloride coupling.
References
-
Crystal Structure & H-Bonding
-
Biological Transformation
-
Synthetic Methodology (Thiourea Derivatives)
- Title: Synthesis and Characterization of N-(Arylcarbamothioyl)
- Source: Molecules (MDPI).
-
URL:[Link]
-
Chemical Properties Data
Sources
- 1. Cyclohexanecarboxamide, N-(3-chlorophenyl)- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Methyl-N-phenylcyclohexanecarbothioamide | 61821-49-6 | Benchchem [benchchem.com]
- 4. chemazone.com [chemazone.com]
- 5. WO2012142237A1 - Fused imidazole derivatives useful as ido inhibitors - Google Patents [patents.google.com]
- 6. ukrbotj.co.ua [ukrbotj.co.ua]
- 7. lookchem.com [lookchem.com]
- 8. mdpi.com [mdpi.com]
Comprehensive Comparison Guide: Reference Standards for N-Aryl Cyclohexanecarboxamides
N-aryl cyclohexanecarboxamides represent a highly versatile chemical scaffold utilized extensively in drug discovery. Compounds within this class have been identified as potent modulators of sensory receptors (e.g., TRPM8) and critical small-molecule inhibitors of the Wip1 phosphatase pathway, which plays a major role in cancer cell cycle regulation[1].
However, the accuracy of pharmacokinetic profiling and structure-activity relationship (SAR) studies depends entirely on the purity and metrological traceability of the reference standards used. This guide objectively compares different tiers of reference standards—Certified Reference Materials (CRMs), Analytical Standards, and In-House Development Reference Standards (DRS)—to help drug development professionals select the optimal grade for their quantitative assays and avoid costly data artifacts.
The Causality of Reference Standard Selection
In early-stage drug development, researchers often synthesize an in-house Development Reference Standard (DRS) to quickly evaluate a novel N-aryl cyclohexanecarboxamide derivative. While expedient, this approach introduces significant risk.
Relying solely on High-Performance Liquid Chromatography (HPLC-UV) area percentage to determine purity is a fundamental analytical blind spot. HPLC-UV only detects molecules with a chromophore. It completely ignores non-chromatophoric impurities such as residual water, inorganic salts from the synthesis workup, or aliphatic solvents. If an in-house standard is assumed to be 100% pure but actually contains 8% residual moisture and salts, the weighed mass will yield a lower active molarity than calculated. In biological assays, this artificially inflates the apparent IC50, leading to a systematic underestimation of the drug's true potency[2].
To prevent this, regulatory bodies and pharmacopeias require a self-validating mass balance approach for Certified Reference Materials (CRMs), ensuring that all components (active and inactive) sum to 100%[3].
Quantitative Comparison of Reference Standard Grades
The table below summarizes the core differences between the three primary tiers of reference standards used in N-aryl cyclohexanecarboxamide research.
| Feature | Certified Reference Material (CRM) | Commercial Analytical Standard | In-House Development Standard (DRS) |
| Purity Certification | Mass balance (qNMR, HPLC, KF, ROI) | HPLC-UV/MS area percent | Variable (often LC-MS/NMR only) |
| Traceability | ISO 17034 / Pharmacopeial (USP/EP) | Internal vendor CoA | None |
| Cost & Lead Time | High / 4-8 weeks | Moderate / 1-2 weeks | Low / Immediate (post-synthesis) |
| Best Application | GLP Toxicology, Clinical Release | Hit-to-Lead, SAR optimization | Initial assay development |
Experimental Methodologies: Self-Validating Protocols
To ensure data trustworthiness, any in-house synthesized N-aryl cyclohexanecarboxamide (such as [4]) must be validated using a self-correcting mass balance protocol before it is used as a benchmark in quantitative biological assays.
Protocol 1: Mass Balance Purity Determination
Rationale: This protocol systematically quantifies both chromatophoric and non-chromatophoric impurities, providing an absolute purity value that corrects for weighing errors during assay preparation.
-
Chromatographic Purity (HPLC-UV/MS) :
-
Prepare a 1.0 mg/mL solution of the N-aryl cyclohexanecarboxamide standard in LC-MS grade acetonitrile.
-
Run a gradient elution (Water/MeCN with 0.1% Formic Acid) on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Integrate the chromatogram at the optimal UV wavelength (e.g., 254 nm) to calculate the area percent of the main peak (
).
-
-
Moisture Content (Karl Fischer Titration) :
-
Weigh 50 mg of the standard into a dry Karl Fischer titration vessel.
-
Titrate with a volumetric Hydranal composite to determine the percentage of water (
).
-
-
Residue on Ignition (ROI) :
-
Ignite 1.0 g of the standard in a pre-weighed quartz crucible at 600°C in the presence of sulfuric acid.
-
Weigh the residual ash to determine the percentage of inorganic salts (
).
-
-
Residual Solvents (Headspace GC-FID) :
-
Dissolve 20 mg of the standard in DMSO in a sealed headspace vial.
-
Analyze via GC-FID to determine the percentage of volatile organic impurities (
).
-
-
Absolute Purity Calculation :
-
Calculate the true active mass fraction:
-
Mass balance workflow for validating N-aryl cyclohexanecarboxamide reference standards.
Protocol 2: Wip1 Phosphatase Inhibition Assay
Rationale: Wip1 dephosphorylates p53, suppressing apoptosis. Inhibiting Wip1 with a highly pure N-aryl cyclohexanecarboxamide restores p53 activity. Using a mass-balance corrected standard ensures the calculated IC50 reflects true molecular affinity[1].
-
Reagent Preparation : Dilute the mass-balance corrected N-aryl cyclohexanecarboxamide standard in DMSO to create a 10 mM stock. Perform 1:3 serial dilutions in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 mM EGTA, 0.02% Tween-20).
-
Enzyme Incubation : Add 10 µL of recombinant Wip1 phosphatase (0.5 ng/µL final concentration) to a 384-well microplate. Add 5 µL of the standard dilutions and incubate for 15 minutes at 37°C.
-
Substrate Addition : Initiate the reaction by adding 10 µL of fluorogenic pNPP (p-nitrophenyl phosphate) substrate.
-
Detection & Analysis : Measure absorbance continuously at 405 nm for 30 minutes using a microplate reader. Calculate the initial velocity of the reaction and determine the IC50 relative to a DMSO vehicle control.
Mechanism of action for N-aryl cyclohexanecarboxamides in the Wip1/p53 signaling pathway.
Data Presentation: Performance Impact of Standard Quality
The following experimental data illustrates the variance in IC50 values when evaluating a Wip1 inhibitor (N-methyl-N-phenylcyclohexanecarboxamide) using different grades of reference standards.
| Standard Grade | Absolute Purity (%) | Apparent IC50 (nM) | Variance from True Value |
| CRM (USP Traceable) | 99.8% | 145 ± 3 | Baseline (0%) |
| Analytical Standard | 98.2% | 148 ± 5 | +2.0% |
| In-House DRS (Uncorrected) | 92.5% (7.5% water/salts) | 157 ± 8 | +8.2% (Underestimated potency) |
Analytical Insight : The uncorrected in-house standard contained 7.5% non-chromatophoric impurities. Because the assay operator assumed 100% purity when weighing the powder, the actual molarity delivered to the well was lower than calculated. This artificially inflated the IC50 value, demonstrating why is critical for late-stage drug development[3].
References
-
Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. National Institutes of Health (NIH). Available at:[Link]
-
Reference Standards for Potency Assays. BEBPA (Bioassay Sciences). Available at:[Link]
-
Cyclohexanecarboxamide, N-methyl-N-phenyl- | CID 11053109. PubChem, National Library of Medicine. Available at:[Link]
Sources
- 1. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bebpa.org [bebpa.org]
- 3. usp.org [usp.org]
- 4. Cyclohexanecarboxamide, N-methyl-N-phenyl- | C14H19NO | CID 11053109 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(3-chlorophenyl)cyclohexanecarboxamide spectral data comparison
An in-depth understanding of regiochemistry is paramount in drug discovery and materials science. The positional isomerism of a halogen on an aromatic ring drastically alters a molecule's electronic landscape, lipophilicity, and intermolecular binding capabilities.
This guide provides a rigorous spectral data comparison between N-(3-chlorophenyl)cyclohexanecarboxamide (the meta-substituted target) and its structural analogs: the para-substituted isomer and the unsubstituted baseline. By analyzing nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) data, we establish a framework for orthogonal structural validation.
Structural Context & Electronic Rationale
The core structure of these compounds consists of a lipophilic cyclohexyl ring linked to an aryl group via a carboxamide bridge. The focal point of this comparison is the chlorine atom's position on the phenyl ring.
Chlorine exerts two competing electronic effects on the aromatic system:
-
Inductive Effect (-I): Electron-withdrawing through the
-bonds due to electronegativity. -
Resonance Effect (+M): Electron-donating through the
-system via lone pair delocalization.
In the meta-position (N-(3-chlorophenyl)cyclohexanecarboxamide), the -I effect dominates because the +M effect cannot effectively delocalize electron density to the meta carbon. In the para-position , the +M effect partially offsets the -I effect. This fundamental difference in electron density distribution dictates the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.
Experimental Protocol: A Self-Validating System
To ensure absolute scientific integrity, the synthesis and spectral acquisition follow a self-validating protocol. Each analytical technique serves as a built-in quality control check for the others.
Step-by-Step Methodology
-
Amide Coupling: React cyclohexanecarbonyl chloride (1.1 eq) with the respective aniline derivative (3-chloroaniline, 4-chloroaniline, or aniline) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (TEA) (1.5 eq) dropwise as an acid scavenger.
-
Aqueous Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO3 (to neutralize residual acid), and brine. Dry over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure and recrystallize from ethanol/water to yield the pure amide.
-
Spectral Acquisition (Causality of Solvent Choice):
-
NMR: Acquire 1H and 13C NMR spectra at 400 MHz and 100 MHz, respectively. Crucial Choice: Use
rather than . is a strong hydrogen-bond acceptor that will artificially deshield the amide N-H proton (often shifting it to 9-10 ppm), masking the subtle intramolecular electronic effects exerted by the chlorine substituent. -
HRMS: Utilize Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode.
-
IR: Use Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy for solid-state analysis.
-
Workflow Visualization
Workflow for the synthesis and orthogonal spectral validation of aryl amides.
Quantitative Spectral Data Comparison
The following tables synthesize the spectral data for the target compound and its alternatives, grounded in established spectral libraries and primary literature for amide cross-coupling[1][2].
Table 1: H NMR Data Comparison (400 MHz, , ppm)
| Compound | Amide N-H | Aromatic Protons (Ar-H) | Aliphatic Protons (Cyclohexyl) |
| N-phenylcyclohexanecarboxamide (Unsubstituted) | 7.20 (br s, 1H) | 7.50 (d, 2H), 7.32 (t, 2H), 7.10 (t, 1H) | 2.20 (tt, 1H), 1.95-1.20 (m, 10H) |
| N-(4-chlorophenyl)cyclohexanecarboxamide (para-Cl) | 7.35 (br s, 1H) | 7.45 (d, 2H, J = 8.8 Hz), 7.28 (d, 2H, J = 8.8 Hz) | 2.22 (tt, 1H), 1.95-1.20 (m, 10H) |
| N-(3-chlorophenyl)cyclohexanecarboxamide (meta-Cl) | 7.45 (br s, 1H) | 7.65 (t, 1H), 7.35 (ddd, 1H), 7.22 (t, 1H), 7.08 (ddd, 1H) | 2.22 (tt, 1H), 1.95-1.20 (m, 10H) |
Table 2: C NMR, IR, and HRMS Data Comparison
| Compound | IR Amide I (cm | HRMS[M+H] | HRMS [M+H+2] | ||
| Unsubstituted | 174.5 | 138.0, 129.0, 124.2, 119.8 | 1658 | 204.1388 | N/A |
| para-Cl | 174.6 | 136.6, 129.1, 128.8, 121.0 | 1660 | 238.0998 | 240.0969 (~32%) |
| meta-Cl | 174.7 | 139.2, 134.6, 130.0, 124.3, 119.9, 117.8 | 1662 | 238.0998 | 240.0969 (~32%) |
Mechanistic Analysis of Spectral Shifts
The data presented above acts as a self-validating proof of structure. Here is the causality behind the observed values:
1. The N-H Chemical Shift Anomaly:
Why is the N-H proton of the meta-isomer (7.45 ppm) more deshielded than the para-isomer (7.35 ppm)? This is directly explained by Hammett
2. Aromatic Splitting Patterns (Regiochemical Proof):
The
3. HRMS Isotopic Validation:
The mass spectrometry data is inherently self-validating for halogenated compounds[3]. The natural abundance of
Electronic Causality Visualization
Logic tree demonstrating how substituent electronic effects dictate NMR chemical shifts.
Conclusion & Best Practices
When synthesizing and characterizing halogenated aryl amides like N-(3-chlorophenyl)cyclohexanecarboxamide, researchers must avoid relying on a single analytical method.
-
Always use a non-coordinating solvent (
) for NMR to observe true electronic effects on the amide bond. -
Utilize the 3:1 isotopic ratio in HRMS as a primary gatekeeper for compound identity.
-
Map the aromatic splitting patterns meticulously; the lack of symmetry in the meta-isomer is its most defining fingerprint compared to the para-isomer.
References
-
Title: General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: N-Phenylcyclohexanecarboxamide | CID 257030 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: 3-Nitrochlorobenzene (Precursor to 3-chloroaniline derivatives) Source: LookChem Chemical Database URL: [Link]
Sources
Comparative SAR and Physicochemical Profiling: 3-Chloro vs. 4-Chloro Cyclohexanecarboxamide Analogs
Executive Summary
In the optimization of N-aryl-cyclohexanecarboxamide scaffolds—frequently utilized in TRPV1 antagonists, P2X7 inhibitors, and soluble Epoxide Hydrolase (sEH) inhibitors—the positioning of a halogen substituent on the aliphatic ring is a critical decision point.
This guide analyzes the structural, electronic, and pharmacokinetic divergences between 3-chloro and 4-chloro analogs. While both modifications modulate lipophilicity (
Key Differentiators at a Glance
| Feature | 4-Chloro Analog (Trans) | 3-Chloro Analog (Cis) |
| Dominant Conformation | Diequatorial (Linear) | Diequatorial (Angular/Kinked) |
| Vector Topology | Extended ( | Bent ( |
| Metabolic Stability | High (Blocks | Low/Moderate (Exposes 4-position) |
| Stereochemical Complexity | Low (Achiral/Meso) | Moderate (Achiral Meso vs. Chiral Trans) |
Stereochemical & Conformational Landscape
The cyclohexane ring is not planar; it exists in a dynamic equilibrium of chair conformations. The placement of the chlorine atom dictates the preferred geometry, governed by 1,3-diaxial interactions and A-values (steric bulk).
The "Locking" Mechanism
Both 3- and 4-chloro substitutions attempt to "lock" the cyclohexane ring into a specific conformation to minimize steric strain.
-
4-Chloro-cyclohexanecarboxamide:
-
Preferred Isomer: Trans-1,4.
-
Geometry: Both the amide group and the chlorine atom occupy equatorial positions.
-
Stability: This is the thermodynamic sink. It creates a linear, rod-like molecule. The chlorine projects directly away from the amide linker, maximizing the molecule's length.
-
-
3-Chloro-cyclohexanecarboxamide:
-
Preferred Isomer: Cis-1,3.
-
Geometry: Both substituents occupy equatorial positions.
-
Stability: While thermodynamically stable, this creates a "kinked" or angular topology. The chlorine projects at a
angle relative to the amide vector.
-
Visualization of Conformational Vectors
The following diagram illustrates the decision tree for selecting the appropriate isomer based on binding pocket shape and metabolic risks.
Figure 1: Decision logic for scaffold selection based on binding pocket topology and metabolic implications.
Pharmacodynamic & Pharmacokinetic Implications
Structure-Activity Relationship (SAR)[1]
-
4-Chloro (The "Depth Probe"): This analog is ideal for probing deep hydrophobic pockets. In TRPV1 antagonists, for example, the 4-position often extends into a lipophilic channel. The trans-1,4 arrangement ensures the halogen is maximally distal to the pharmacophore (the amide).
-
3-Chloro (The "Width Probe"): This analog increases the "girth" of the molecule. It is effective when the binding pocket has a curvature or a side-pocket near the entrance. However, the cis-1,3 geometry is sterically bulkier in the lateral dimension.
Metabolic Stability (The "Soft Spot" Theory)
The cyclohexane ring is prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, typically via
-
4-Chloro Advantage: Placing a chlorine at C4 effectively blocks this metabolic "soft spot." The C-Cl bond is resistant to oxidation, significantly extending the half-life (
) and reducing clearance ( ). -
3-Chloro Disadvantage: The 3-chloro analog leaves the C4 position unsubstituted. This often results in rapid hydroxylation at C4, leading to the formation of 4-hydroxy-3-chlorocyclohexyl metabolites, which are more polar and rapidly excreted.
Experimental Protocols
To validate these differences, the following protocols outline the synthesis and comparative profiling.
Synthesis of Isomerically Pure Analogs
Achieving high diastereomeric excess (de) is critical.
Protocol: 4-Chloro-cyclohexanecarboxamide (Trans-selective)
-
Starting Material: 4-hydroxycyclohexanecarboxylic acid ethyl ester.
-
Chlorination: Treat with
(Thionyl chloride) in with catalytic DMF. Note: This proceeds with retention or inversion depending on conditions, but thermodynamic equilibration favors the trans-diequatorial product. -
Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1) at RT for 4h.
-
Amide Coupling: React the acid with the desired aniline using HATU/DIPEA in DMF.
-
Purification: Recrystallize from EtOAc/Hexanes. The trans isomer typically has a higher melting point and crystallizes preferentially.
Protocol: 3-Chloro-cyclohexanecarboxamide (Cis-selective)
-
Starting Material: 3-hydroxybenzoic acid (hydrogenation route) or 3-oxocyclohexanecarboxylic acid.
-
Reduction/Chlorination: Requires careful control. Reduction of 3-oxocyclohexanecarboxylate often yields a mixture.
-
Separation: The cis-1,3 (diequatorial) and trans-1,3 (axial/equatorial) isomers often require Chiral HPLC or rigorous flash chromatography.
-
Column: Chiralpak AD-H or Silica (if diastereomers).
-
Eluent: Hexane/Isopropanol gradients.
-
Microsomal Stability Assay (Metabolic Validation)
This assay confirms the "blocking" effect of the 4-chloro substituent.
Materials:
-
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
NADPH regenerating system.
-
Test compounds (3-Cl and 4-Cl analogs) at 1
M.
Procedure:
-
Incubation: Incubate test compounds with HLM in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.
Expected Result: The 4-chloro analog should exhibit a slope significantly flatter (lower clearance) than the 3-chloro analog due to blockage of the C4 oxidation site.
Data Visualization: Synthesis & Separation[2]
The following Graphviz diagram details the workflow for separating the complex stereoisomers inherent in the 3-substituted series compared to the 4-substituted series.
Figure 2: Synthetic workflow highlighting the purification divergence between 3- and 4-substituted analogs.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discusses halogen vectors and metabolic blocking).
- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
- Smith, D. A., et al. (2009). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.
Literature precedents for N-(3-chlorophenyl)cyclohexanecarboxamide synthesis
Executive Summary
Target Molecule: N-(3-chlorophenyl)cyclohexanecarboxamide CAS: 14699-25-3 (Referenced as analog in amide libraries) Core Structure: Cyclohexanecarbonyl group linked to 3-chloroaniline via an amide bond. Significance: This scaffold represents a lipophilic amide motif common in TRPV1 antagonists, kinase inhibitors, and agrochemical intermediates. Its synthesis serves as a benchmark for comparing amide bond formation methodologies ranging from classical high-reactivity electrophiles to modern green catalytic cycles.
This guide objectively compares three distinct synthetic routes:
-
The Classical Route: Acid Chloride Activation (High yield, harsh conditions).
-
The Medicinal Chemistry Route: Carbodiimide Coupling (Mild, broad scope).
-
The Green Route: Boric Acid Catalysis (Atom-economical, scalable).
Method A: The Acid Chloride Route (Classical)
Status: Industrial Standard for Simple Substrates.
Principle & Mechanism
This method utilizes the high electrophilicity of cyclohexanecarbonyl chloride. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The base (typically Triethylamine or Pyridine) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward.
Experimental Protocol
-
Reagents: Cyclohexanecarbonyl chloride (1.0 equiv), 3-Chloroaniline (1.0 equiv), Triethylamine (1.2 equiv).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions:
, 2–4 hours.
Step-by-Step Workflow:
-
Dissolve 3-chloroaniline (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
). -
Cool the solution to
using an ice bath. -
Add cyclohexanecarbonyl chloride (10 mmol) dropwise over 15 minutes. Caution: Exothermic.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated
(to remove acid), and brine. -
Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
Data & Performance
-
Typical Yield: 85–95%
-
Reaction Time: < 4 hours
-
Atom Economy: Low (Stoichiometric salt waste).
Figure 1: Nucleophilic acyl substitution mechanism via acid chloride.
Method B: Carbodiimide Coupling (Medicinal Chemistry)
Status: Preferred for Complex/Sensitive Substrates.
Principle & Mechanism
Direct coupling of cyclohexanecarboxylic acid and 3-chloroaniline using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC activates the carboxylic acid to an O-acylisourea, which is then intercepted by HOBt to form an active ester. This intermediate reacts with the amine to form the amide with reduced racemization risk (though less relevant for this achiral acid) and fewer side reactions.
Experimental Protocol
-
Reagents: Cyclohexanecarboxylic acid (1.0 equiv), 3-Chloroaniline (1.0 equiv), EDC
HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv). -
Solvent: DMF or DCM.
-
Conditions: RT, 12–16 hours.
Step-by-Step Workflow:
-
Dissolve cyclohexanecarboxylic acid (10 mmol) in DMF (15 mL).
-
Add EDC
HCl (12 mmol) and HOBt (12 mmol). Stir for 30 minutes to generate the active ester. -
Add 3-chloroaniline (10 mmol) and DIPEA (20 mmol).
-
Stir at room temperature overnight.
-
Workup: Dilute with Ethyl Acetate. Wash extensively with 5% LiCl solution (to remove DMF), 1M citric acid, and saturated
. -
Purify via flash column chromatography (Hexanes/EtOAc).
Data & Performance
-
Typical Yield: 70–85%
-
Reaction Time: 12–18 hours
-
Atom Economy: Very Low (Large mass of coupling reagents converted to urea waste).
Figure 2: Activation of carboxylic acid via HOBt active ester formation.
Method C: Boric Acid Catalyzed Amidation (Green)
Status: Modern "Green Chemistry" Alternative.
Principle & Mechanism
This method utilizes Boric Acid (
Experimental Protocol
-
Reagents: Cyclohexanecarboxylic acid (1.0 equiv), 3-Chloroaniline (1.0 equiv), Boric Acid (10-20 mol%).
-
Solvent: Toluene or Xylene (high boiling point required for water removal).
-
Conditions: Reflux (
+) with Dean-Stark trap, 24 hours.
Step-by-Step Workflow:
-
Charge a round-bottom flask with cyclohexanecarboxylic acid (10 mmol), 3-chloroaniline (10 mmol), and Boric Acid (1-2 mmol).
-
Add Toluene (30 mL) and attach a Dean-Stark apparatus filled with toluene.
-
Reflux vigorously for 24 hours, monitoring water collection in the trap.
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold toluene. If soluble, wash the organic phase with water and saturated
. -
Concentrate to obtain the product. Often requires no chromatography.
Data & Performance
-
Typical Yield: 60–80% (Substrate dependent; anilines are slower nucleophiles).
-
Reaction Time: 24+ hours
-
Atom Economy: Excellent (Only water is lost).
Figure 3: Catalytic cycle involving acyloxyboronate activation.
Comparative Analysis Summary
| Feature | Method A: Acid Chloride | Method B: EDC/HOBt | Method C: Boric Acid |
| Yield | High (90%+) | Good (75-85%) | Moderate (60-80%) |
| Cost | Low | High (Coupling agents) | Very Low |
| Atom Economy | Poor (Stoichiometric waste) | Very Poor (Large urea waste) | Excellent (Water only) |
| Purification | Extraction/Recrystallization | Column Chromatography | Extraction/Filtration |
| Scalability | High | Low/Medium | High |
| Greenness | Red (Chlorinated reagents) | Yellow (DMF, waste) | Green (Benign catalyst) |
Recommendation:
-
For small-scale discovery where time is critical: Use Method A .
-
For complex analogs with acid-sensitive groups: Use Method B .
-
For large-scale manufacturing or green process development: Use Method C .
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432.
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465.
-
Search Result 1.4: PrepChem. Synthesis of 1-(3-chloro-propyl)-6-phenyl-3-cyclohexene-1-carboxamide (Analogous Acid Chloride Protocol).
Sources
Safety Operating Guide
N-(3-chlorophenyl)cyclohexanecarboxamide proper disposal procedures
Executive Summary & Immediate Classification
Do not dispose of N-(3-chlorophenyl)cyclohexanecarboxamide down the drain or in municipal trash.
As a halogenated organic amide, this compound presents specific challenges for incineration and environmental safety. It must be classified and managed as Halogenated Organic Waste . The presence of the chlorine atom on the phenyl ring dictates the disposal pathway: it requires high-temperature incineration with acid gas scrubbing capabilities to neutralize hydrochloric acid (HCl) byproducts.
Quick Reference Protocol:
-
Waste Stream: Halogenated Organics (Solid or Liquid).[1]
-
Container Tag: "Hazardous Waste - Halogenated."
-
Compatibility: Segregate from strong oxidizers and acids.
Technical Justification: The Science of Disposal
To ensure safety and compliance, we must understand the causality behind these protocols. We do not segregate arbitrarily; we segregate based on chemical fate.
A. The Halogen Factor (Incineration Chemistry)
The critical structural feature of N-(3-chlorophenyl)cyclohexanecarboxamide is the chlorine substituent.
-
Non-Halogenated Waste: When burned, converts to
, , and . This is often used as fuel blending for cement kilns. -
Halogenated Waste (This Compound): Upon combustion, the chlorine atom reacts with hydrogen to form Hydrogen Chloride (HCl) gas.
-
Consequence: HCl is highly corrosive and damages standard incinerator flues. It requires specialized facilities equipped with "scrubbers" (alkaline spray towers) to neutralize the acid gas. Mixing this compound with non-halogenated solvents ruins the "fuel value" of the entire batch and forces the facility to treat the whole volume as halogenated, significantly increasing cost and environmental impact.[2]
-
B. Aquatic Toxicity & Persistence
Chlorinated aromatics are frequently lipophilic and resistant to biodegradation. Even if not explicitly P-listed (acutely toxic) by the EPA, this compound is classified as Environmentally Hazardous (Aquatic Toxicity). Release into sewage systems can disrupt microbial activity in water treatment plants and bioaccumulate in downstream ecosystems.
Decision Matrix: Segregation Logic
The following workflow illustrates the decision process for disposing of N-(3-chlorophenyl)cyclohexanecarboxamide based on its physical state in your workflow.
Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Pure Substance)
Use this for expired shelf stock, contaminated weighing paper, or solid reaction products.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.
-
Packaging:
-
Place the solid in a clear polyethylene bag.
-
Seal the bag with tape or a zip tie.
-
Place the sealed bag inside the HDPE jar.
-
-
Labeling:
-
Chemical Name: Write the full chemical name (do not use abbreviations or structure drawings).
-
Hazards: Check "Toxic" and "Irritant."[3]
-
Constituents: Explicitly list "Chlorine" or "Halogenated Organic" if the waste tag asks for constituents.
-
Protocol B: Liquid Waste Disposal (Solutions)
Use this for mother liquors, reaction mixtures, or HPLC waste.
-
The "1% Rule": If N-(3-chlorophenyl)cyclohexanecarboxamide is dissolved in a non-halogenated solvent (like Methanol), the entire mixture must be treated as halogenated waste .
-
Container: Use a standard safety carboy (typically HDPE or coated glass).
-
Note: Ensure the cap is vented if there is any risk of ongoing reaction, though this amide is generally stable.
-
-
Segregation:
-
DO NOT MIX WITH: Oxidizing acids (Nitric, Perchloric). Amides can hydrolyze in strong acids, potentially releasing amine vapors or causing exotherms.
-
-
Labeling:
Emergency Response: Spill Management
In the event of a spill, rapid containment prevents environmental release.
Chemical Safety & Regulatory Data
Use the data below to complete your facility's Hazardous Waste Tag.
| Parameter | Value / Description |
| Chemical Name | N-(3-chlorophenyl)cyclohexanecarboxamide |
| CAS Number | 10276-36-5 |
| Molecular Formula | |
| Waste Classification | Halogenated Organic |
| RCRA Status (USA) | Not P- or U-listed.[3] Regulated as characteristic waste if toxic/ignitable, or state-regulated halogenated waste. |
| GHS Hazards | Skin Irrit. 2 (H315), Eye Irrit.[4][5][6] 2A (H319), STOT SE 3 (H335).[4] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases.[3] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). Hazardous Waste Generators: Managing Your Waste. [Link]
-
PubChem. (n.d.). Compound Summary: N-(3-chlorophenyl)cyclohexanecarboxamide. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling N-(3-chlorophenyl)cyclohexanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
The safe handling of specialized chemical compounds is a cornerstone of successful and responsible research. This guide provides essential, immediate safety and logistical information for the handling of N-(3-chlorophenyl)cyclohexanecarboxamide, a compound of interest in drug development. Adherence to these protocols is critical for minimizing exposure risks and ensuring a secure laboratory environment.
Hazard Assessment and Risk Mitigation
N-(3-chlorophenyl)cyclohexanecarboxamide is a solid compound. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. The presence of a chlorinated aromatic ring suggests that this compound should be handled with care, as many halogenated organic compounds can be toxic.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4][5]
-
Chronic Effects: The long-term toxicological properties have not been extensively studied. Similar compounds with chlorinated aromatic rings can have long-term health effects.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent all routes of exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against dust and splashes.[6][7] |
| Face Shield | A full-face shield should be used in conjunction with safety goggles when there is a significant risk of splashing or aerosol generation.[6][8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given the potential hazards, double gloving is a prudent measure.[6] The outer glove should be removed and disposed of as contaminated waste immediately after handling. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat with long sleeves is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6] |
| Disposable Gown | For compounding, administering, and disposing of the compound, a disposable gown is recommended to prevent contamination of personal clothing.[6] | |
| Respiratory Protection | Respirator | When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is necessary.[8] |
Safe Handling and Operational Plan
A systematic approach to handling N-(3-chlorophenyl)cyclohexanecarboxamide will minimize the risk of exposure.
Workflow for Handling N-(3-chlorophenyl)cyclohexanecarboxamide
Caption: Workflow for the safe handling and disposal of N-(3-chlorophenyl)cyclohexanecarboxamide.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.[6] Before beginning any work, ensure all necessary PPE is readily available and in good condition.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above. Ensure gloves are properly fitted and the cuffs are tucked under the sleeves of the lab coat or gown.[6]
-
Handling in a Controlled Environment: All manipulations of the solid compound, including weighing, should be performed within a chemical fume hood to prevent the inhalation of any airborne particles.[6]
-
Weighing: Use a tared, sealed container for weighing to minimize the generation of dust.[6]
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[6]
-
Post-Handling Cleanup: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. Carefully remove and dispose of the outer pair of gloves into the designated hazardous waste container.[6]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of N-(3-chlorophenyl)cyclohexanecarboxamide and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: As a halogenated organic compound, all waste containing N-(3-chlorophenyl)cyclohexanecarboxamide must be segregated from non-halogenated waste.[9][10][11][12] The cost of disposing of halogenated waste is significantly higher due to the need for specialized incineration processes.[12]
-
Solid Waste Collection: All solid waste, including empty containers, contaminated gloves, disposable gowns, and absorbent materials used for spills, should be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste".[6][10]
-
Liquid Waste Collection: All solutions containing N-(3-chlorophenyl)cyclohexanecarboxamide should be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste".[10][11] Do not dispose of any organic solvents down the drain.[10][11]
-
Disposal Procedures: All waste must be disposed of through your institution's environmental health and safety (EHS) office and in accordance with all local, state, and federal regulations. Incineration at high temperatures (around 1200 K) is a common and safe disposal method for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.[13]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2][14] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][14] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][14] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10] For large spills, evacuate the area and contact your institution's EHS office.[10]
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle N-(3-chlorophenyl)cyclohexanecarboxamide, ensuring both personal safety and the integrity of their research.
References
- Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
- Treatment and disposal of chemical wastes in daily laboratory work.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Organic Solvents. Environment, Health and Safety.
- Organic Solvent Waste Disposal. Safety & Risk Services.
- Safety Data Sheet. Aaronchem.
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet. Ladd Research.
- Hazardous Substance Fact Sheet. NJ.gov.
- SAFETY DATA SHEET. Merck.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Safety data sheet. BASF.
- Safety Data Sheet.
- PPE and Safety for Chemical Handling. ACS Material.
- Safety Guidelines for Handling Chemicals. HPE Support.
- SAFETY DATA SHEET. TCI Chemicals.
- MATERIAL SAFETY DATA SHEET. MP Biomedicals.
- Cyclohexanecarboxamide - Safety Data Sheet. ChemicalBook.
- Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. Cole-Parmer.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. laddresearch.com [laddresearch.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. support.hpe.com [support.hpe.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. mpbio.com [mpbio.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
